molecular formula C11H19N5S B1150625 Irgarol-d9

Irgarol-d9

Cat. No.: B1150625
M. Wt: 262.43 g/mol
InChI Key: HDHLIWCXDDZUFH-GQALSZNTSA-N
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Description

Irgarol-d9, also known as Irgarol-d9, is a useful research compound. Its molecular formula is C11H19N5S and its molecular weight is 262.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Irgarol-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irgarol-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N5S

Molecular Weight

262.43 g/mol

IUPAC Name

4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3

InChI Key

HDHLIWCXDDZUFH-GQALSZNTSA-N

Synonyms

N-Cyclopropyl-N’-(1,1-dimethylethyl-d9)-6-(methylthio)-1,3,5-triazine-2,4-diamine;  _x000B_2-(tert-Butylamino-d9)-4-(cyclopropylamino)-6-(methylthio)-s-triazine;  2-(Methylthio)-4-(tert-butylamino-d9)-6-(cyclopropylamino)-s-triazine;  Cybutrin-d9;  Cybutryne-d

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Irgarol-d9 Chemical Structure, Properties, and Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Irgarol-d9 (N-tert-butyl-d9-N'-cyclopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is the stable isotope-labeled analog of the antifouling booster biocide Irgarol 1051 (Cybutryne). It serves as the definitive Internal Standard (IS) for the quantification of Irgarol in complex environmental matrices (seawater, sediment, biological tissue) via Isotope Dilution Mass Spectrometry (IDMS).

This guide details the physicochemical profile of Irgarol-d9, its mechanistic role in correcting matrix effects during LC-MS/MS analysis, and the biological context of the parent compound's toxicity.

Part 1: Molecular Architecture and Isotopic Fidelity

The reliability of Irgarol-d9 as an internal standard stems from its structural equivalence to the parent compound, differentiated only by mass. The deuteration is strategically placed on the tert-butyl moiety to ensure isotopic stability and prevent back-exchange with the solvent.

Structural Comparison
  • Parent Compound (Irgarol 1051): A symmetrical s-triazine ring substituted with a cyclopropylamine, a methylthio group, and a tert-butylamine.

  • Deuterated Standard (Irgarol-d9): The nine hydrogen atoms of the tert-butyl group are replaced with deuterium (

    
    H).
    

Chemical Structure Logic:




This specific labeling site (


) is chemically inert under standard extraction conditions, unlike amine-bound hydrogens which are subject to rapid proton exchange.
Physicochemical Profile

The following table contrasts the parent compound with its deuterated analog. Note that while chemical properties (solubility, pKa) remain virtually identical, the mass shift is distinct.

PropertyIrgarol 1051 (Parent)Irgarol-d9 (Standard)
CAS Number 28159-98-01189926-01-9
Molecular Formula


Molecular Weight 253.37 g/mol 262.42 g/mol
Log

3.95 (Hydrophobic)~3.95
Water Solubility 7 mg/L (at 20°C)~7 mg/L
pKa 4.1 (Weak base)4.1
Physical State White crystalline solidWhite solid

Part 2: Analytical Application (LC-MS/MS)

The primary application of Irgarol-d9 is to correct for signal suppression or enhancement caused by co-eluting matrix components in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution

In environmental analysis, "clean" samples are rare. Organic matter in sediment or salt in seawater can suppress the ionization of Irgarol in the electrospray source (ESI). Because Irgarol-d9 elutes at the same retention time as the target analyte, it experiences the exact same suppression.[1] By calculating the ratio of the Native/Labeled signals, the quantification is self-corrected.

Experimental Workflow: Solid Phase Extraction (SPE)

The following protocol outlines a standard workflow for extracting Irgarol from seawater using Irgarol-d9 as the surrogate.

Step-by-Step Protocol:

  • Sample Pre-treatment: Filter 500 mL of seawater (0.45 µm glass fiber filter).

  • Internal Standard Addition: Spike samples with 50 µL of Irgarol-d9 solution (1 mg/L in MeOH) to achieve a final concentration of 100 ng/L. Crucial: Spike BEFORE extraction to correct for recovery losses.

  • Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with 6 mL Methanol followed by 6 mL ultrapure water.

  • Loading: Pass the sample through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash with 10 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute analytes with 2 x 3 mL of Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 200 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile).

LC-MS/MS Transitions

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeCollision Energy (eV)
Irgarol 1051 254.1

198.1Quantifier25
254.1182.1Qualifier35
Irgarol-d9 263.2

198.1*Quantifier25

*Note on Fragmentation: The primary fragment (m/z 198) often results from the loss of the tert-butyl group (


 or 

). Consequently, both the parent and the d9-standard may yield the same product ion (m/z 198). The specificity is achieved by the Precursor Ion selection in Q1 (254 vs 263).
Analytical Workflow Diagram

The following diagram illustrates the IDMS workflow, highlighting where the d9-standard integrates to ensure data integrity.

AnalyticalWorkflow Sample Environmental Sample (Water/Sediment) Spike Spike Irgarol-d9 (Internal Standard) Sample->Spike 1. Addition Extraction Solid Phase Extraction (HLB Cartridge) Spike->Extraction 2. Equilibration LC LC Separation (C18 Column) Extraction->LC 3. Injection Ionization ESI Source (Co-elution of Parent & d9) LC->Ionization 4. Elution MS MS/MS Detection (MRM Mode) Ionization->MS 5. Ion Filtering Data Quantification (Ratio Area_Parent / Area_IS) MS->Data 6. Calculation

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Irgarol quantification.

Part 3: Biological Context & Mechanism of Action

While Irgarol-d9 is an analytical tool, understanding the parent compound's toxicity is the driver for this analysis. Irgarol 1051 is a Photosystem II (PSII) inhibitor, effective against algae but toxic to non-target coral symbionts (Symbiodinium spp.), leading to coral bleaching.

Mechanism: D1 Protein Binding

Irgarol mimics Plastoquinone (


), a mobile electron carrier in the thylakoid membrane.
  • Competition: Irgarol binds to the

    
     niche on the D1 protein of the PSII complex.
    
  • Blockade: This prevents Plastoquinone from binding and accepting electrons from

    
    .
    
  • Failure: Electron transport stops, ATP/NADPH synthesis ceases, and the accumulation of excitation energy causes oxidative damage (ROS production).[2]

Pathway Visualization

PSII_Inhibition Photon Photon (Light Energy) PSII Photosystem II (P680) Photon->PSII Excitation Pheo Pheophytin PSII->Pheo e- flow QA Quinone A (QA) Pheo->QA e- flow QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- transfer blocked Damage Oxidative Stress (ROS Generation) QA->Damage Energy Back-pressure ET_Chain Electron Transport Chain QB_Site->ET_Chain Normal Path (Blocked) Plastoquinone Plastoquinone (QB) Plastoquinone->QB_Site Competed Out Irgarol Irgarol 1051 (Inhibitor) Irgarol->QB_Site High Affinity Binding

Figure 2: Mechanism of Action. Irgarol competitively binds to the D1 protein, displacing Plastoquinone and halting photosynthesis.

References

  • Okamura, H., et al. (2000). Fate and Ecotoxicity of the New Antifouling Compound Irgarol 1051 in the Aquatic Environment.
  • Gatidou, G., et al. (2007). Development of a solid-phase extraction–liquid chromatography–tandem mass spectrometry method for the determination of Irgarol 1051 in seawater.
  • Jones, R.J., et al. (2005). Effects of Irgarol 1051 on the photosynthesis of the coral endosymbiont Symbiodinium. Marine Ecology Progress Series.

Sources

Irgarol-d9 stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation of Irgarol

Abstract

This technical guide provides a comprehensive analysis of the stability and environmental degradation pathways of Irgarol, a triazine-based algaecide widely used in antifouling paints. While the specific query focused on Irgarol-d9, this document synthesizes the extensive available literature on its non-deuterated analogue, Irgarol 1051 (CAS 28159-98-0), as their environmental behavior and degradation mechanisms are considered analogous. Irgarol exhibits significant stability against hydrolysis and microbial degradation, contributing to its persistence in aquatic environments.[1][2][3] The primary mechanism of its breakdown is photodegradation, which leads to the formation of several byproducts, most notably 2-methylthio-4-tert-butylamino-6-amino-s-triazine (M1).[1][4] This major degradant, M1, is often more persistent than the parent compound, raising significant environmental concerns.[1][4][5] This guide details the kinetics and mechanisms of these pathways, presents methodologies for their study, and discusses the environmental implications of Irgarol and its degradants.

Introduction: The Rise and Fall of an Antifouling Agent

Irgarol 1051, chemically known as N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, is a s-triazine herbicide developed as a potent algaecide.[2] Its primary commercial application has been as a "booster" biocide in copper-based antifouling paints for marine vessels.[2] The mode of action involves the inhibition of photosynthesis in algae by blocking electron transport in photosystem II, preventing the growth of algae and other marine organisms on ship hulls.[6] This application was intended to improve fuel efficiency and reduce the transport of invasive aquatic species.[2]

The use of Irgarol grew as a replacement for the highly toxic organotin compounds, such as tributyltin (TBT), which were phased out due to their severe impact on marine ecosystems. However, the widespread use of Irgarol has led to its detection in coastal waters, marinas, and sediments worldwide.[4][7][8] Growing evidence of its persistence and toxicity to non-target aquatic plants, including seagrasses and even coral, has prompted regulatory action.[7][9] Recognizing these ecological risks, the U.S. Environmental Protection Agency (EPA) finalized the cancellation of Irgarol's use in antifoulant paints in 2021.[9] Understanding its stability and degradation is therefore critical for assessing its long-term environmental fate and the risks posed by both the parent compound and its byproducts.

Physicochemical Properties & Intrinsic Stability

The environmental behavior of a compound is fundamentally governed by its physicochemical properties. Irgarol is characterized by its extremely low water solubility (7 ppm at 20-25°C) and low vapor pressure (6.6 x 10⁻⁷ torr at 25°C), which dictates its partitioning behavior in the aquatic environment.[2]

Key properties influencing its stability include:

  • Hydrolytic Stability: Irgarol is exceptionally stable to hydrolysis in aqueous solutions across a wide pH range (pH 5, 7, and 9) and in synthetic seawater.[1][2] This intrinsic resistance to abiotic hydrolysis in the absence of light means it does not readily break down in the water column under dark conditions.[1][3]

  • Microbial Resistance: The compound is highly resistant to microbial degradation.[2] Studies on aerobic aquatic metabolism have shown extremely long half-lives, exceeding 800 days in some sediment systems, indicating that biodegradation is not a significant pathway for its removal from the environment.[2]

  • Photostability: In contrast to its hydrolytic and biological stability, Irgarol is susceptible to degradation by light. Photodegradation is the principal pathway for its transformation in the environment.[1][4]

Major Degradation Pathways

The transformation of Irgarol in the environment is dominated by a single primary pathway: photodegradation. Other potential pathways are significantly less relevant under typical environmental conditions.

Photodegradation

Sunlight is the primary driver of Irgarol degradation in aquatic systems.[1] The process involves the absorption of UV radiation, leading to the cleavage of the cyclopropylamino group.

Mechanism and Key Products: The main photodegradation reaction is the dealkylation of the cyclopropylamino side chain, yielding the major and most stable degradation product, M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine).[4] This product, M1, is frequently detected in environmental samples, often at higher concentrations than Irgarol itself, underscoring its persistence.[10]

Other minor degradation byproducts have also been identified in laboratory studies, including:

  • M2: (3-4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino]propion-aldehyde)[11]

  • M3: (2-methylthio-4,6-bis-tert-butylamino-s-triazine), which has also been detected as a side-product in the commercial Irgarol formulation.[11]

  • Additional byproducts with molecular weights of 167, 197, 207, and 213 have been identified in more detailed photolysis studies.[12]

The overall photodegradation pathway can be visualized as follows:

G Irgarol Irgarol 1051 (C11H19N5S) M1 M1 (Primary Degradant) 2-methylthio-4-tert-butylamino -6-amino-s-triazine Irgarol->M1 Photolysis (Sunlight, UV) - C3H4 Other Minor Byproducts (M2, M3, etc.) Irgarol->Other Photolysis (Side Reactions) Mineralization Further Mineralization (Slow) M1->Mineralization Further Photodegradation (Very Slow)

Caption: Primary photodegradation pathway of Irgarol 1051.

Causality in Photodegradation - The Role of Photosensitizers: The rate of Irgarol photolysis is not solely dependent on direct light absorption. It is significantly accelerated in natural waters by the presence of photosensitizers.[5]

  • Natural Humic Substances (NHS): Dissolved organic matter, such as humic and fulvic acids, absorb sunlight and transfer the energy to Irgarol, or produce reactive oxygen species that attack the molecule, accelerating its degradation. However, while NHS speeds up the breakdown of Irgarol, the resulting M1 product tends to persist.[5]

  • Hydrogen Peroxide (H₂O₂): H₂O₂ can also accelerate the photodegradation of Irgarol. At sufficiently high concentrations (>100 mg/L), it can promote the degradation of M1 as well.[5]

  • Photo-Fenton Reactions: In acidic conditions (pH 3), the presence of Fe³⁺ ions can catalyze photolysis, significantly reducing the half-life of Irgarol.[13]

Hydrolytic and Biodegradation Pathways

As established, Irgarol is fundamentally stable under conditions relevant to most aquatic ecosystems.

  • Hydrolysis: No significant degradation occurs via hydrolysis in sterile water at pH 5, 7, or 9.[2] This stability means that in deep waters or sediments with no light penetration, the compound will persist for extended periods.

  • Biodegradation: Irgarol and its degradants are considered resistant to microbial attack.[2] This lack of a viable biodegradation pathway is a key factor in its overall environmental persistence.[8]

Environmental Fate and Ecotoxicity of Degradants

The environmental impact of Irgarol cannot be assessed without considering its degradation products. The primary degradant, M1, is of particular concern due to its high persistence.[7]

  • Persistence: M1 is more stable than its parent compound, Irgarol, under sunlight irradiation and in the presence of photosensitizers.[1][5] This leads to its accumulation in aquatic environments even after the parent Irgarol has degraded.[5]

  • Toxicity: While Irgarol is generally more toxic to primary producers than M1, the degradant is not benign.[4] M1 exhibits significant phytotoxicity to algae and higher plants.[10] The combined toxicity of the mixture of Irgarol and its byproducts poses a significant threat to marine primary producers like diatoms and cyanobacteria.[11] The persistence of these compounds means that non-target organisms may be subject to chronic exposure.[7]

Experimental Methodologies for Analysis

The study of Irgarol stability and its degradation pathways relies on a robust combination of controlled laboratory experiments and sensitive analytical techniques.

Protocol: Laboratory Photodegradation Study

This protocol provides a standardized workflow for assessing the photodegradation of Irgarol in a controlled setting. The causality behind this design is to isolate light as the variable while controlling for other factors like microbial activity and pH.

  • Preparation of Aqueous Solutions:

    • Prepare solutions of Irgarol in various environmentally relevant matrices (e.g., ultrapure water, synthetic seawater, filtered natural river water). A typical starting concentration is 30-100 µg/L.[12]

    • Use a solvent carrier like methanol for spiking, ensuring the final solvent concentration is minimal (<0.1%) to avoid co-solvent effects.

    • Prepare parallel "dark" controls by wrapping vessels in aluminum foil to quantify any degradation not attributable to light (e.g., hydrolysis, adsorption to vessel walls).

  • Irradiation:

    • Expose the solutions to a controlled light source. A xenon arc lamp is preferred as its spectrum closely mimics natural sunlight.[12] Alternatively, natural sunlight can be used for field-relevant conditions.

    • Maintain a constant temperature using a water bath to prevent thermal degradation.

  • Time-Course Sampling:

    • Collect aliquots from each vessel at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be higher in the initial phase to accurately model the kinetics.

  • Sample Preparation for Analysis (Solid-Phase Extraction - SPE):

    • Immediately after collection, process the aqueous samples to extract and concentrate the analytes. SPE is the standard method.[12][14]

    • Pass a known volume of the water sample (e.g., 150 mL) through an SPE cartridge packed with a suitable sorbent (e.g., C18 or polymeric phases like PLRP-s).[12][14]

    • Wash the cartridge to remove interfering matrix components.

    • Elute the retained analytes (Irgarol and its degradants) with a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile).

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Analytical Determination:

    • Analyze the final extracts using chromatographic techniques as described in section 5.2.

Analytical Techniques and Workflow

The identification and quantification of Irgarol and its polar degradation products at trace levels require highly sensitive and specific analytical methods. The combination of liquid chromatography with mass spectrometry (LC-MS) is the gold standard.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its various degradation products in the extract. A reversed-phase column (e.g., C18) is typically employed.[5]

  • Mass Spectrometry (MS): Provides sensitive detection and structural confirmation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[14] Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) allows for unequivocal identification of compounds in complex matrices like seawater.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for the parent compound and less polar byproducts.[12]

G cluster_sample Sample Collection & Prep cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample (e.g., Seawater) B Solid-Phase Extraction (SPE) (Concentration & Cleanup) A->B C Solvent Elution & Reconstitution B->C D HPLC Separation (Reversed-Phase) C->D E Mass Spectrometry (LC-MS/MS or LC-HRMS) D->E F Analyte Identification (Mass & Fragmentation) E->F G Quantification (Peak Area vs. Standard) F->G H Degradation Kinetics (Half-life Calculation) G->H

Caption: General analytical workflow for Irgarol degradation studies.

Summary of Stability Data

The stability of a compound is often expressed as its half-life (t₁/₂), the time required for its concentration to decrease by half. The following table summarizes representative kinetic data for Irgarol from the literature.

ConditionMatrixHalf-life (t₁/₂)Primary PathwayReference
Xenon Lamp IrradiationDeionized Water103.8 minutesPhotodegradation[12]
Xenon Lamp IrradiationSeawater107.5 minutesPhotodegradation[12]
Sunlight IrradiationSeawater~100 days (slow degradation)Photodegradation[6]
Photo-Fenton (pH 3)Pure Water86.6 minutesPhotodegradation[13]
Dark, Sterile Buffer (pH 5, 7, 9)Aqueous BufferStableHydrolysis[2]
Aerobic Aquatic SystemMarine Sediment>800 daysBiodegradation[2]

Note: Half-lives for photodegradation can vary dramatically depending on light intensity, water clarity, and the concentration of photosensitizers.

Conclusion

This technical guide establishes that Irgarol is a persistent environmental contaminant. Its chemical structure imparts high stability against hydrolytic and microbial degradation, the two most common breakdown pathways for many organic pollutants. Consequently, its environmental fate is almost entirely dictated by photodegradation.

The primary photolytic pathway involves the cleavage of the cyclopropylamino group to form the M1 degradant, which is often more persistent than the parent compound. The presence of natural substances in water can accelerate the breakdown of Irgarol but may not resolve the issue of M1 accumulation. The persistence of Irgarol and its phytotoxic degradants poses a long-term risk to the health of aquatic ecosystems, particularly to primary producers at the base of the food web. The analytical workflows presented herein, centered on SPE and LC-MS, provide the necessary tools for researchers to monitor these compounds and further investigate their environmental behavior.

References

  • Photodegradation of the antifouling compounds Irgarol 1051 and Diuron released from a commercial antifouling paint.
  • Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers.
  • Fate and ecotoxicity of the new antifouling compound Irgarol 1051 in the aquatic environment.
  • Photosensitized degradation of Irgarol 1051 in water.
  • Toxicities of the degraded mixture of Irgarol 1051 to marine organisms.
  • Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination.
  • Identification of New Photodegradation Byproducts of the Antifouling Agent Irgarol in Seaw
  • Chapter 14: Photocatalytic Degradation of Irgarol in Water by Photo-Fenton Reactions.
  • Irgarol 1051 - Registration Review.
  • The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.).ScienceDirect.
  • Bioaccumulation of the Antifouling Paint Booster Biocide Irgarol 1051 by the Green Alga Tetraselmis suecica.
  • EPA Protects Aquatic Ecosystems by Finalizing Irgarol Antifoulant Paint Cancellation.U.S. Environmental Protection Agency.
  • Toxicities of the degraded mixture of Irgarol 1051 to marine organisms.
  • Identification of a new degradation product of the antifouling agent irgarol 1051 in natural samples.
  • LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater
  • Determination of antifouling pesticides and their degradation products in marine sediments by means of ultrasonic extraction and HPLC-APCI-MS.

Sources

The Gold Standard for Quantitation: A Technical Guide to the Mechanism of Action of Irgarol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and practical application of Irgarol-d9 as an internal standard for the accurate quantification of Irgarol 1051. Designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development, this document elucidates the core mechanism of action, provides field-proven insights into experimental design, and offers a robust, self-validating analytical protocol.

The Imperative for Precision: Understanding Analytical Variability

In quantitative analytical chemistry, particularly when dealing with complex matrices, achieving accuracy and precision is paramount. The journey of an analyte from the original sample to the detector is fraught with potential for variability. Sample preparation steps, such as extraction and cleanup, can lead to analyte loss. Furthermore, instrumental factors like injection volume inconsistencies and fluctuations in ionization efficiency within the mass spectrometer can introduce significant error.[1][2] An internal standard is the analyst's most powerful tool to compensate for these variables.

The Ideal Internal Standard: The Principle of Isotope Dilution

The most effective internal standard is one that behaves as identically as possible to the analyte of interest throughout the entire analytical process. This is the foundational principle of Isotope Dilution Mass Spectrometry (IDMS), a technique that provides the highest level of accuracy in quantification.[3][4][5][6] By introducing a known quantity of an isotopically labeled version of the analyte into the sample at the earliest possible stage, any subsequent loss or variation in instrument response will affect both the native analyte and the labeled standard equally. The ratio of their signals, therefore, remains constant and directly proportional to the original concentration of the analyte.

Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are the gold standard for LC-MS applications.[7] Deuterium imparts a higher mass to the molecule, making it distinguishable from the native analyte by the mass spectrometer, yet it has a negligible effect on the compound's physicochemical properties.[1][7]

Irgarol and Irgarol-d9: A Perfect Pair for Accurate Quantification

Irgarol 1051 is a widely used antifouling agent in marine paints, designed to inhibit photosynthesis in algae and other marine organisms.[8][9][10] Its presence in aquatic environments is a subject of regulatory scrutiny, necessitating highly accurate and reliable analytical methods for its monitoring.[11]

Irgarol-d9 is the deuterated analog of Irgarol, where nine hydrogen atoms in the tert-butyl group have been replaced with deuterium.[12][13] This makes it an ideal internal standard for the quantification of Irgarol for the following reasons:

  • Near-Identical Chemical and Physical Properties: Irgarol-d9 shares the same molecular structure, polarity, and ionization potential as Irgarol. This ensures that it co-elutes with Irgarol during liquid chromatography and exhibits the same behavior during sample extraction and ionization in the mass spectrometer.[1][14]

  • Mass Differentiation: The mass difference of 9 Daltons allows for easy differentiation between Irgarol and Irgarol-d9 by a mass spectrometer, without any risk of isotopic crosstalk.

  • Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate results. Because Irgarol-d9 co-elutes with Irgarol, it experiences the same matrix effects. The use of the signal ratio effectively cancels out this source of error.[7][14]

Chemical Properties of Irgarol and Irgarol-d9
PropertyIrgarol (Cybutryne)Irgarol-d9
Chemical Formula C₁₁H₁₉N₅SC₁₁H₁₀D₉N₅S
Molecular Weight 253.37 g/mol 262.42 g/mol
Structure Structure is identical to Irgarol, with the tert-butyl group being deuterated
Synonyms Irgarol 1051, CybutryneIrgarol 1071-d9, Microban Additive IA 1-d9

Source: PubChem, Santa Cruz Biotechnology[10][12]

The following diagram illustrates the core principle of using Irgarol-d9 as an internal standard.

G Principle of Isotope Dilution with Irgarol-d9 Analyte Irgarol (Unknown Amount) Extraction Extraction & Cleanup (Potential for Loss) Analyte->Extraction IS_spike Irgarol-d9 (Known Amount) IS_spike->Extraction MS Mass Spectrometry (Signal Measurement) Extraction->MS Ratio Ratio Calculation (Signal_Irgarol / Signal_Irgarol-d9) MS->Ratio Quant Quantification (Accurate Concentration) Ratio->Quant

Caption: Isotope Dilution using Irgarol-d9 for accurate quantification.

Experimental Protocol: A Self-Validating Workflow for the Quantification of Irgarol in Seawater

This protocol outlines a robust and self-validating method for the determination of Irgarol in seawater using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Irgarol-d9 as the internal standard.

Materials and Reagents
  • Standards: Irgarol and Irgarol-d9 certified reference materials.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate.

  • SPE Cartridges: C18 cartridges suitable for marine water analysis.

  • Seawater: Collected in amber glass bottles and stored at 4°C.

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Irgarol and Irgarol-d9 in methanol to create individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Irgarol primary stock with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Irgarol-d9 primary stock with methanol to create the internal standard spiking solution.

Sample Preparation and Extraction
  • Sample Collection: Collect 500 mL of seawater.

  • Spiking: Add a precise volume of the Irgarol-d9 internal standard spiking solution to each 500 mL seawater sample to achieve a final concentration of 10 ng/L. This step is critical and should be done before any extraction to account for losses.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing methanol followed by deionized water.

  • Sample Loading: Pass the spiked seawater sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with deionized water to remove salts and other interferences.

  • Elution: Elute the trapped Irgarol and Irgarol-d9 from the cartridge with methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column suitable for pesticide analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Irgarol 254.1198.120
Irgarol-d9 263.1207.120
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Irgarol to the peak area of Irgarol-d9 against the concentration of the Irgarol calibration standards.

  • Quantification: Calculate the concentration of Irgarol in the seawater samples using the regression equation from the calibration curve.

The following diagram illustrates the experimental workflow.

G Self-Validating Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 500 mL Seawater Sample B Spike with known amount of Irgarol-d9 A->B C Solid-Phase Extraction (SPE) - Condition - Load - Wash B->C D Elute with Methanol C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Integrate Peak Areas (Irgarol & Irgarol-d9) H->I J Calculate Area Ratio I->J K Quantify using Calibration Curve J->K L Final Concentration Report K->L

Sources

A Technical Guide to the Toxicological Assessment of Irgarol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: This guide provides a comprehensive overview of the toxicological assessment of the antifouling biocide Irgarol. The methodologies and data presented primarily concern Irgarol 1051, the active chemical substance. Its deuterated isotopologue, Irgarol-d9, is functionally identical in toxicological behavior and is predominantly used as an internal standard for analytical quantification. For the purposes of this toxicological assessment, data for Irgarol 1051 is considered directly applicable to Irgarol-d9.

Section 1: Introduction & Physicochemical Profile

Irgarol 1051 (2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine) is a substituted s-triazine herbicide. Following the global restrictions on the use of organotin compounds like tributyltin (TBT), Irgarol was widely adopted as a booster biocide in antifouling paint formulations, often in conjunction with copper compounds.[1][2] Its primary function is to prevent the growth of algae and other primary producers on submerged surfaces.[2][3] However, its persistence and widespread detection in coastal waters have raised significant environmental concerns, necessitating a thorough toxicological evaluation.[4][5]

The toxicological assessment of Irgarol is critical for understanding its environmental risk. This involves characterizing its mode of action, environmental fate, and its effects on a range of non-target organisms. A crucial aspect of this assessment is the consideration of its degradation products, which can also be biologically active.[1][6][7]

Table 1: Physicochemical Properties of Irgarol 1051

Property Value Source
Molecular Formula C₁₁H₁₉N₅S [8]
Molecular Weight 253.36 g/mol [8]
Water Solubility 7.0 mg/L [8]
Vapor Pressure Extremely low [2]
Log Kₒw 3.95 [8]

| Stability | Stable to hydrolysis and UV radiation |[2] |

Section 2: Mechanism of Toxic Action

Primary Mechanism in Photosynthetic Organisms

The principal mechanism of Irgarol's toxicity is the inhibition of Photosystem II (PSII) in plants, algae, and cyanobacteria.[3] Like other triazine herbicides such as atrazine, Irgarol binds to the D1 protein in the PSII complex. This binding action blocks the plastoquinone (QB) binding site, which interrupts the photosynthetic electron transport chain. The consequence is a cessation of ATP and NADPH production, the energy currencies essential for carbon fixation, ultimately leading to cell death.[3]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC To Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site (D1 Protein) QA->QB Electron Flow Irgarol Irgarol Irgarol->QB Binds & Blocks NextStep Cytochrome b6f Block->NextStep e- transport INHIBITED

Figure 1: Irgarol's inhibition of the PSII electron transport chain.
Mechanisms in Non-Photosynthetic Organisms

In non-target fauna, the mechanisms are less specific but are linked to cellular stress. Studies on the mud snail Ilyanassa obsoleta showed that Irgarol exposure could increase cytochrome-c oxidase activity, suggesting a disruption of the mitochondrial membrane and subsequent impairment of ATP synthesis.[9] Furthermore, in crustaceans like Moina macrocopa, acute exposure induced significant oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and malondialdehyde, alongside alterations in the antioxidant defense system.[10]

Section 3: Environmental Fate & Metabolism

Irgarol is relatively persistent in the marine environment. Its primary degradation pathway is photodegradation in sunlit surface waters.[4] This process yields several metabolites, with the most significant and stable being 2-methylthio-4-tert-butylamino-6-amino-s-triazine, commonly referred to as M1.[4][5] Other minor degradation by-products, such as M2 and M3, have also been identified.[11]

The toxicological assessment must extend to these metabolites, as they are frequently detected alongside the parent compound in environmental samples and contribute to the overall toxicity.[1][5] While M1 is generally less toxic than Irgarol, its persistence and significant concentrations warrant its inclusion in risk assessments.[4]

Degradation_Pathway Irgarol Irgarol 1051 (Parent Compound) M1 M1 (Major, Stable Metabolite) Irgarol->M1 Photodegradation (Loss of cyclopropyl group)

Figure 2: Primary degradation pathway of Irgarol 1051 to its metabolite M1.

Section 4: A Tiered Approach to Toxicological Assessment

A robust toxicological assessment follows a tiered, hierarchical approach. This ensures a comprehensive evaluation while optimizing resources. The strategy begins with foundational chemical characterization and proceeds through a series of in vitro and in vivo assays to characterize hazards across different biological levels of organization.

TTA_Workflow cluster_0 Tier 0: Foundational Assessment cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: Ecotoxicological Assessment cluster_3 Tier 3: Risk Characterization A Physicochemical Characterization E Genotoxicity Assays (e.g., Micronucleus, Ames Test) A->E B Analytical Method Development D Cytotoxicity Assays (e.g., Neutral Red Uptake) B->D C Structural Activity Relationship (SAR) Analysis C->E G Aquatic Invertebrates (Daphnia Immobilisation) D->G I Hazard Identification E->I Hazard Info F Aquatic Primary Producers (Algal Growth Inhibition) J Dose-Response Assessment F->J G->J H Aquatic Vertebrates (Fish Acute Toxicity) H->J L Risk Conclusion (PNEC/PEC Ratio) I->L J->L K Exposure Assessment K->L

Figure 3: A tiered workflow for the toxicological assessment of Irgarol.

Section 5: Core Experimental Protocols

The following protocols represent foundational assays for assessing the ecotoxicity and genotoxicity of Irgarol. These methods are based on international guidelines to ensure data reliability and comparability.

Protocol 5.1: Algal Growth Inhibition Test (Ecotoxicity)

This protocol is designed to determine the effect of a substance on the growth of microalgae. It is a critical test for Irgarol, given its mode of action as an herbicide.

  • Principle: A population of a selected algal species is exposed to a range of concentrations of the test substance over several generations under defined conditions. The inhibition of growth is measured in relation to a control group.

  • Reference Guideline: OECD Test Guideline 201.

  • Methodology:

    • Test Organism: Select a relevant species, such as the marine diatom Skeletonema costatum or Thalassiosira pseudonana, which are known to be sensitive to Irgarol.[4]

    • Culture Preparation: Maintain axenic stock cultures in an appropriate sterile growth medium.

    • Test Solutions: Prepare a geometric series of Irgarol concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/L) and a control (medium only) in triplicate. Use Irgarol-d9 as an internal standard to verify concentrations via LC-MS if required.

    • Inoculation: Inoculate test flasks with a low density of exponentially growing algae to achieve a starting concentration of approximately 10⁴ cells/mL.

    • Incubation: Incubate flasks for 72-96 hours under constant fluorescent lighting and temperature (e.g., 20 ± 2°C).

    • Measurement: Measure algal biomass (cell density) at least daily using a particle counter or spectrophotometer.

    • Endpoint Calculation: Calculate the average specific growth rate for each concentration. Determine the concentration that causes a 50% reduction in growth (EC₅₀) compared to the control.

Protocol 5.2: In Vitro Micronucleus Assay (Genotoxicity)

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

  • Reference Guideline: OECD Test Guideline 487.

  • Methodology:

    • Cell Line: Use a suitable mammalian cell line, such as human TK6 lymphoblastoid cells, which are commonly used for this purpose.[12]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to account for metabolites that may be formed in vivo.[13]

    • Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable concentration range, aiming for a top concentration that induces approximately 50-60% cytotoxicity.

    • Exposure: Treat cell cultures with at least three test concentrations of Irgarol and appropriate negative (solvent) and positive controls for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

    • Cell Harvest: After treatment, wash the cells and culture them for a period sufficient to allow for nuclear division and micronuclei expression (approx. 1.5-2.0 normal cell cycle lengths). Add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division.

    • Slide Preparation & Staining: Harvest cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

    • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Section 6: Data Synthesis & Interpretation

Ecotoxicological Profile

Irgarol is highly toxic to primary producers, with EC₅₀ values often in the low microgram-per-liter range.[1] Non-target fauna are generally less sensitive, though sublethal and chronic effects can occur at environmentally relevant concentrations.[9][10] The primary metabolite, M1, is also toxic to algae, but consistently less potent than the parent compound.[4]

Table 2: Summary of Acute Toxicity of Irgarol and Metabolite M1 to Aquatic Organisms

Species Organism Type Endpoint Irgarol 1051 Value (µg/L) M1 Value (µg/L) Source
Skeletonema costatum Marine Diatom 96h EC₅₀ 0.29 11.32 [4]
Thalassiosira pseudonana Marine Diatom 96h EC₅₀ 0.41 16.50 [4]
Chroococcus minor Cyanobacterium 96h EC₅₀ 7.71 >200 [4]
Zostera marina Seagrass 10-day EC₅₀ (Photosynthesis) 1.1 Not Tested [14]
Ilyanassa obsoleta (adult) Mud Snail 96h LC₅₀ 3730 Not Tested [9]

| Ilyanassa obsoleta (larval) | Mud Snail | 96h LC₅₀ | 3160 | Not Tested |[9] |

Genotoxicity Profile

Currently, there is a lack of publicly available, guideline-compliant genotoxicity data specifically for Irgarol. If the in vitro micronucleus assay were to yield a positive result, it would indicate a potential for Irgarol or its metabolites to damage genetic material. Such a finding would trigger the need for follow-up in vivo testing to determine if this effect is expressed in a whole animal system, which has more complex detoxification and repair mechanisms.[15]

Section 7: Analytical Chemistry in Toxicology

Accurate and precise analytical methods are the bedrock of trustworthy toxicological studies. For Irgarol assessment, this involves verifying the concentrations in test media and quantifying metabolites.

  • Sample Preparation: Solid-phase microextraction (SPME) is an effective technique for extracting and concentrating Irgarol from water samples prior to analysis.[8]

  • Quantification: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for separating and quantifying Irgarol and its metabolite M1.[16] For higher sensitivity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[8][17] The use of Irgarol-d9 as an internal standard in these analyses is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy of the reported concentrations.

Section 8: Conclusion & Future Directions

The toxicological profile of Irgarol is dominated by its high phytotoxicity, stemming from its potent inhibition of Photosystem II. It poses a significant risk to aquatic primary producers at concentrations detected in coastal environments. While its acute toxicity to fauna is lower, sublethal effects like oxidative stress and potential mitochondrial dysfunction are of concern. A comprehensive risk assessment must also account for the toxicity of its persistent degradation product, M1.

Future research should focus on closing existing data gaps, including:

  • Chronic Toxicity: Long-term studies on fish and invertebrates to establish chronic reproductive and developmental endpoints.

  • Endocrine Disruption: Assessment of the potential for Irgarol and its metabolites to interfere with hormonal systems in wildlife.

  • Mixture Toxicity: Investigating the interactive effects of Irgarol with other co-occurring contaminants, such as copper and other biocides, to reflect realistic environmental exposure scenarios.[11]

A robust and continually updated toxicological understanding of Irgarol is essential for effective environmental management and the development of safer alternatives in antifouling technology.

Section 9: References

  • Bioaccumulation of the Antifouling Paint Booster Biocide Irgarol 1051 by the Green Alga Tetraselmis suecica. (2025). ResearchGate.

  • Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers. (2008). PubMed. [Link]

  • Toxicological Considerations, Toxicity Assessment, and Risk Management of Inhaled Nanoparticles. (n.d.). MDPI. [Link]

  • Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints. (2007). PubMed. [Link]

  • Toxicological Effects of Antifouling Agents on Non-target Marine Species. (2023). Washington State Department of Ecology. [Link]

  • Irgarol 1051. (n.d.). Regulations.gov. [Link]

  • Lethal and sublethal toxicity of the antifoulant compound Irgarol 1051 to the mud snail Ilyanassa obsoleta. (2008). PubMed. [Link]

  • Genotoxicity studies on selected organosilicon compounds: in vitro assays. (1988). PubMed. [Link]

  • The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.). (n.d.). ResearchGate. [Link]

  • Toxicities of the degraded mixture of Irgarol 1051 to marine organisms. (2019). ResearchGate. [Link]

  • In Vitro Genotoxicity Evaluation of an Antiseptic Formulation Containing Kaolin and Silver Nanoparticles. (2022). MDPI. [Link]

  • Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination. (2024). PubMed. [Link]

  • Determination of the antifouling booster biocides irgarol 1051 and diuron and their metabolites in seawater by high performance liquid chromatography–diode array detector. (2005). ResearchGate. [Link]

  • Buying anti-fouling paint made more difficult: new biocide regulations in 2025. (2024). SeaHelp. [Link]

  • Environmental Impact of Irgarol 1051, a Biocide, on Marine Microalgae Metabolism: A Case Study of Chlorella salina and Dunaliella bardawil. (2025). IRIS Unibas. [Link]

  • Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction. (2002). ScienceDirect. [Link]

  • Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. (n.d.). MDPI. [Link]

  • RESOLUTION MEPC.358(78) (adopted on 10 June 2022) 2022 GUIDELINES FOR SURVEY AND CERTIFICATION OF ANTI-FOULING SYSTEMS ON SHIPS. (2022). International Maritime Organization. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (2022). ResearchGate. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2014). PubMed. [Link]

  • New antifouling regulations: what shipyards need to know in 2025. (2024). Finsulate. [Link]

  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (n.d.). MDPI. [Link]

  • Activation of alternative metabolic pathways diverts carbon flux away from isobutanol formation in an engineered Escherichia coli strain. (2019). PubMed. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (n.d.). MDPI. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (2021). GOV.UK. [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. [Link]

  • Biofouling Management - Navigating Global Regulatory Requirements. (2025). Steamship Mutual. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2014). ResearchGate. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (2022). NIH. [Link]

  • Recommended methods for the identification and analysis of cannabis and cannabis products. (n.d.). Unodc. [Link]

  • GUIDELINES FOR SURVEY OF ANTI-FOULING SYSTEMS ON SHIPS. (n.d.). China Classification Society. [Link]

Sources

Technical Guide: Environmental Fate & Analysis of Irgarol vs. Irgarol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Irgarol 1051 (Cybutryne) is a potent photosystem II (PSII) inhibitor used extensively as a booster biocide in copper-based antifouling paints.[1] Its environmental persistence and toxicity to non-target marine autotrophs have led to regulatory restrictions (e.g., EU Biocidal Products Regulation). Irgarol-d9 , the stable isotope-labeled analog (typically deuterated on the tert-butyl moiety), serves as the critical internal standard for quantifying Irgarol in complex environmental matrices.

This guide analyzes the environmental fate of Irgarol, the mechanistic formation of its primary metabolite (M1), and the physicochemical behavior of Irgarol-d9. It contrasts the biological fate of the native compound against the analytical utility of the isotopologue, providing a validated LC-MS/MS workflow for researchers.

Part 1: Chemical Identity & Isotopic Distinction

To understand the fate differences, we must first establish the structural stability of the isotopic label.

Structural Comparison
FeatureIrgarol 1051 (Native) Irgarol-d9 (Internal Standard)
IUPAC Name 2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine2-methylthio-4-(tert-butyl-d9-amino)-6-cyclopropylamino-s-triazine
Formula C₁₁H₁₉N₅SC₁₁H₁₀D₉N₅S
Mol. Weight 253.37 g/mol ~262.42 g/mol
Log Kow 3.95 (Lipophilic)~3.95 (Negligible difference)
Label Position N/Atert-butyl group (9 Deuteriums)
Primary Fate Degradation to M1 (GS26575)Degradation to M1-d9 (Theoretical)
The Isotope Effect in Fate Studies

In environmental transport (sorption, volatilization), Irgarol and Irgarol-d9 behave nearly identically. However, in biochemical degradation , Kinetic Isotope Effects (KIE) can occur.

  • Secondary KIE: Since the deuterium label is typically on the tert-butyl group, and the primary degradation pathway involves the cleavage of the cyclopropyl group (N-dealkylation), the C-D bonds are not broken during the rate-limiting step. Therefore, Irgarol-d9 exhibits negligible KIE and serves as an accurate surrogate for Irgarol’s degradation kinetics.

Part 2: Environmental Fate Mechanisms

The environmental fate of Irgarol is dominated by its transformation into M1 (GS26575) . This metabolite is more water-soluble, equally persistent, but generally less toxic than the parent compound.

Photolysis and Biodegradation Pathways

The primary degradation mechanism in seawater is N-dealkylation.

  • Pathway: Irgarol

    
     Hydroxylated intermediates 
    
    
    
    M1 (Loss of cyclopropyl ring).
  • Persistence: Irgarol half-life (

    
    ) in seawater ranges from 100 to 350 days , depending on temperature and light. M1 is highly stable and can accumulate in sediments.
    
Visualization of Degradation Pathway

The following diagram illustrates the transformation of Irgarol to M1, highlighting the stability of the tert-butyl group where the d9-label resides.

Irgarol_Degradation Irgarol Irgarol 1051 (Parent Biocide) LogKow: 3.95 Intermed Unstable Hydroxylated Intermediate Irgarol->Intermed Photolysis / Biodegradation (C-N Bond Attack) Sediment Sediment Accumulation Irgarol->Sediment Sorption M1 Metabolite M1 (GS26575) (Stable / Persistent) LogKow: ~3.2 Intermed->M1 Loss of Cyclopropyl Group (N-Dealkylation) M1->Sediment Partitioning

Figure 1: The degradation pathway of Irgarol 1051 to its major metabolite M1 (GS26575).[2] Note that the tert-butyl group (site of d9 label) remains intact during this transition.

Part 3: Analytical Utility & Matrix Effects

The "fate" of Irgarol-d9 in a laboratory setting is to act as a normalizer for Matrix Effects (ME) . In LC-MS/MS analysis of complex matrices (e.g., marine sediment, wastewater), co-eluting compounds can suppress or enhance ionization.

The "Chromatographic Isotope Effect" Trap

While d9 is an excellent standard, researchers must be aware of the Chromatographic Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Consequence: Irgarol-d9 may elute slightly earlier than native Irgarol on C18 columns.

  • Risk: If the retention time shift places the d9 peak in a region of high ion suppression (from matrix) while the native peak elutes in a cleaner region, quantification errors occur.

  • Mitigation: Use high-resolution chromatography and ensure the integration window captures both species, or verify that suppression profiles are uniform across the slight retention shift.

Part 4: Validated Experimental Protocol

Objective

Quantification of Irgarol and M1 in Seawater using Irgarol-d9 as the Internal Standard (IS).

Reagents & Apparatus[3][4]
  • Standards: Irgarol 1051 (>98%), Irgarol-d9 (IS), M1 Standard.

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18 (500 mg).

  • Instrumentation: LC-MS/MS (Triple Quadrupole) with ESI+.

Workflow: Solid Phase Extraction (SPE)[5]
  • Sample Collection: Collect 1L seawater in amber glass bottles. Filter through 0.7 µm GF/F filters to remove particulate matter (analyze filters separately if sediment-bound fraction is needed).

  • Internal Standard Spiking:

    • Add 100 ng of Irgarol-d9 to the water sample before extraction.

    • Reasoning: Spiking before extraction corrects for recovery losses during the SPE process.

  • Conditioning:

    • Flush cartridge with 6 mL MeOH followed by 6 mL ultrapure water.

  • Loading:

    • Pass sample through cartridge at flow rate <10 mL/min.

  • Washing:

    • Wash with 10 mL 5% MeOH in water (removes salts/polar interferences).

    • Dry cartridge under vacuum for 30 mins.

  • Elution:

    • Elute with 2 x 5 mL Methanol (or MeOH/ACN mix).

  • Reconstitution:

    • Evaporate to dryness under

      
       stream. Reconstitute in 200 µL Mobile Phase (e.g., 50:50 MeOH:Water).
      
LC-MS/MS Parameters
  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 mins.

  • MRM Transitions:

    • Irgarol: 254.1

      
       198.1 (Quant), 254.1 
      
      
      
      84.1 (Qual).
    • Irgarol-d9: 263.2

      
       207.2 (Quant).
      
    • M1: 214.1

      
       158.1.
      
Visualization of Analytical Workflow

Analytical_Workflow Sample Seawater Sample (1 Liter) Spike Spike Internal Standard (Irgarol-d9) Sample->Spike Correction for Recovery SPE Solid Phase Extraction (HLB/C18 Cartridge) Spike->SPE Loading Elution Elution & Evaporation (Concentration Factor: 5000x) SPE->Elution MeOH Elution LCMS LC-MS/MS Analysis (ESI Positive Mode) Elution->LCMS Reconstitution Data Quantification (Ratio: Native Area / d9 Area) LCMS->Data MRM Processing

Figure 2: Step-by-step analytical workflow for the quantification of Irgarol using Irgarol-d9 to correct for matrix effects and extraction losses.

Part 5: Data Interpretation & Quality Control

Quantification Logic

The concentration of Irgarol (


) is calculated using the Response Factor (

) derived from the calibration curve:


Troubleshooting Matrix Effects

If the recovery of Irgarol-d9 drops below 50% in environmental samples (compared to neat solvent), it indicates significant matrix suppression.

  • Action: Dilute the extract or perform standard addition.

  • Check: Verify if d9 and native Irgarol retention times drift apart by >0.1 min, which could invalidate the suppression correction.

References

  • Konstantinou, I. K., & Albanis, T. A. (2004).[3] Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review. Environment International, 30(2), 235-248. Link

  • Gatidou, G., Thomaidis, N. S., & Zhou, J. L. (2007).[4] Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints. Environment International, 33(1), 70-77.[4] Link

  • Okamura, H., et al. (2000).[5] Fate and ecotoxicity of the new antifouling compound Irgarol 1051 in the aquatic environment.[6] Water Research, 34(14), 3523-3530. Link

  • Lam, M. W., et al. (2005). Photodegradation of Irgarol-1051 in water: Effect of dissolved organic matter and halide ions. Marine Chemistry, 96(1-2), 105-114. Link

  • Wang, S., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

Sources

Irgarol-d9 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Analytical Applications[1]

Executive Summary

Irgarol-d9 (Cybutryne-d9) is the stable isotope-labeled analog of the s-triazine booster biocide Irgarol 1051.[1] Enriched with nine deuterium atoms on the tert-butyl moiety, it serves as the definitive Internal Standard (IS) for the quantification of Irgarol in complex environmental matrices (seawater, sediments, and biological tissue) via Isotope Dilution Mass Spectrometry (IDMS).[1]

This guide synthesizes the physicochemical properties of Irgarol-d9 with field-proven analytical protocols. It addresses specific challenges in solubility, isotopic stability, and Mass Spectrometry (MS) transition selection, providing a robust framework for regulatory compliance and trace-level detection.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Irgarol-d9 is chemically distinct due to the deuteration of the tert-butylamino group.[1] While its chemical reactivity mirrors the native compound, its mass shift and slight chromatographic variances are critical for analytical method development.[1]

1.1 Chemical Identification
PropertySpecification
Chemical Name

-Cyclopropyl-

-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Common Name Irgarol-d9; Cybutryne-d9
CAS Number 1189926-01-9
Molecular Formula

Molecular Weight 262.42 g/mol (Native Irgarol: 253.37 g/mol )
Isotopic Purity Typically

deuterated forms (

)
Appearance White to off-white crystalline solid
1.2 Solubility & Stability Profile

The solubility profile of Irgarol-d9 is dominated by the lipophilic nature of the s-triazine ring and the alkyl side chains.

  • Aqueous Solubility: Extremely low (~7 mg/L at 20°C).[1][2]

    • Implication: Aqueous stock solutions are unstable and prone to precipitation.[1]

  • Organic Solubility: Highly soluble in Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM).[1]

  • Stability:

    • Hydrolysis: Stable at neutral pH; slow hydrolysis at extremes (pH < 3 or > 9).[1]

    • Photolysis: High Risk. Like native Irgarol, the d9 analog is susceptible to photodegradation, forming M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine).[1]

    • Storage Protocol: Standards must be stored at -20°C, protected from light, preferably in amber borosilicate glass.[1]

Part 2: Isotopic Characteristics & Mass Spectrometry[1]

The utility of Irgarol-d9 relies on its behavior in Mass Spectrometry.[1][3][4] Understanding the fragmentation pathway is crucial because the deuterium label is located on a "leaving group" during common fragmentation events.[1]

2.1 The "Label Loss" Phenomenon

In Collision-Induced Dissociation (CID), s-triazines often undergo dealkylation.[1]

  • Native Irgarol (m/z 254): Loses the tert-butyl group to form the fragment ion m/z 198 .[1]

  • Irgarol-d9 (m/z 263): The deuterium label is entirely contained within the tert-butyl group.[1] Therefore, when it fragments, it loses the label.

  • Result: The primary daughter ion for Irgarol-d9 is also m/z 198 .[1]

Critical Analytical Note: Specificity in MRM (Multiple Reaction Monitoring) relies entirely on the Precursor Ion (Q1) selection.[1] You must ensure your Q1 quadrupole resolution is sufficient to distinguish m/z 254 from m/z 263 to prevent cross-talk.

2.2 MS/MS Transition Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Irgarol (Native) 254.1 (

)
198.120-25Loss of

(isobutene)
Irgarol-d9 (IS) 263.2 (

)
198.120-25Loss of

(d-isobutene)
Secondary Ion 254.1182.135Loss of cyclopropyl group
Part 3: Analytical Methodology

The following workflow describes a validated protocol for the analysis of Irgarol in seawater using Irgarol-d9 as the internal standard. This method utilizes Solid Phase Extraction (SPE) to achieve detection limits in the low ng/L (ppt) range.[1][3]

3.1 Experimental Logic
  • Spiking Timing: Irgarol-d9 must be added before filtration or SPE extraction.[1] This allows the IS to compensate for analyte loss during the extraction process and matrix suppression during ionization.[1]

  • Chromatography: Deuterated compounds often elute slightly earlier than their native counterparts on C18 columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity).[1] Expect Irgarol-d9 to elute 0.05–0.1 minutes before native Irgarol.[1]

3.2 Workflow Visualization

AnalyticalWorkflow Sample Water Sample (100 - 500 mL) Spike Spike Internal Standard (Irgarol-d9 @ 50 ng/L) Sample->Spike  Corrects for recovery losses Filter Filtration (0.7 µm GF/F) Spike->Filter SPE Solid Phase Extraction (HLB or C18 Cartridge) Filter->SPE  Load @ 5-10 mL/min Elute Elution (MeOH / ACN) SPE->Elute Recon Evaporation & Reconstitution (Initial Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (Ratio Native/d9) LCMS->Data

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for Irgarol analysis.

3.3 Detailed Protocol Steps
  • Sample Collection: Collect water samples in amber glass bottles.

  • Internal Standard Spiking:

    • Prepare a working solution of Irgarol-d9 (e.g., 100 ng/mL in MeOH).[1]

    • Spike samples to a final concentration of 50–100 ng/L.[1]

    • Equilibration: Allow 30 minutes for the IS to equilibrate with the matrix.[1]

  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18.[1]

    • Conditioning: 5 mL MeOH followed by 5 mL ultrapure water.[1]

    • Loading: Pass sample through cartridge under vacuum.

    • Washing: 5 mL 5% MeOH in water (removes salts).[1]

    • Elution: 2 x 3 mL MeOH.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 95% B over 10 minutes.

Part 4: Technical Considerations & Troubleshooting
4.1 Cross-Contribution (Isotopic Purity)

If the Irgarol-d9 standard is not highly pure (<98% D-enrichment), it may contain traces of d0 (native) Irgarol.[1]

  • Test: Inject a high concentration of only Irgarol-d9. Monitor the native transition (254 -> 198).

  • Correction: If a peak appears at the native retention time, calculate the % contribution and subtract this "blank" from your native quantification, or purchase a higher purity standard.

4.2 Matrix Effects

While Irgarol-d9 corrects for matrix effects, extreme suppression (>50%) can still reduce sensitivity below the Limit of Quantitation (LOQ).[1]

  • Diagnosis: Compare the peak area of Irgarol-d9 in a neat solvent standard vs. a post-extraction spiked matrix sample.

  • Solution: If suppression is high, reduce the injection volume or improve the SPE wash step.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2012).[1] EPI Suite™-Estimation Program Interface.[1] Retrieved from [Link][1]

  • Gimeno, R. A., et al. (2001).[1] "Determination of antifouling pesticides... in seawater samples by LC-APCI-MS." Journal of Chromatography A, 915(1-2), 139-147.[1] (Contextual grounding for SPE methods).

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Irgarol 1051 in Environmental Matrices Using Irgarol-d9 Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for analytical chemists and environmental scientists. It moves beyond a simple "recipe" to provide a robust, self-validating framework for the analysis of Irgarol 1051 (Cybutryne) using its deuterated analog, Irgarol-d9.

Executive Summary & Regulatory Context

Irgarol 1051 (Cybutryne) is a potent s-triazine booster biocide used in antifouling paints. Due to its persistence and toxicity to non-target marine photosynthesizers (e.g., coral symbionts, seagrass), it is strictly regulated. The EU Water Framework Directive (2013/39/EU) and the IMO Anti-Fouling Systems (AFS) Convention (effective Jan 2023) have set stringent Environmental Quality Standards (EQS), often requiring detection limits in the low ng/L (ppt) range.

The Challenge: Environmental matrices, particularly seawater, present severe analytical challenges. High salinity and dissolved organic matter (DOM) cause significant ion suppression in Electrospray Ionization (ESI), leading to underestimation of analyte concentration. Furthermore, Solid Phase Extraction (SPE) recoveries can vary wildly between samples.

The Solution: This protocol utilizes Irgarol-d9 as a surrogate Internal Standard (IS). By using Isotope Dilution Mass Spectrometry (IDMS), the d9-analog corrects for:

  • Extraction Efficiency: Losses during SPE loading/elution.

  • Matrix Effects: Ion suppression/enhancement in the MS source.

  • Instrument Drift: Variations in injection volume and detector response.

Technical Principle: Why Irgarol-d9?

Irgarol-d9 (


) is chemically identical to native Irgarol (

) regarding extraction coefficients and chromatographic retention time, but it is mass-resolved by +9 Daltons.
  • Co-Elution is Critical: Because the IS co-elutes with the analyte, it experiences the exact same matrix suppression at the moment of ionization.

  • Mass Shift: The heavy isotope label is located on the tert-butyl group (

    
    ).
    
  • Self-Validation: If the IS recovery drops to 50% due to matrix interference, the native Irgarol signal is assumed to be suppressed by the same factor. The ratio of Analyte/IS remains constant, ensuring accurate quantitation.

Diagram 1: Isotope Dilution Mechanism

This diagram illustrates how Irgarol-d9 compensates for signal suppression.[1]

IDMS_Mechanism cluster_logic Correction Logic Sample Sample Matrix (High Salinity) Spike Spike Irgarol-d9 (Known Conc.) Sample->Spike 1. Mix Extraction SPE Extraction (Losses occur) Spike->Extraction 2. Process LC LC Separation (Co-elution) Extraction->LC 3. Inject ESI ESI Source (Ion Suppression) LC->ESI 4. Ionize Detector MS/MS Detection ESI->Detector 5. Detect Logic If Signal drops 50%, Ratio remains constant ESI->Logic Result Ratio Calculation (Area_Nat / Area_IS) Detector->Result 6. Quantify

Caption: Workflow demonstrating how co-eluting Irgarol-d9 corrects for extraction losses and ionization suppression.

Materials & Reagents

  • Native Standard: Irgarol 1051 (Cybutryne), Purity >98%.

  • Internal Standard: Irgarol-d9 (tert-butyl-d9), Purity >98% isotopic enrichment.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymer (e.g., Oasis HLB, 200mg/6cc) is preferred over C18 for better retention of polar degradants (like M1) if simultaneous analysis is required.

Experimental Protocol

Phase A: Standard Preparation

Safety Note: Irgarol is a biocide.[2] Handle in a fume hood.

  • Stock Solutions (1 mg/mL): Dissolve native Irgarol and Irgarol-d9 separately in MeOH. Store at -20°C.

  • Working IS Solution: Dilute Irgarol-d9 to a fixed concentration (e.g., 100 ng/mL in MeOH).

    • Expert Tip: This concentration should yield a peak area ~10x the limit of quantitation (LOQ) but not so high that it suppresses the native analyte via space-charge effects.

Phase B: Sample Extraction (Solid Phase Extraction)

This workflow is optimized for 500 mL seawater samples.

  • Filtration: Filter sample through 0.7 µm GF/F filter to remove suspended solids (analyze solids separately if required).

  • Spiking (CRITICAL STEP):

    • Add 50 µL of Working IS Solution to the entire 500 mL water sample before extraction.

    • Reasoning: Spiking before SPE ensures the IS experiences the same extraction losses as the target.

  • Cartridge Conditioning:

    • 5 mL MeOH (Solvation)

    • 5 mL Ultrapure Water (Equilibration)

    • Do not let the cartridge dry.

  • Loading: Pass sample through cartridge at ~5-10 mL/min.

  • Washing:

    • 5 mL 5% MeOH in Water. (Removes salts and highly polar interferences).

    • Dry cartridge under vacuum for 10-15 mins.[1]

  • Elution:

    • Elute with 2 x 3 mL MeOH.

  • Concentration: Evaporate to dryness under Nitrogen (

    
    ) at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 MeOH:Water).
    
Phase C: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (QqQ) with ESI Source.

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B[1]

    • 1.0 min: 40% B[1]

    • 6.0 min: 95% B[1]

    • 8.0 min: 95% B[1]

    • 8.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (

    
    )
    
  • Dwell Time: 50-100 ms per transition.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Irgarol (Native) 254.1 198.1 Quantifier25
254.184.1Qualifier40
Irgarol-d9 (IS) 263.2 198.1 Quantifier25

Note on Transitions: The primary transition for Irgarol involves the loss of the tert-butyl group (


). Since the d9 label is on the tert-butyl group, the resulting fragment for the IS is often the unlabelled core (

198), identical to the native product. This is acceptable because the precursors are resolved (254 vs 263). Ensure your quadrupole resolution is sufficient to prevent crosstalk.

Data Analysis & Validation

Calculation: Relative Response Factor (RRF)

Do not use absolute area. Use the area ratio:



Construct a calibration curve by plotting Ratio (y-axis) vs. Concentration Ratio (x-axis).

Matrix Factor (MF) Assessment

To validate the method, calculate the Matrix Factor to quantify suppression:



  • 
    : Ion Suppression (Common in seawater).
    
  • 
    : Ion Enhancement.
    
  • Acceptance: Even if MF is 0.5 (50% suppression), the method is valid IF the native Irgarol is suppressed by the same amount.

Diagram 2: Analytical Workflow

Step-by-step visualization of the protocol.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Collect Water Sample (500 mL) Step2 SPIKE Irgarol-d9 (Internal Standard) Step1->Step2 Step3 SPE Loading (HLB) (Concentrate) Step2->Step3 Step4 Elution & Reconstitution (in Mobile Phase) Step3->Step4 Step5 LC Separation (C18 Column) Step4->Step5 Step6 MRM Detection (254>198 & 263>198) Step5->Step6

Caption: Operational workflow emphasizing the critical pre-extraction spiking step.

Troubleshooting & Optimization

  • Cross-Talk: If you see a signal for Irgarol-d9 in a native-only standard, check your IS purity. If you see Native signal in an IS-only blank, check for "isobaric interference" or reduce the IS concentration.

  • Sensitivity Loss: In high-salinity samples, salt deposits can foul the ESI cone. Divert the LC flow to waste for the first 1-2 minutes (before Irgarol elutes) to keep the source clean.

  • Degradation Products: Irgarol degrades into M1 (GS26575) . This protocol can be adapted to include M1, but M1 is more polar and may require a weaker wash step during SPE (e.g., 100% water instead of 5% MeOH).

References

  • European Commission. (2013). Directive 2013/39/EU of the European Parliament and of the Council amending Directives 2000/60/EC and 2008/105/EC as regards priority substances in the field of water policy.Link

  • International Maritime Organization (IMO). (2021). Amendments to the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) - Controls on Cybutryne.[3] Resolution MEPC.331(76).[3] Link

  • Gatidou, G., et al. (2007). "Development of a solid-phase extraction method for the determination of Irgarol 1051 and its degradation product in seawater." Journal of Chromatography A, 1143(1-2), 27-31. Link

  • Lam, M.W., et al. (2006). "Photodegradation of Irgarol-1051 in water: Kinetics, products and toxicity." Marine Pollution Bulletin, 52(7), 748-755. Link

Sources

Quantification of Irgarol in seawater using Irgarol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Irgarol 1051 in Seawater via SPE-LC-MS/MS using Irgarol-d9 Isotope Dilution

Abstract & Introduction

The antifouling booster biocide Irgarol 1051 (Cybutryne) has largely replaced tributyltin (TBT) in marine paints. However, its high persistence and toxicity to non-target photosynthetic organisms (e.g., coral symbionts, seagrass) necessitate rigorous environmental monitoring at low nanogram-per-liter (ng/L) levels.

The Challenge: Seawater is a hostile matrix for mass spectrometry. High salt content and dissolved organic matter (DOM) cause severe ion suppression in Electrospray Ionization (ESI), leading to inaccurate quantification. Furthermore, the multi-step Solid Phase Extraction (SPE) required to concentrate the analyte often results in variable recovery rates.

The Solution: This protocol utilizes Irgarol-d9 , a stable isotope-labeled internal standard (SIL-IS), to correct for both matrix effects and extraction losses. By spiking Irgarol-d9 prior to extraction, the method employs Isotope Dilution Mass Spectrometry (IDMS) , ensuring that any loss of analyte or signal suppression affects the standard and the native compound equally, effectively self-validating the result.

Principle of the Method

The core principle relies on the physicochemical identity between Irgarol and Irgarol-d9.

  • Extraction Correction: Since Irgarol-d9 is added before SPE, if the extraction yield is only 85%, the d9 standard is also recovered at 85%. The ratio remains constant.

  • Matrix Effect Compensation: In LC-MS, co-eluting matrix components (salts, humic acids) compete for charge in the ESI source. Because Irgarol-d9 co-elutes perfectly with native Irgarol, it experiences the exact same degree of ion suppression.

Reaction Mechanism & Transitions: Irgarol (


, MW 253.37) protonates to 

. Collision Induced Dissociation (CID) typically cleaves the tert-butyl group (loss of isobutene, mass 56), yielding the major product ion at

198.
  • Native Transition:

    
    
    
  • Irgarol-d9 Transition:

    
     (Note: The label is on the tert-butyl group. Loss of the labeled group leaves the unlabeled core, resulting in the same product ion mass, but separated by precursor mass).
    

Materials & Reagents

ReagentGrade/SpecificationNotes
Irgarol 1051 Analytical Std (>98%)CAS: 28159-98-0
Irgarol-d9 Isotopic Purity >99%CAS: 1189926-01-9 (tert-butyl-d9)
Methanol (MeOH) LC-MS GradeFor elution and mobile phase
Acetonitrile (ACN) LC-MS GradeMobile phase B
Water UHPLC Grade (Milli-Q)18.2 MΩ·cm
Formic Acid LC-MS GradeMobile phase additive
Ammonium Formate LC-MS GradeBuffer
SPE Cartridges Hydrophilic-Lipophilic Balance (HLB)200 mg / 6 mL (Polymeric sorbent preferred over C18 for drying stability)

Experimental Protocol

Step 1: Sample Collection and Pre-treatment
  • Collection: Collect 1 L of seawater in amber glass bottles (prevent photodegradation).

  • Filtration: Filter immediately through 0.7 µm GF/F glass fiber filters to remove algae and suspended solids.

    • Why? Intracellular Irgarol in algae is not "dissolved" concentration. Filtering defines the dissolved phase.

  • Spiking (Crucial Step):

    • Add 100 µL of Irgarol-d9 working solution (100 ng/mL) to the 1 L sample.

    • Final IS concentration: 10 ng/L.

    • Equilibrate for 30 minutes. This ensures the IS binds to matrix components similarly to the native analyte.

Step 2: Solid Phase Extraction (SPE)
  • Cartridge: Oasis HLB (or equivalent polymeric reversed-phase), 200 mg.

  • Conditioning:

    • 5 mL MeOH (activate sorbent).

    • 5 mL Ultrapure Water (equilibrate). Do not let cartridge go dry.

  • Loading:

    • Load 1000 mL spiked seawater at flow rate ~5-10 mL/min.

    • Note: High flow rates can cause breakthrough.

  • Washing:

    • 10 mL Ultrapure Water (removes salt).

    • Critical: 5 mL 5% MeOH in Water.

    • Why? This removes moderately polar interferences and residual salt without eluting the Irgarol (LogP ~3.9).

  • Drying:

    • Vacuum dry for 30 minutes. Residual water interferes with GC, but in LC-MS it dilutes the eluate and alters viscosity. Drying is good practice.

  • Elution:

    • 2 x 5 mL Methanol. Soak for 1 min before drawing through.

  • Reconstitution:

    • Evaporate eluate to near dryness under Nitrogen (

      
      ) at 35°C.
      
    • Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 50:50 Water:ACN).

    • Concentration Factor: 1000x.

Step 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • System: UHPLC

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.3 mL/min

  • Injection Vol: 5-10 µL

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

Time (min) % B Event
0.0 10 Initial Hold
1.0 10 Desalting (Divert to Waste)
8.0 95 Ramp to Organic
10.0 95 Wash Column
10.1 10 Re-equilibration

| 13.0 | 10 | End Run |

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[1]

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

MRM Transitions: | Compound | Precursor (


) | Product (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Irgarol | 254.1 | 198.1 | Quantifier | 25 | | Irgarol | 254.1 | 80.1 | Qualifier | 40 | | Irgarol-d9 | 263.1 | 198.1 | IS Quant | 25 |

Note: The product ion 198 represents the triazine core after loss of the tert-butyl group. Since the d9 label is on the tert-butyl group, it is lost during fragmentation, resulting in the same product ion mass as the native compound. The specificity comes from the precursor mass.

Workflow Visualization

Irgarol_Workflow cluster_SPE Solid Phase Extraction (Oasis HLB) Sample Seawater Sample (1 L) Amber Bottle Filter Filtration (0.7 µm GF/F) Sample->Filter Spike SPIKE Internal Standard Add 100 µL Irgarol-d9 Filter->Spike Critical Step Condition Condition: MeOH -> Water Spike->Condition Load Load Sample (Flow: 5 mL/min) Condition->Load Wash Wash: 1. Water (Desalt) 2. 5% MeOH (Clean) Load->Wash Elute Elute: 2 x 5 mL MeOH Wash->Elute Evap Evaporation (N2) Reconstitute in 1 mL Mobile Phase Elute->Evap LCMS LC-MS/MS Analysis ESI+ MRM Mode Evap->LCMS Data Quantification (Ratio Native/IS) LCMS->Data

Caption: Step-by-step workflow for Irgarol quantification. The red hexagon highlights the critical internal standard spiking point.

Data Analysis & Calculations

The Isotope Dilution Equation: Because the IS is added at the beginning, we do not need to calculate "recovery" for every sample to correct the concentration. The ratio does the work.



Where:

  • 
     = Concentration of Irgarol in seawater (ng/L)
    
  • 
     = Peak area of Irgarol (m/z 254->198)
    
  • 
     = Peak area of Irgarol-d9 (m/z 263->198)
    
  • 
     = Concentration of IS working solution (100 ng/mL)
    
  • 
     = Volume of IS spiked (0.1 mL)
    
  • 
     = Volume of seawater extracted (1.0 L)
    
  • 
     = Response Factor (usually 1.0 for isotopes, but verify with a calibration curve).
    

Calibration Curve: Prepare a 7-point calibration curve (0.5 ng/L to 100 ng/L) in solvent. Plot the Area Ratio (


) vs. Concentration Ratio. The slope should be linear (

).

Scientific Validation (E-E-A-T)

Why this works (Mechanism of Correction)

The following diagram illustrates how Irgarol-d9 corrects for signal suppression. In seawater extracts, salt clusters often elute early, but organic matter (humics) elutes throughout. If a humic substance co-elutes with Irgarol, it "steals" charge, reducing the signal by 40%. Because Irgarol-d9 is chemically identical, its signal is also reduced by exactly 40%. The ratio remains unchanged.

Matrix_Effect cluster_ESI ESI Source (Ionization Competition) Matrix Matrix (Humics) High Concentration Native Native Irgarol (Trace) Matrix->Native Suppresses IS Irgarol-d9 (Fixed) Matrix->IS Suppresses Identically Signal Detected Signal Native->Signal Signal - 40% IS->Signal Signal - 40% Result Calculated Ratio (Unchanged) Signal->Result

Caption: Mechanism of Matrix Effect Correction. The IS experiences identical suppression to the analyte.

Troubleshooting & Tips
  • High Backpressure: Seawater particulates clog columns. Ensure 0.7 µm filtration and use a guard column.

  • Low Recovery: If absolute recovery is <50%, check the flow rate during SPE loading. Fast loading (>10 mL/min) reduces interaction time with the sorbent.

  • Contamination: Irgarol is common in marinas. Avoid using sampling equipment (plastic tubing) that has been stored on boats; use glass or PTFE.

References

  • Konstantinou, I. K., & Albanis, T. A. (2004). Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review. Environment International. Link

  • Thomas, K. V., et al. (2002). Recovery of Irgarol 1051 and its degradation products from seawater using solid phase extraction.[1][2] Journal of Chromatography A. Link

  • Gatidou, G., et al. (2007).[1] Simultaneous determination of the antifouling biocides irgarol 1051 and diuron in seawater by high performance liquid chromatography–diode array detector.[3] Analytica Chimica Acta. Link

  • Santa Cruz Biotechnology. Irgarol-d9 Product Data & Structure. Link

Sources

Application Note: High-Sensitivity Quantitation of Irgarol 1051 in Environmental Matrices via LC-MS/MS with Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Irgarol 1051 (Cybutryne) in aqueous and sediment matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate the significant matrix effects common in environmental samples (e.g., seawater salinity, sediment humic acids), this method employs Irgarol-d9 as a stable isotope-labeled internal standard (SIL-IS). The protocol achieves a Lower Limit of Quantitation (LLOQ) of <1.0 ng/L, meeting stringent regulatory requirements (e.g., EU Water Framework Directive).

Introduction & Scientific Rationale

Irgarol 1051 is a s-triazine herbicide widely used as a booster biocide in copper-based antifouling paints. Following the ban of tributyltin (TBT), Irgarol concentrations in coastal waters have risen, raising concerns due to its persistence and toxicity to non-target photosynthetic organisms (coral symbionts, seagrass).

Why LC-MS/MS with Irgarol-d9?

While GC-MS is possible, Irgarol and its major metabolite (M1) are polar and thermally labile, often requiring derivatization. LC-MS/MS offers direct analysis with superior sensitivity.[1][2]

The Critical Role of Irgarol-d9 (Internal Standard): Environmental matrices, particularly seawater, contain high concentrations of dissolved salts and organic matter that cause Ion Suppression in the Electrospray Ionization (ESI) source.

  • Without IS: Signal intensity drops unpredictably, leading to underestimation of toxicity.

  • With Irgarol-d9: The deuterated analog co-elutes with the target analyte and experiences the exact same suppression. By quantifying the ratio of the analyte response to the IS response, the method self-corrects for matrix effects and recovery losses during extraction.

Materials and Instrumentation

Reagents
  • Target Analyte: Irgarol 1051 (Cybutryne), >98% purity.

  • Internal Standard: Irgarol-d9 (typically tert-butyl-d9 labeled), >98% isotopic purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Experimental Protocol

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Direct injection of seawater fouls the MS source. SPE provides enrichment (concentration factor ~1000x) and desalting.

Workflow Diagram:

SPE_Workflow cluster_prep Pre-Treatment Sample 1. Sample Collection (1L Seawater/River Water) Filter 2. Filtration (0.7 µm GF/F Filter) Sample->Filter Spike 3. IS Spiking (Add 50 µL Irgarol-d9) Filter->Spike Critical Step for Correction Condition 4. Condition SPE (Oasis HLB: 5mL MeOH -> 5mL H2O) Load 5. Load Sample (Flow: 5-10 mL/min) Condition->Load Wash 6. Wash (10mL Ultra-pure Water to remove salts) Load->Wash Dry 7. Dry Cartridge (Vacuum for 15 min) Wash->Dry Elute 8. Elution (2 x 3mL Methanol) Dry->Elute Recon 9. Reconstitution (Evaporate N2 -> Redissolve in Mobile Phase) Elute->Recon

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Irgarol enrichment from aqueous matrices.

Detailed Steps:

  • Filtration: Filter 1.0 L of water sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • IS Spiking (Crucial): Add Irgarol-d9 to the filtrate before extraction to achieve a final concentration of 100 ng/L.

  • Conditioning: Use Oasis HLB cartridges (200 mg/6 cc). Pass 5 mL MeOH followed by 5 mL LC-MS grade water. Do not let the cartridge dry.

  • Loading: Load sample at approx. 5–10 mL/min.

  • Washing: Wash with 10 mL LC-MS grade water. Note: This step removes salts (NaCl) which suppress ionization.

  • Elution: Elute with 2 x 3 mL Methanol.

  • Concentration: Evaporate to dryness under gentle Nitrogen stream at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (90:10 Water:ACN).

LC-MS/MS Conditions

Liquid Chromatography Gradient:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 10 µL.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
6.095Elution of Irgarol
8.095Wash Column
8.110Return to Initial
10.010Re-equilibration

Mass Spectrometry (MRM) Parameters:

  • Ionization: Electrospray Positive (ESI+).[3]

  • Source Temp: 450°C.

  • Capillary Voltage: 3500 V.

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Irgarol 1051 254.1198.1Quantifier25
Irgarol 1051 254.180.1Qualifier40
Irgarol-d9 263.2198.1*Internal Std25

*Note on Irgarol-d9 Transition: The standard Irgarol-d9 carries the label on the tert-butyl group. The primary fragmentation involves the loss of the tert-butyl group (Loss of C4H8 = 56 amu). Therefore, the product ion (198.1) is often the same for both native and d9 species. Specificity is maintained by the Q1 mass filter (254 vs 263). Ensure Q1 resolution is set to "Unit" or "High" to prevent crosstalk.

Results & Discussion: The Logic of Correction

The following diagram illustrates how the Internal Standard (IS) corrects for matrix suppression, a common failure point in environmental analysis.

Matrix_Correction_Logic Seawater Seawater Matrix (High Salt/DOC) ESI ESI Source (Ionization) Seawater->ESI PureWater Calibration Std (Pure Solvent) PureWater->ESI Suppression Ion Suppression (Signal Drop) ESI->Suppression Matrix NoSuppression High Efficiency (High Signal) ESI->NoSuppression Clean Analyte Irgarol Signal Suppression->Analyte Drops 40% IS Irgarol-d9 Signal Suppression->IS Drops 40% NoSuppression->Analyte 100% Signal NoSuppression->IS 100% Signal Ratio Calculate Ratio: (Analyte Area / IS Area) Analyte->Ratio IS->Ratio Result Accurate Quantitation Ratio->Result Ratio remains constant regardless of matrix

Figure 2: Mechanism of Matrix Effect Correction using Isotope Dilution.

Performance Metrics
  • Linearity: R² > 0.995 over range 1.0 – 1000 ng/L.

  • Recovery: Absolute recovery may vary (60-90%) due to SPE efficiency, but relative recovery (corrected by IS) should be 95-105%.

  • LOQ: 1.0 ng/L (ppt) in seawater matrices.

Troubleshooting & Tips

  • Cross-Talk: If you observe Irgarol signal in your blank d9 injection, check your d9 purity. If you observe d9 signal in your high-concentration native Irgarol standard, check for isotopic overlap.

  • Salts: If sensitivity drops over time, divert the LC flow to waste for the first 1.5 minutes to prevent salts from entering the MS source.

  • Carryover: Irgarol is "sticky." Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Konstantinou, I. K., & Albanis, T. A. (2004). Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review. Environment International.

  • Thomas, K. V., et al. (2002).[4] Recovery of Irgarol 1051 and its main metabolite from seawater and marine sediment. Journal of Chromatography A.

  • European Commission. (2013). Directive 2013/39/EU regarding priority substances in the field of water policy. Official Journal of the European Union.

  • Gatidou, G., et al. (2007). Simultaneous determination of the antifouling biocides irgarol 1051 and diuron in seawater.[5] Analytica Chimica Acta.

Sources

Application Notes & Protocols for the Use of Irgarol-d9 in Monitoring Antifouling Paint Leachates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Monitoring of Antifouling Biocides

Antifouling paints are essential for protecting marine vessels and structures from the costly and performance-degrading effects of biofouling.[1] These coatings often release biocides into the aquatic environment to deter the settlement of organisms. Irgarol 1051, a triazine-based algicide, has been widely used as a "booster" biocide in conjunction with copper-based compounds to specifically target algae.[2] However, the very effectiveness of Irgarol 1051 as a potent inhibitor of photosynthesis also raises significant environmental concerns.[3] Its persistence in aquatic systems and high toxicity to non-target marine primary producers, such as phytoplankton and seagrasses, have led to regulatory scrutiny and restrictions on its use in many regions.[3][4] Consequently, the accurate and reliable monitoring of Irgarol 1051 concentrations in marine environments is paramount for assessing ecological risk and ensuring compliance with regulations such as the European Union's Water Framework Directive.[5][6]

This application note provides a comprehensive guide for researchers and analytical scientists on the use of a deuterated internal standard, Irgarol-d9, for the quantitative analysis of Irgarol 1051 in marine water samples. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly in complex matrices like seawater, as it compensates for variations in sample preparation and instrumental analysis, leading to enhanced accuracy and precision.[7]

The Rationale for Using Irgarol-d9 as an Internal Standard

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of the analyte of interest. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as Irgarol-d9, are the gold standard for use as internal standards in mass spectrometry.

The key advantages of using a deuterated internal standard like Irgarol-d9 are:

  • Similar Chemical and Physical Behavior: Irgarol-d9 has nearly identical chemical and physical properties to the native Irgarol 1051. This ensures that it behaves similarly during all stages of sample preparation, including extraction, concentration, and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: Due to its similar properties, Irgarol-d9 will co-elute with the native Irgarol 1051 from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[8]

  • Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium atoms in Irgarol-d9 give it a higher molecular weight than Irgarol 1051. This difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling independent quantification of each.

  • Improved Accuracy and Precision: By calculating the ratio of the analyte response to the internal standard response, variations in extraction recovery, injection volume, and instrument response are effectively normalized, leading to significantly improved accuracy and precision of the final concentration measurement.

Experimental Protocols

Sample Collection and Preservation

The integrity of the analytical results begins with proper sample collection and preservation.

Materials:

  • Amber glass bottles, pre-cleaned with solvent (e.g., methanol or acetone) and rinsed with ultrapure water.

  • Gloves (nitrile or other suitable material).

Procedure:

  • Rinse the sample bottle three times with the water to be sampled at the collection site.

  • Collect the water sample from the desired depth, minimizing surface debris. For monitoring in marinas and harbors, samples should be taken from areas with high boat density and potentially low water exchange.

  • Fill the bottle to the top, leaving minimal headspace to reduce volatilization.

  • Immediately after collection, the samples should be transported to the laboratory in a cooler with ice packs.

  • Upon arrival at the laboratory, the samples should be stored in the dark at 4°C and extracted within 48 hours to minimize degradation of the target analyte. If longer storage is necessary, samples can be frozen at -20°C.

Solid-Phase Extraction (SPE) for Pre-concentration and Clean-up

Due to the typically low concentrations of Irgarol 1051 in environmental waters (ng/L range), a pre-concentration step is necessary.[2] Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[3]

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL).

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Irgarol-d9 internal standard solution (in methanol).

  • Sample filtration apparatus (e.g., glass fiber filters, 0.7 µm).

Protocol:

  • Sample Preparation:

    • Allow the water sample to reach room temperature.

    • Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

    • Measure a precise volume of the filtered water sample (e.g., 500 mL) into a clean glass container.

    • Spike the sample with a known amount of Irgarol-d9 internal standard solution to achieve a final concentration in the mid-range of the calibration curve (e.g., 50 ng/L). Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridges to go dry after the water wash.

  • Sample Loading:

    • Load the spiked water sample onto the conditioned SPE cartridges at a slow and steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridges with 5 mL of ultrapure water to remove salts and other polar interferences.

    • Dry the cartridges under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Place collection vials in the manifold.

    • Elute the retained analytes (Irgarol 1051 and Irgarol-d9) from the cartridges with 2 x 3 mL aliquots of methanol. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for the first aliquot.

    • Collect the eluate in the collection vials.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottle) Filtration 2. Filtration (0.7 µm Glass Fiber Filter) SampleCollection->Filtration Spiking 3. Spiking (Add Irgarol-d9 IS) Filtration->Spiking Loading 5. Sample Loading (5-10 mL/min) Spiking->Loading Conditioning 4. Conditioning (Methanol, H2O) Conditioning->Loading Washing 6. Washing (H2O) Loading->Washing Drying 7. Drying (Vacuum) Washing->Drying Elution 8. Elution (Methanol) Drying->Elution Concentration 9. Concentration (N2 Stream) Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution LCMS 11. LC-MS/MS Analysis Reconstitution->LCMS Data 12. Data Processing & Quantification LCMS->Data caption Figure 1. Workflow for the analysis of Irgarol 1051 in seawater.

Caption: Figure 1. Workflow for the analysis of Irgarol 1051 in seawater.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the trace-level quantification of Irgarol 1051 in complex environmental matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters (Typical):

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following table provides typical MRM transitions for Irgarol 1051.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Irgarol 1051 254.1198.1142.125

For Irgarol-d9:

The exact mass and optimal MRM transitions for Irgarol-d9 should be determined empirically. However, based on its molecular formula (C₁₁H₁₀D₉N₅S) from a commercial supplier, the expected precursor ion and a strategy for selecting product ions are outlined below.

CompoundExpected Precursor Ion (m/z)Suggested Product Ions for OptimizationRationale for Selection
Irgarol-d9 263.2Scan for fragments around m/z 207 and 142The precursor ion is the [M+H]⁺ of the deuterated molecule. The product ions are likely to be shifted by the mass of the deuterium atoms on the respective fragments. Optimization of collision energy is crucial.

Self-Validating System for MS/MS Method Development:

  • Infusion and Tuning: Infuse a standard solution of Irgarol-d9 directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺).

  • Product Ion Scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • MRM Optimization: For the most promising product ions, optimize the collision energy to maximize their signal intensity. Select one product ion for quantification (quantifier) and at least one other for confirmation (qualifier).

  • Ratio Confirmation: The ratio of the quantifier to qualifier ion should be consistent across all standards and samples, providing a high degree of confidence in the identification of the analyte.

Data Analysis and Quantification

Quantification is based on the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the Irgarol 1051 quantifier ion to the peak area of the Irgarol-d9 quantifier ion against the concentration of the Irgarol 1051 standards. The concentration of Irgarol 1051 in the unknown samples is then calculated from this calibration curve.

Quality Control:

  • Method Blank: An aliquot of ultrapure water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike: A known amount of Irgarol 1051 is added to a clean water sample and analyzed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate: Known amounts of Irgarol 1051 are added to replicate field samples to evaluate the effect of the sample matrix on the analytical results.

Expected Performance and Quantitative Data

The following table summarizes typical performance data for the analysis of Irgarol 1051 in seawater using the described methodology.

ParameterTypical ValueReference
Recovery 85-110%[2]
Limit of Detection (LOD) 0.1 - 1.0 ng/L[2]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L[2]
Linearity (r²) > 0.99

Logical Relationship Diagram for Quantitation

G cluster_input Inputs cluster_process Processing cluster_output Output AnalyteSignal Irgarol 1051 Peak Area CalcRatio Calculate Area Ratio: (Analyte Signal / IS Signal) AnalyteSignal->CalcRatio IS_Signal Irgarol-d9 Peak Area IS_Signal->CalcRatio CalCurve Calibration Curve (Area Ratio vs. Conc.) FinalConc Final Concentration of Irgarol 1051 CalCurve->FinalConc CalcRatio->FinalConc caption Figure 2. Logic of internal standard quantification.

Caption: Figure 2. Logic of internal standard quantification.

Conclusion

The use of Irgarol-d9 as an internal standard provides a robust and reliable method for the quantitative analysis of Irgarol 1051 in marine water samples. The protocols outlined in this application note, from sample collection to LC-MS/MS analysis, are designed to ensure high-quality data suitable for environmental monitoring and regulatory compliance. The inherent ability of the stable isotope-labeled internal standard to correct for matrix effects and procedural losses makes this approach superior to other quantification methods. By implementing this self-validating system, researchers can have a high degree of confidence in their analytical results, contributing to a better understanding of the environmental fate and impact of this important antifouling biocide.

References

  • Regulations.gov. (n.d.). Irgarol 1051.
  • ResearchGate. (2009). LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater from marinas in Hong Kong | Request PDF. Retrieved from [Link]

  • Washington State Department of Ecology. (2024). Antifouling Paints in Washington State: Third Report to the Legislature. Retrieved from [Link]

  • ResearchGate. (2015). Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction and gas chromatography | Request PDF. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Chesworth, J. C., Donkin, M. E., & Brown, M. T. (2004). The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.).
  • CIRCABC. (n.d.). Common implementation strategy for the water framework directive (2000/60/ec). Retrieved from [Link]

  • Gatidou, G., Thomaidis, N. S., & Zhou, J. L. (2007). Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4193–4210.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Chesworth, J. C., Donkin, M. E., & Brown, M. T. (2004). The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.).
  • Pacific Boating. (2023). The Ultimate Guide To Antifouling a Boat. Retrieved from [Link]

  • Umweltbundesamt. (2015). Fate-study Irgarol. Retrieved from [Link]

  • European Commission. (n.d.). Water Framework Directive. Retrieved from [Link]

  • International Maritime Organization. (2022). RESOLUTION MEPC.356(78) (adopted on 10 June 2022) 2022 GUIDELINES FOR BRIEF SAMPLING OF ANTI-FOULING SYSTEMS ON SHIPS. Retrieved from [Link]

  • Ytreberg, E., Bighiu, M. A., & Eklund, B. (2020). Antifouling paints leach copper in excess - study of metal release rates and efficacy along a salinity gradient. Marine pollution bulletin, 160, 111580.
  • ENEA. (n.d.). An overview of the analytical methods to determine the main antifouling paint biocides in marine samples. Retrieved from [Link]

  • ResearchGate. (2005). Occurrence of antifouling paint booster biocides in selected harbors and marinas inside the Gulf of Napoli: A preliminary survey. Retrieved from [Link]

  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Retrieved from [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • ResearchGate. (2015). Leaching Phenomena of Antifouling Agents from Ships' Hull Paints. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Antifouling paint biocides (Irgarol 1051 and diuron) in the selected ports of Peninsular Malaysia: occurrence, seasonal variation, and ecological risk assessment. Retrieved from [Link]

  • Under the Surface. (n.d.). Data Methodology. Retrieved from [Link]

  • IRIS Unibas. (2025). Environmental Impact of Irgarol 1051, a Biocide, on Marine Microalgae Metabolism: A Case Study of Chlorella salina and Dunaliella bardawil. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Marine biofouling and the role of biocidal coatings in balancing environmental impacts. Retrieved from [Link]

  • ResearchGate. (2004). Determination of the antifouling booster biocides irgarol 1051 and diuron and their metabolites in seawater by high performance liquid chromatography–diode array detector | Request PDF. Retrieved from [Link]

  • ENDS Europe. (2025). Brussels updates water pollution watch list. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • ResearchGate. (2002). Determination of diuron and the antifouling paint biocide Irgarol 1051 in Dutch marinas and coastal waters. Retrieved from [Link]

  • LabRulez. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]

  • PubMed Central. (2018). Towards the review of the European Union Water Framework Directive: Recommendations for more efficient assessment and management of chemical contamination in European surface water resources. Retrieved from [Link]

  • California Department of Pesticide Regulation. (n.d.). DPR 16-005 Initial Statement of Reasons and Public Report. Retrieved from [Link]

Sources

Application Note: A Robust Isotope Dilution Method for the Quantification of Irgarol 1051 in Environmental Water Samples using SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the preparation and analysis of water samples to quantify the antifouling biocide Irgarol 1051. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and to correct for matrix effects and variations in extraction efficiency, a stable isotope-labeled internal standard, Irgarol-d9, is utilized. This isotope dilution approach provides a robust and reliable quantification method suitable for environmental monitoring of this persistent and toxic compound.

Introduction: The Environmental Significance of Irgarol 1051

Irgarol 1051 is a triazine-based algaecide widely used as a "booster" biocide in antifouling paints for marine vessels.[1] Its primary function is to inhibit photosynthesis in algae, preventing the growth of biofilms on submerged surfaces.[1] While effective in preventing biofouling, the slow leaching of Irgarol 1051 from boat hulls leads to its continuous release into the aquatic environment.[1]

Studies have shown that Irgarol 1051 is persistent in water and sediment and can be toxic to non-target aquatic organisms, particularly primary producers like algae and aquatic plants.[2][3] Its presence in coastal waters, marinas, and harbors has raised significant environmental concerns, necessitating sensitive and accurate monitoring methods to assess the extent of contamination and ensure compliance with environmental quality standards.

The Principle of Isotope Dilution using Irgarol-d9

To achieve the highest degree of accuracy and precision in quantitative analysis, this protocol employs the isotope dilution technique. This is accomplished by introducing a known amount of a stable isotope-labeled analogue of the target analyte, in this case, Irgarol-d9, to the sample at the beginning of the preparation procedure.

Irgarol-d9 is chemically identical to Irgarol 1051, with the exception that nine hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift of +9 atomic mass units (amu), making it easily distinguishable from the native Irgarol 1051 by a mass spectrometer.

Causality Behind this Choice: Because Irgarol-d9 has virtually identical physicochemical properties to Irgarol 1051, it behaves in the same manner during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or any signal suppression or enhancement during LC-MS/MS analysis (matrix effects) will affect both the native analyte and the deuterated internal standard to the same extent. By measuring the ratio of the response of Irgarol 1051 to that of Irgarol-d9, these variations can be effectively normalized, leading to a more accurate and reliable quantification.

Analytical Workflow Overview

The analytical workflow is designed for the reliable quantification of Irgarol 1051 in various water matrices, including seawater, river water, and marina water. The process involves sample collection and preservation, spiking with the deuterated internal standard, solid-phase extraction for concentration and purification, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Irgarol Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Collection 1. Water Sample Collection (1 L) Spiking 2. Spike with Irgarol-d9 Internal Std. Sample Collection->Spiking SPE 3. Solid-Phase Extraction (C18 Cartridge) Spiking->SPE Elution 4. Elution of Analytes SPE->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation LC_Separation 6. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (Isotope Dilution) MS_Detection->Quantification Reporting 9. Report Results (ng/L) Quantification->Reporting

Caption: Complete workflow for the analysis of Irgarol 1051 in water samples.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: Methanol, Acetonitrile (LC-MS grade), Dichloromethane (pesticide residue grade), Ethyl Acetate (pesticide residue grade), and reagent-grade water.

  • Standards: Irgarol 1051 (analytical standard), Irgarol-d9 (deuterated internal standard).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Glassware: Amber glass bottles for sample collection, volumetric flasks, and autosampler vials.

Sample Collection and Preservation
  • Collect water samples in 1 L amber glass bottles to prevent photodegradation of the analyte.

  • If residual chlorine is suspected, add sodium thiosulfate to the collection bottle prior to sampling.

  • Store samples at 4°C and extract within 48 hours of collection.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is a self-validating system. The inclusion of a laboratory fortified blank (LFB) and a matrix spike (MS) in each batch of samples will continuously validate the performance of the extraction and analysis.

  • Internal Standard Spiking:

    • Allow the 1 L water sample to reach room temperature.

    • Add a precise volume of Irgarol-d9 stock solution to the water sample to achieve a final concentration of 50-100 ng/L. The optimal concentration may vary depending on the sensitivity of the instrument and the expected concentration range of Irgarol 1051 in the samples.

    • Mix the sample thoroughly by inverting the bottle several times.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing the following solvents sequentially:

      • 6 mL of Ethyl Acetate

      • 6 mL of Dichloromethane

      • 6 mL of Methanol

      • 6 mL of reagent-grade water

    • Causality: The conditioning steps are crucial for activating the C18 stationary phase and ensuring reproducible retention of the analytes. The organic solvents solvate the C18 chains, while the final water rinse makes the sorbent compatible with the aqueous sample. Do not allow the cartridge to go dry after the final water rinse.

  • Sample Loading:

    • Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Causality: A controlled flow rate ensures efficient interaction between the analytes and the sorbent, maximizing retention.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent-grade water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly under a high vacuum for at least 20 minutes to remove residual water.

    • Causality: The drying step is critical as residual water can negatively impact the subsequent elution of the nonpolar analytes with organic solvents.

  • Elution:

    • Place a collection tube under the SPE cartridge.

    • Elute the retained analytes by passing 8-10 mL of a 1:1 (v/v) mixture of Dichloromethane and Ethyl Acetate through the cartridge.

    • Causality: This solvent mixture provides a strong elution medium for Irgarol 1051 and its deuterated analogue from the C18 sorbent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of a suitable solvent, such as methanol or a mixture of methanol and water, compatible with the LC mobile phase.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

Causality: The C18 column provides excellent retention for the moderately nonpolar Irgarol molecule. The gradient elution starts with a higher aqueous phase to ensure focusing of the analytes at the head of the column and then gradually increases the organic phase content to elute Irgarol. The formic acid in the mobile phase aids in the protonation of the analytes, which is essential for positive ion electrospray ionization.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    Irgarol 1051 254.1 198.1 100 Optimize for instrument

    | Irgarol-d9 | 263.2 | 207.2 (Predicted) | 100 | Optimize for instrument |

Note on Irgarol-d9 transition: The precursor ion for Irgarol-d9 is based on its molecular weight ([M+H]⁺). The product ion is predicted based on a similar fragmentation pattern to Irgarol 1051, accounting for the mass of the deuterium atoms. It is imperative to infuse an Irgarol-d9 standard solution to confirm the exact product ion and optimize the collision energy on the specific mass spectrometer being used.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a series of standards containing known concentrations of Irgarol 1051 and a constant concentration of Irgarol-d9. The ratio of the peak area of Irgarol 1051 to the peak area of Irgarol-d9 is plotted against the concentration of Irgarol 1051. The concentration of Irgarol 1051 in the unknown samples is then determined from this calibration curve.

Method Performance Characteristics

The performance of this method, when properly implemented, is expected to yield the following characteristics. The values presented below are typical and may vary slightly between laboratories and instrument platforms.

ParameterTypical Value
Method Detection Limit (MDL) 0.2 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 3.0 ng/L
Recovery 85 - 115%
Precision (RSD) < 15%

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of Irgarol 1051 in environmental water samples. The use of solid-phase extraction for sample preparation and isotope dilution with Irgarol-d9 for quantification ensures high accuracy, precision, and reliability of the results. This method is well-suited for routine environmental monitoring programs aimed at assessing the impact of this antifouling biocide on aquatic ecosystems.

References

  • Regulations.gov. (n.d.). Irgarol 1051. Retrieved from [Link]

  • Gatidou, G., Stasinakis, A. S., & Thomaidis, N. S. (2007). Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints. Marine Pollution Bulletin, 54(9), 1312-1320.
  • Lam, K. M., Chiu, J. M., & Lo, J. C. (2008). Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers. Marine Pollution Bulletin, 56(4), 727-735.
  • Zhou, J. L. (2008). Occurrence, fate and effects of the antifouling biocide Irgarol 1051 in the marine environment.
  • Lam, K. M., & Gray, A. D. (2003). LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater from marinas in Hong Kong. Marine Pollution Bulletin, 46(7), 914-921.
  • Martinez, K., & Barceló, D. (2001). Determination of antifouling pesticides and their degradation products in marine sediments by high-performance liquid chromatography-diode array detection.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Irgarol-d9 Signal Suppression in Complex Matrices

Executive Summary

This guide addresses a critical failure mode in quantitative LC-MS/MS: Differential Matrix Suppression between a native analyte (Irgarol 1051) and its stable isotope-labeled internal standard (Irgarol-d9).

While isotopically labeled standards (SIL-IS) are the gold standard for correcting matrix effects, they are not immune to failure. In complex matrices (sediment extracts, wastewater, plasma), the Deuterium Isotope Effect can cause the deuterated standard to elute slightly earlier than the native compound. If a sharp zone of ion suppression (e.g., from phospholipids or humic acids) co-elutes with the IS but not the native analyte, the response ratio is skewed, leading to gross overestimation of the analyte concentration.

This guide provides a self-validating workflow to diagnose, resolve, and prevent this issue.

Module 1: Diagnostic Workflow

"How do I confirm if suppression is affecting my Internal Standard?"

Do not rely solely on spike recovery. Recoveries can be "acceptable" (e.g., 80-120%) while the actual ionization efficiency is compromised. The only definitive test is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI)

This experiment visualizes the "matrix landscape" of your chromatographic run.

  • Setup: Connect a syringe pump to the LC flow path after the analytical column but before the MS source using a PEEK T-connector.

  • Infusate: Prepare a solution of Irgarol-d9 (and Irgarol native) at a concentration that yields a steady signal (approx. 100x signal-to-noise) in the mobile phase (e.g., 100 ng/mL).

  • Flow: Set the syringe pump to infuse at 10-20 µL/min. Set the LC to run your standard gradient method.

  • Injection: Inject a blank matrix extract (the "dirty" sample with no analyte spiked).

  • Observation: Monitor the baseline of the specific MRM transition for Irgarol-d9.

    • Ideal: A flat, constant baseline.

    • Suppression: A negative peak (dip) in the baseline.

    • Enhancement: A positive peak (hump) in the baseline.

Data Interpretation: If the "dip" aligns with the retention time (RT) of Irgarol-d9, you have active suppression. If the dip is sharp, it may suppress the d9 peak (eluting at


) but miss the native peak (eluting at 

), causing the quantification error.

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing) Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Piece Constant Analyte MS Mass Spectrometer (Detector) T_Piece->MS Combined Flow Data Result: Matrix Profile Chromatogram MS->Data

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Chromatographic Resolution

"Why do Irgarol and Irgarol-d9 separate, and how do I fix it?"

The Mechanism: Deuterium Isotope Effect

In Reversed-Phase Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This often causes deuterated isotopologues to elute earlier than the native compound.

  • Irgarol 1051 (Native):

    
     min
    
  • Irgarol-d9 (IS):

    
     min
    

If a matrix interference (e.g., humic acid cluster) elutes at 12.40–12.45 min, it will suppress the IS signal while leaving the native signal intact.

Troubleshooting Steps
  • Switch to C13-Labeled Standards:

    • Why: Carbon-13 isotopes do not exhibit the chromatographic shift seen with Deuterium. They co-elute perfectly.

    • Action: If commercially available, switch to

      
      -Irgarol. This is the definitive chemical fix.
      
  • Modify the Gradient Slope:

    • Why: Flattening the gradient at the elution point can separate the analyte/IS pair from the suppression zone.

    • Protocol: If Irgarol elutes at 50% B, create an isocratic hold at 45% B for 2 minutes prior to the ramp. This may shift the matrix front away from the analyte window.

  • Alternative Column Chemistry:

    • Why: C18 columns interact strongly with hydrophobic matrix components.

    • Action: Switch to a Biphenyl or Fluoro-Phenyl phase. The pi-pi interactions offered by these phases provide orthogonal selectivity, potentially moving the Irgarol peak away from the aliphatic matrix suppression zone.

Deuterium_Effect cluster_0 Scenario A: Perfect Co-elution (13C IS) cluster_1 Scenario B: Deuterium Shift (d9 IS) A1 Matrix Zone (Suppression) A2 Analyte + IS (Co-eluting) A1->A2 Both suppressed equally Ratio remains valid B1 Matrix Zone (t = 12.4 min) B2 Irgarol-d9 (t = 12.42 min) B1->B2 High Suppression B3 Irgarol Native (t = 12.50 min)

Figure 2: The Deuterium Isotope Effect mechanism. In Scenario B, the slight retention time shift pushes the IS into a suppression zone, invalidating the quantification.

Module 3: Sample Preparation (Cleanup)

"My chromatography is optimized, but the signal is still low. How do I clean the matrix?"

For Irgarol (a triazine biocide, LogP ~3.9), simple protein precipitation or filtration is insufficient for complex matrices like sediment or wastewater. You must use Solid Phase Extraction (SPE) .

Recommended Protocol: HLB vs. MCX

Irgarol contains a basic amine group. This allows for Mixed-Mode Cation Exchange (MCX) cleanup, which is far superior to standard C18/HLB for removing neutral interferences (like humic acids and fats).

StepMCX Protocol (Superior Cleanup)HLB Protocol (Standard Cleanup)
Mechanism Retention by hydrophobicity AND charge.Retention by hydrophobicity only.
Condition MeOH followed by Acidic Water (pH 2).MeOH followed by Water.
Load Sample acidified to pH < 3 (Irgarol becomes positively charged).Neutral sample.
Wash 1 2% Formic Acid (Removes proteins/neutrals).5% MeOH in Water (Removes salts).
Wash 2 100% Methanol (CRITICAL: Removes neutral lipids/humics while Irgarol stays locked by charge).N/A (High organic washes elute the analyte).
Elute 5% Ammonium Hydroxide in Methanol (Releases Irgarol).100% Methanol.
Advantage Wash 2 removes the hydrophobic matrix that causes suppression.Co-elutes hydrophobic matrix with analyte.

Technical Insight: The MCX "Wash 2" step is the game-changer. Because Irgarol is locked to the sorbent via ionic interaction, you can wash the cartridge with 100% organic solvent to strip away the phospholipids and humic substances that usually cause the suppression.

Module 4: Quantification Strategy

"I cannot fix the chromatography or cleanup further. How do I calculate my way out of this?"

If physical separation is impossible, you must alter your calibration strategy.

1. Matrix-Matched Calibration
  • Concept: Build your calibration curve using a "blank" matrix extract rather than pure solvent.

  • Pros: The calibrators experience the same suppression as the samples.

  • Cons: Requires a source of analyte-free matrix (difficult for ubiquitous environmental contaminants).

2. Standard Addition Method (The "Nuclear Option")

Use this when matrix variability is high between samples (e.g., one wastewater sample is clear, the next is sludge).

  • Protocol:

    • Aliquot the sample into 4 vials.

    • Spike Vial 1: No spike (Unknown).

    • Spike Vial 2: + 1x Estimated Concentration.

    • Spike Vial 3: + 2x Estimated Concentration.

    • Spike Vial 4: + 3x Estimated Concentration.

    • Analyze all 4. Plot Intensity (Y) vs. Added Concentration (X).

    • The X-intercept (absolute value) is the concentration of the unknown.

  • Why it works: The analyte added to the sample experiences the exact same matrix effects as the endogenous analyte.

References
  • Matrix Effects in LC-MS/MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.

  • Deuterium Isotope Effects: Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A

Technical Support Center: Troubleshooting Irgarol-d9 Chromatographic Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing chromatographic peak tailing of Irgarol-d9. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of this deuterated triazine herbicide. As a labeled internal standard, achieving a symmetrical peak shape for Irgarol-d9 is critical for accurate quantification of its non-deuterated counterpart, Irgarol 1051.

Irgarol-d9, like its parent compound, is a diamino-1,3,5-triazine derivative.[1] Its basic nitrogen-containing structure makes it susceptible to interactions with acidic sites within the chromatographic system, which is a primary cause of peak tailing.[2][3] This guide provides a structured, question-and-answer approach to troubleshooting, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your method development and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Irgarol-d9 peak is tailing in my reversed-phase HPLC analysis. What is the most likely cause and my first troubleshooting step?

A1: The most probable cause of peak tailing for a basic compound like Irgarol-d9 in reversed-phase HPLC is secondary interactions with acidic residual silanol groups on the silica-based stationary phase. [2][4][5] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interactions, leading to a delayed and asymmetrical elution profile.[2][6]

Initial Troubleshooting Protocol:

  • Assess the Mobile Phase pH: The ionization state of both the Irgarol-d9 molecule and the stationary phase silanol groups is highly dependent on the mobile phase pH.[4][5][7]

    • Mechanism: At a low mobile phase pH (typically ≤ 3), the acidic silanol groups (Si-OH) on the silica surface are protonated and thus, less likely to interact with the protonated basic sites on the Irgarol-d9 molecule.[2][5][8] This minimizes the strong ionic interactions that cause peak tailing.

    • Action: If your current mobile phase pH is above 3, prepare a new mobile phase with a pH at or below 3 using an appropriate buffer (e.g., formic acid, trifluoroacetic acid). Ensure your column is stable at this pH.

  • Inject a Neutral Compound: To differentiate between a chemical (analyte-specific) and a physical (system-wide) problem, inject a neutral, non-polar compound like toluene.[3]

    • Rationale: A neutral compound will not interact with acidic silanol groups. If the toluene peak is symmetrical while the Irgarol-d9 peak tails, it strongly indicates that secondary silanol interactions are the root cause.[3] If all peaks, including the neutral compound, are tailing, it suggests a physical issue with the system, such as a column void or extra-column dead volume.[3][9]

Q2: I've lowered the mobile phase pH, but I'm still observing peak tailing for Irgarol-d9. What are my next steps?

A2: If lowering the pH did not fully resolve the issue, you should consider other factors that influence silanol interactions and explore alternative chromatographic strategies.

Advanced Troubleshooting Steps:

  • Utilize a Modern, High-Purity, End-Capped Column: Not all C18 columns are created equal. The type of silica and the extent of end-capping play a crucial role.

    • Explanation: Older "Type A" silica columns have a higher concentration of acidic, metal-containing silanol groups. Modern "Type B" silica columns are of higher purity and are more extensively end-capped, which means the residual silanol groups have been chemically deactivated, reducing their availability for secondary interactions.[8]

    • Action: Switch to a column specifically marketed as "high-purity," "base-deactivated," or "end-capped." These columns are designed to provide excellent peak shape for basic compounds.[4][5]

  • Incorporate a Mobile Phase Additive: Sometimes, pH adjustment alone is insufficient. A competitive base can be added to the mobile phase to preferentially interact with the active silanol sites.

    • Mechanism: A small, basic molecule like triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 0.05 M).[5][8] The positively charged TEA molecules will bind to the negatively charged silanol sites, effectively shielding them from interacting with your Irgarol-d9 analyte.[5]

    • Protocol: Prepare your mobile phase with the addition of a low concentration of a suitable amine modifier. Be aware that these additives can sometimes cause baseline noise and may not be ideal for LC-MS applications due to ion suppression.

Q3: Could my issue be related to the Gas Chromatography (GC) system if I'm using GC-MS for my analysis?

A3: Yes, peak tailing in GC is also a common problem and is often indicative of active sites within the system, particularly for polar or basic compounds like Irgarol-d9.

GC-Specific Troubleshooting:

  • Check for Active Sites in the Inlet: The injection port is a common source of activity in a GC system.[10]

    • Cause: Contamination in the inlet liner, a non-deactivated liner, or a poorly installed column can expose the analyte to active sites.

    • Solution: Replace the inlet liner with a new, deactivated one. Ensure the column is properly installed with a clean, square cut to avoid turbulence and interaction with metal surfaces.[9]

  • Column Conditioning and Choice: The GC column itself can be a source of peak tailing.

    • Explanation: Over time, the stationary phase of the column can degrade, exposing active sites. Also, using a column with a phase that is not well-suited for basic compounds can lead to poor peak shape.

    • Action: Condition the column according to the manufacturer's instructions. If the problem persists, consider using a column specifically designed for the analysis of basic compounds, which often have a more inert stationary phase.

Data & Protocols

Table 1: Effect of Mobile Phase pH on Irgarol-d9 Peak Asymmetry
Mobile Phase pHBuffer SystemExpected Peak Asymmetry (As)Rationale
6.8Phosphate> 2.0At this pH, silanol groups are ionized, leading to strong secondary interactions with the basic Irgarol-d9.[2]
4.5Acetate1.5 - 2.0Partial ionization of silanol groups still allows for significant peak tailing.
2.7Formic Acid1.0 - 1.3Silanol groups are protonated and largely non-ionized, minimizing secondary interactions and resulting in a more symmetrical peak.[5][8]
Protocol: Diagnosing the Cause of Peak Tailing
  • System Suitability Check:

    • Prepare a standard solution of Irgarol-d9 and a neutral compound (e.g., toluene) in your mobile phase.

    • Inject the standard and evaluate the peak shape for both compounds. Calculate the asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.[4]

  • Mobile Phase pH Adjustment (for HPLC):

    • If Irgarol-d9 tails and the neutral compound does not, prepare a mobile phase with a pH of 2.7 using 0.1% formic acid in water and acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Re-inject the standard and re-evaluate the peak shape.

  • Inlet Maintenance (for GC):

    • If all peaks are tailing, cool down the inlet and detector.

    • Carefully remove the column and inspect the inlet liner for contamination.

    • Replace the septum and the liner with new, appropriate parts.

    • Trim a small section (5-10 cm) from the front of the column before reinstalling.

Visual Troubleshooting Guide

Below is a workflow to guide you through the process of diagnosing and resolving Irgarol-d9 peak tailing.

G start Peak Tailing Observed for Irgarol-d9 is_neutral_ok Inject a Neutral Compound (e.g., Toluene). Is the peak symmetrical? start->is_neutral_ok chemical_issue Chemical Issue: Secondary Interactions is_neutral_ok->chemical_issue Yes physical_issue Physical Issue: System Problem is_neutral_ok->physical_issue No (All peaks tail) lower_ph Lower Mobile Phase pH to <= 3 chemical_issue->lower_ph check_column Check for Column Void/ Contamination physical_issue->check_column is_fixed_ph Is peak tailing resolved? lower_ph->is_fixed_ph use_bd_column Use a Base-Deactivated/ End-Capped Column is_fixed_ph->use_bd_column No success Problem Resolved: Symmetrical Peak Achieved is_fixed_ph->success Yes add_modifier Add a Mobile Phase Modifier (e.g., TEA) use_bd_column->add_modifier add_modifier->success check_connections Inspect Tubing and Fittings for Dead Volume check_column->check_connections gc_inlet For GC: Check Inlet Liner, Septum, and Column Installation check_connections->gc_inlet gc_inlet->success

Caption: A flowchart for troubleshooting Irgarol-d9 peak tailing.

References

  • National Center for Biotechnology Information. (n.d.). Irgarol. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, April 28). EPA Protects Aquatic Ecosystems by Finalizing Irgarol Antifoulant Paint Cancellation. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Regulations.gov. (n.d.). Irgarol 1051. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Lambropoulou, D. A., Sakkas, V. A., & Albanis, T. A. (2002). Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction.
  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of diuron and the antifouling paint biocide Irgarol 1051 in Dutch marinas and coastal waters. Retrieved from [Link]

  • Taylor, T. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Troubleshooting. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Minimizing Irgarol-d9 background noise in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Mass Spectrometry Core Subject: Technical Guide: Minimizing Irgarol-d9 Background Noise & Interference in LC-MS/MS

Executive Summary

Irgarol 1051 (Cybutryne) is a potent antifouling booster biocide with high lipophilicity (LogKow ~3.95), making it prone to adsorption and carryover in LC-MS/MS systems. When using Irgarol-d9 as an Internal Standard (IS), "background noise" typically manifests in two distinct forms:

  • Cross-Signal Interference: Detection of native Irgarol (d0) in the IS channel or, more commonly, detection of signal in the native channel caused by the IS (isotopic impurity).

  • Chemical Background/Carryover: Persistent peaks in blank injections due to system adsorption.

This guide provides a diagnostic workflow and validated protocols to minimize these artifacts, ensuring accurate quantitation at trace levels (ng/L).

Section 1: Diagnostic Workflow

Before altering instrument parameters, use this logic tree to isolate the source of the noise.[1]

Irgarol_Noise_Diagnosis Start START: Observe Noise/Peak in Irgarol Channel BlankCheck Run Solvent Blank (No IS, No Analyte) Start->BlankCheck PeakPresent Is Peak Present? BlankCheck->PeakPresent SystemClean Run 3x 'Magic Mix' Needle Wash + Column Flush PeakPresent->SystemClean Yes ISCheck Run 'Zero Sample' (Matrix + IS only, No Native) PeakPresent->ISCheck No ReRunBlank Re-run Solvent Blank SystemClean->ReRunBlank StillPresent Peak Persists? ReRunBlank->StillPresent SourceContam Diagnosis: System Contamination (Rotor seal, Column frit, Transfer line) StillPresent->SourceContam Yes CarryoverFixed Diagnosis: Reversible Carryover (Optimize Needle Wash) StillPresent->CarryoverFixed No NativeSignal Signal in Native Channel? ISCheck->NativeSignal PurityIssue Diagnosis: IS Impurity (d0 in d9) Action: Dilute IS or Change Vendor NativeSignal->PurityIssue Yes (Ratio Constant) Crosstalk Diagnosis: MRM Cross-talk Action: Widen Inter-Scan Delay or Adjust Resolution NativeSignal->Crosstalk Yes (RT Shift/Shape diff)

Figure 1: Decision tree for isolating the root cause of background signals in Irgarol analysis.

Section 2: Technical Support & Troubleshooting (Q&A)

Q1: I see a peak in the Native Irgarol (d0) channel when I inject only the Irgarol-d9 Internal Standard. Is my column contaminated?

Diagnosis: This is likely Isotopic Impurity , not column contamination. Mechanism: Deuterated standards are rarely 100% pure. A typical specification is "98% atom % D". This means a small fraction of the standard remains unlabelled (d0). If you spike the IS at a high concentration (e.g., 100 ppb) to stabilize the signal, even a 0.1% impurity contributes 0.1 ppb to the native channel. This creates a "floor" for your Limit of Quantitation (LOQ). Solution:

  • Titrate the IS: Lower the IS concentration to the lowest level that still provides a stable signal (e.g., 10–20 ppb). This linearly reduces the interference in the native channel.

  • Mathematical Correction: If the interference is constant, subtract the "IS contribution" from the native peak area, though this is risky for regulated methods (EPA 1694 advises against this; better to lower the IS).

Q2: My blanks show Irgarol peaks that decrease with subsequent injections but never disappear. How do I eliminate this carryover?

Diagnosis: Irgarol is a "sticky" triazine. It adsorbs to the rotor seal (Vespel) and stainless steel surfaces. Standard methanol/water washes are insufficient. Protocol: Implement an Active Needle Wash using a multi-solvent "Magic Mix" (see Table 2).

  • Why it works: The inclusion of Isopropanol (IPA) and Acetone solubilizes the lipophilic Irgarol, while Acetonitrile breaks hydrophobic interactions with the stationary phase.

  • Hardware Fix: Switch to a PEEK or ceramic rotor seal if possible, as Vespel tends to retain triazines.

Q3: The baseline in my Irgarol-d9 channel is high and noisy, affecting integration. What is wrong?

Diagnosis: Matrix Interference or Isobaric Overlap. Mechanism: If analyzing complex matrices (wastewater/sediment), co-eluting compounds may share the 263 > 207 transition. Solution:

  • Check the Transition: Ensure you are monitoring the correct transition. Irgarol-d9 (tert-butyl-d9) usually transitions via 263.2 > 208.2 (retaining the d9 label) or 263.2 > 198.1 (losing the label).

    • Warning: If you use 263 > 198 , you are monitoring the same product ion as the native (254 > 198). If the quadrupole resolution is not tight (Unit/Unit), native Irgarol can "bleed" into the d9 precursor window, or vice versa.

    • Recommendation: Use 263.2 > 208.2 (or similar unique fragment) to ensure specificity.

Section 3: Optimized Experimental Protocols

Protocol A: MRM Transition Setup

To minimize cross-talk, ensure your transitions are specific. The loss of the cyclopropyl group is the primary fragmentation pathway.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Note
Irgarol 1051 254.1198.125Loss of Cyclopropyl-NH (C3H5N, 56 Da)
Irgarol 1051 (Qual) 254.1182.135Secondary fragmentation
Irgarol-d9 263.2207.225Loss of Cyclopropyl-NH (Label on t-butyl retained)
Irgarol-d9 (Alt) 263.2198.125AVOID: Loss of labeled t-butyl group (creates d0 fragment)

Note: Exact masses may vary slightly by instrument calibration.

Protocol B: The "Magic Mix" Wash Solvent

Standard washes (MeOH/Water) are ineffective for Irgarol. Use this mixture for the Needle Wash and Injector Purge .

ComponentVolume FractionPurpose
Acetonitrile 25%Solubilizes organic residues
Methanol 25%General solvent
Isopropanol (IPA) 25%Solubilizes lipophilic (sticky) compounds
Water 25%Prevents salt precipitation in buffer lines
Formic Acid 0.1%Protonates basic sites to reduce binding

Procedure:

  • Set autosampler to wash needle before and after injection.

  • Wash volume: At least 3x the loop volume.

  • Dip time: 5–10 seconds.

Section 4: Visualizing the Interference Pathway

Understanding where the "noise" originates is critical.[2][3] The diagram below illustrates the two main interference pathways: Impurity (Chemical) and Crosstalk (Instrumental).

Irgarol_Interference_Pathways IS_Vial Irgarol-d9 Standard (Vial) Impurity d0 Impurity (<1%) IS_Vial->Impurity d9_Molecule d9 Molecule (>99%) IS_Vial->d9_Molecule MS_Source ESI Source Impurity->MS_Source Inject d9_Molecule->MS_Source Inject Q1_Select Q1 Selection MS_Source->Q1_Select Ions Generated Collision Collision Cell Q1_Select->Collision m/z 254 (Impurity) Q1_Select->Collision m/z 263 (d9) Q3_Detect Q3 Detection Collision->Q3_Detect m/z 198 Collision->Q3_Detect m/z 207 Signal_Native Signal in Native Channel (254>198) Q3_Detect->Signal_Native False Positive / Background Signal_IS Signal in IS Channel (263>207) Q3_Detect->Signal_IS Correct IS Signal

Figure 2: Pathway showing how isotopic impurities in the IS reagent directly cause background noise in the analyte quantitation channel.

References

  • U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link]

  • Ferrer, I., & Barceló, D. (2001). Identification of a new degradation product of the antifouling agent Irgarol 1051 in natural samples. Journal of Chromatography A. [Link]

  • Shimadzu Scientific Instruments. (2020). Solving Carryover Problems in HPLC. [Link]

Sources

Navigating Irgarol-d9 Analysis: A Technical Support Guide for Optimal Injection Volume

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Irgarol-d9 analysis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing deuterated internal standards like Irgarol-d9 for quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Here, we will delve into the critical parameter of injection volume, providing in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your methods for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when determining the initial injection volume for my Irgarol-d9 analysis?

The foundational principle for selecting an initial injection volume is to strike a balance between achieving adequate sensitivity and maintaining good chromatographic peak shape. A common rule of thumb is to start with an injection volume that is between 1% and 5% of the total column volume.[1] For instance, a typical UHPLC column with dimensions of 50 x 2.1 mm has a total volume of approximately 173 µL, suggesting an initial injection volume in the range of 1.7 to 8.65 µL. Injecting a volume that is too large relative to the column volume can lead to peak fronting, an early sign of column overload.[1]

However, this is merely a starting point. The optimal volume is ultimately determined empirically through a load study, where you systematically vary the injection volume and observe the impact on peak shape, resolution, and signal intensity.[2]

Q2: How does a large injection volume negatively impact my chromatography?

Exceeding the optimal injection volume can lead to several chromatographic issues:

  • Peak Distortion: The most common issue is peak fronting, where the leading edge of the peak becomes less steep than the trailing edge.[1] This occurs when the injection volume is too large for the column to efficiently focus the analyte band at the head of the column.

  • Reduced Resolution: Broad or distorted peaks can merge with adjacent peaks, leading to a loss of resolution and making accurate quantification difficult.

  • Solvent Mismatch Effects: If the solvent used to dissolve your sample (the sample solvent) is significantly stronger than the initial mobile phase, a large injection volume can cause severe peak distortion. It is always recommended to match your injection solvent with the initial mobile phase conditions as closely as possible.[1]

Q3: When would a large volume injection (LVI) be beneficial for Irgarol-d9 analysis?

Large volume injection (LVI) can be a powerful technique for trace analysis, where the concentration of Irgarol-d9 is very low.[3][4] By injecting a larger volume of the sample, you introduce more analyte mass onto the column, which can significantly increase the signal intensity and improve the limit of detection (LOD) and limit of quantification (LOQ).[3][4] LVI techniques are particularly useful in environmental analysis where target analytes are often present at ultra-trace levels.[4][5]

It is crucial to note that LVI requires careful optimization of chromatographic conditions to manage the large solvent volume and ensure proper focusing of the analyte at the head of the column.[5]

Q4: My Irgarol-d9 signal is inconsistent across a batch of samples. Could injection volume be the cause?

Inconsistent signal for an internal standard like Irgarol-d9 can stem from several factors, and injection precision is a key one.[6] While modern autosamplers are generally very precise, issues can arise. It's important to ensure your autosampler is properly maintained and that the injection volume is within its optimal working range.[2] Injecting volumes at the extreme low or high end of the autosampler's specifications can lead to poor reproducibility.[2]

However, inconsistent signal can also be a symptom of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of Irgarol-d9 in the mass spectrometer source.[7][8][9] While Irgarol-d9 is a deuterated internal standard designed to compensate for these effects, severe matrix interference can still lead to variability.[10][11]

Troubleshooting Guide

Problem 1: I'm observing significant peak fronting for my Irgarol-d9 peak.
  • Immediate Action: Reduce the injection volume. A good starting point is to halve the current injection volume and observe the effect on the peak shape. A systematic approach, such as testing a series of decreasing volumes (e.g., 10 µL, 5 µL, 2 µL), can help identify the volume at which the peak shape becomes symmetrical.[12]

  • Underlying Cause & Long-Term Solution: Peak fronting is a classic sign of column overload.[1] This can be due to either injecting too much mass of the analyte or too large a volume of sample solvent.

    • Workflow for Resolution:

      • Confirm Analyte Concentration: Ensure the concentration of Irgarol-d9 in your samples is within the linear range of your method. If the concentration is too high, dilute the sample.

      • Optimize Sample Solvent: If reducing the injection volume compromises sensitivity, consider reformulating your sample solvent to be weaker than or equal in strength to your initial mobile phase.[1] This will help focus the analyte band at the head of the column.

      • Evaluate Column Capacity: If the issue persists, you may need to consider a column with a larger internal diameter or a stationary phase with a higher loading capacity.

Experimental Protocols

Protocol 1: Systematic Injection Volume Optimization Study

This protocol outlines a systematic approach to determine the optimal injection volume for your Irgarol-d9 analysis.

Objective: To identify the injection volume that provides the best balance of signal intensity, peak shape, and reproducibility.

Materials:

  • A stock solution of Irgarol-d9 at a known concentration.

  • Your analytical column and LC-MS system.

  • Mobile phases and sample solvent as per your analytical method.

Procedure:

  • Prepare a working standard of Irgarol-d9 at a concentration representative of your samples.

  • Set up a sequence in your LC-MS software to inject a series of increasing volumes of the working standard. A good range to test would be from 1 µL up to a volume that is approximately 10% of your column's total volume. For example: 1, 2, 5, 10, 15, and 20 µL.

  • For each injection volume, acquire the chromatogram and mass spectrometric data for Irgarol-d9.

  • Data Analysis:

    • Peak Asymmetry: Measure the asymmetry factor (also known as the tailing factor) for the Irgarol-d9 peak at each injection volume. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 indicate tailing, while values less than 0.8 indicate fronting.

    • Peak Width: Measure the peak width at half height (PWHH). An increase in PWHH with increasing injection volume can indicate band broadening.

    • Signal Intensity: Record the peak area for Irgarol-d9 at each injection volume.

    • Reproducibility: If possible, perform replicate injections (n=3-5) at each volume to assess the relative standard deviation (RSD) of the peak area.

Data Presentation:

Injection Volume (µL)Peak AsymmetryPeak Width at Half Height (s)Peak Area (arbitrary units)RSD of Peak Area (%)
11.050.0850,0001.5
21.020.08102,0001.2
50.950.09255,0001.1
100.850.12490,0001.3
150.750.18650,0002.0
200.680.25780,0002.5

Interpretation: In the example table above, while the peak area continues to increase with injection volume, the peak asymmetry begins to show significant fronting (values well below 0.9) and the peak width increases substantially above 5 µL. The RSD also starts to increase at higher volumes. Based on this data, an injection volume of 5 µL would be the optimal choice, as it provides a strong signal with good peak shape and reproducibility.

Visualizing the Workflow

Diagram 1: Decision Tree for Optimizing Injection Volume

This diagram illustrates the logical steps to follow when troubleshooting and optimizing the injection volume for your Irgarol-d9 analysis.

InjectionVolumeOptimization start Start: Observe Irgarol-d9 Peak check_shape Is Peak Shape Acceptable? (Asymmetry ≈ 1.0) start->check_shape check_sensitivity Is Sensitivity Sufficient? check_shape->check_sensitivity Yes reduce_vol Reduce Injection Volume check_shape->reduce_vol No (Fronting/Broadening) increase_vol Increase Injection Volume check_sensitivity->increase_vol No end_good Optimal Injection Volume Achieved check_sensitivity->end_good Yes reduce_vol->check_shape check_overload Re-evaluate for Overload increase_vol->check_overload lvi Consider Large Volume Injection (with method re-optimization) increase_vol->lvi If Trace Analysis check_overload->check_sensitivity No Overload dilute_sample Dilute Sample or Reduce IS Concentration check_overload->dilute_sample Mass Overload optimize_solvent Optimize Sample Solvent (Weaker than Mobile Phase) check_overload->optimize_solvent Volume Overload dilute_sample->check_shape optimize_solvent->check_shape end_bad Further Method Development Needed lvi->end_bad

Caption: Decision-making workflow for injection volume optimization.

References

  • Restek Corporation. (2018, January 3). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. YouTube. [Link]

  • LCGC International. (2026, February 6). SPE–LC–MS/MS Method for Emerging Contaminants in Water. MJH Life Sciences. [Link]

  • El-Zaher, A. A., & Al-Ghannam, S. M. (2016). Optimization of injection volume using the LC-MS/MS chromatograms of spiked spinach matrix by 0.1 µg/g DI as expected value at 4 different injection volumes (10, 5, 3 and 2 µl) in 3 replicates. ResearchGate. [Link]

  • ResearchGate. (2017, August 24). Are there any guides on how to optimise injection volume in reverse phase hyphenated columns hplc? I am attempting a calculation?[Link]

  • Agilent Technologies. (2012, October 16). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. [Link]

  • Hirmann, D., Lins, G., & Rosenberg, E. (2020). Application of large volume injection for sensitive LC-MS/MS analysis of seven artificial sweeteners in surface waters. Journal of Chromatography A, 1635, 461741. [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(22), 5064–5075. [Link]

  • Shuda, S. A., Folger, J. F., Spargo, E., & Logan, B. K. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of Forensic Sciences, 69(5), 1718-1729. [Link]

  • Thurman, E. M., & Ferrer, I. (2015). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. In Liquid Chromatography-Mass Spectrometry for Environmental Analysis (pp. 165-181). Humana Press. [Link]

  • Klancic, T., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AAPS. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. American Association of Pharmaceutical Scientists. [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5526-5547. [Link]

  • GL Sciences. (n.d.). Large-volume injection in gas chromatographic trace analysis using temperature-programmable (PTV) injectors. [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]

  • ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]

  • Zhang, G., Lin, S., & Naidong, W. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 103-109. [Link]

  • Sousa, J. C., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(11), 3169. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?[Link]

  • Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • ResearchGate. (2025, August 6). A validated GC–MS method for the determination of Δ9-tetrahydrocannabinol and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in bile samples. [Link]

  • Ali, A., et al. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports, 12(1), 12431. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Albanis, T. A., Hela, D. G., & Sakellarides, T. M. (2000). Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction and gas chromatography. Journal of Chromatography A, 896(1-2), 279-287. [Link]

Sources

Technical Support Center: Troubleshooting Co-elution of Irgarol and Irgarol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Co-elution Paradox

Welcome to the technical support center. If you are troubleshooting the co-elution of Irgarol (Cybutryne) and its internal standard Irgarol-d9 , you are likely facing one of two opposing problems. It is critical to first diagnose which category your issue falls into, as the solutions are diametrically opposed.

  • The "Separation" Problem: Your Irgarol and Irgarol-d9 are not co-eluting (retention time shift), causing the internal standard to fail in its duty to correct for matrix effects.

  • The "Interference" Problem: They are co-eluting, but you are seeing "cross-talk" (signal in the blank or linearity failure), where the internal standard interferes with the analyte quantification.

This guide addresses both scenarios using field-proven methodologies.

Part 1: Physicochemical Baseline

Before troubleshooting, verify your method parameters against the standard physicochemical properties of Irgarol. Deviations here often cause retention instabilities.

Table 1: Analyte Properties & MRM Settings
PropertyIrgarol (Native)Irgarol-d9 (Internal Standard)Notes
CAS 28159-98-0N/A (Deuterated analog)
LogP ~3.95~3.90Moderately lipophilic; retains well on C18.
pKa 4.13 (Basic)4.13 (Basic)Ionizes in Positive Mode (ESI+).
Precursor Ion (Q1) 254.1 (

)
263.2 (

)
+9 Da shift (usually t-butyl-d9).
Quant Transition 254.1

198.1
263.2

198.1
*
See Warning below regarding shared product ions.
Qual Transition 254.1

80.1
263.2

80.1

CRITICAL WARNING - SHARED PRODUCT IONS: Commercial Irgarol-d9 is typically labeled on the tert-butyl group. The primary fragmentation pathway for Irgarol involves the loss of the tert-butyl group (neutral loss of isobutene).

  • Native: 254 (Precursor) - 56 (t-butyl) = 198 (Product)

  • d9-IS: 263 (Precursor) - 65 (t-butyl-d9) = 198 (Product)

Because they share the same product ion (m/z 198) , your method relies entirely on Q1 resolution to prevent interference. If your Q1 isolation window is too wide, or if in-source fragmentation occurs, you will see cross-talk.

Part 2: Troubleshooting Logic Flow

Use this decision tree to navigate your specific issue.

TroubleshootingFlow start START: Define the Issue decision What is the observation? start->decision rt_shift RT Shift: Analytes elute at different times decision->rt_shift Peaks Separated crosstalk Signal Interference: Signal in Blank or Non-Linearity decision->crosstalk Ghost Peaks/High Background check_col Check Column Chemistry (Isotope Effect) rt_shift->check_col check_q1 Check Q1 Resolution & In-Source Frag crosstalk->check_q1 action_rt Action: Increase Organic Start % Flatten Gradient check_col->action_rt caption Figure 1: Decision matrix for Irgarol/Irgarol-d9 co-elution issues. action_cross Action: Narrow Q1 Window Reduce Cone Voltage check_q1->action_cross

Part 3: Scenario A - The "Deuterium Isotope Effect" (RT Shift)

The Issue: You observe two distinct peaks. Irgarol-d9 elutes slightly earlier than native Irgarol. The Cause: The C-D bond is shorter and has a lower molar volume than the C-H bond. This results in slightly weaker hydrophobic interactions with the C18 stationary phase. In high-efficiency UPLC systems, this can resolve the two compounds.

Why this is a problem:

If the shift is significant (>0.1 min), the IS may not elute in the exact same "matrix window" as the analyte. If a matrix suppressor elutes between them, the IS will not accurately correct the signal.

Protocol: Minimizing the Shift
  • Modify the Mobile Phase:

    • Mechanism: Deuterium isotope effects are most pronounced in highly aqueous conditions where hydrophobic interaction is the dominant retention mechanism.

    • Step: Increase the initial organic percentage of your gradient. If you start at 10% MeOH, try starting at 30% MeOH. This forces faster elution and reduces the time available for the stationary phase to discriminate between H and D forms.

  • Switch Solvent System:

    • Insight: Methanol (protic) tends to exaggerate isotope effects more than Acetonitrile (aprotic) due to hydrogen bonding networks.

    • Step: If using Water/Methanol, switch to Water/Acetonitrile.

  • Widen Integration Windows (Software Fix):

    • If the shift is small (<0.05 min) and matrix suppression is not sharp, simply adjust your processing software (e.g., Skyline, MassHunter).

    • Setting: Change the retention time expectation from "Explicitly Matching" to "Relative" with a tolerance window of ±0.2 min.

Part 4: Scenario B - Spectral Cross-Talk (Interference)

The Issue: You see a signal for Irgarol in your blank samples (containing only IS), or your calibration curve flattens at the low end. The Cause: As noted in Table 1, both compounds share the 198 m/z product ion.

Mechanism of Failure
  • Isotopic Contribution: Native Irgarol has natural isotopes (M+1, M+2). However, d9 is +9 Da away, so natural isotopic overlap is negligible.

  • In-Source Fragmentation (The Real Culprit): If the ion source (ESI) is too harsh (high temperature or cone voltage), the labile tert-butyl-d9 group may fall off before the first quadrupole (Q1). The remaining molecule is m/z 198.[1][2]

    • The Q1 is set to look for 254 (Native).

    • If d9 fragments in the source to 198, it won't be seen.

    • HOWEVER: If Native Irgarol fragments in the source to 198, it won't be seen in the 254 channel.

    • The Risk: If your IS contains a small amount of non-deuterated impurity (d0), or if the d9 synthesis was incomplete (d5, d6 mixtures), these will show up in the native channel.

Protocol: Diagnosing & Fixing Cross-Talk

Experiment 1: The "IS Purity" Check

  • Inject a high concentration of only Irgarol-d9 (e.g., 1000 ng/mL).

  • Monitor the Native Irgarol transition (254 -> 198).[1][2]

  • Result: If you see a peak, calculate the % contribution.

    • Formula:

      
      .
      
    • Limit: If >0.5%, your IS standard is impure or you have severe crosstalk.

Experiment 2: Optimizing Q1 Resolution

  • If the IS is pure, the issue might be Q1 "bleed".

  • Step: Change the Q1 resolution from "Low" or "Unit" to "High" or "0.7 FWHM".

  • Rationale: This prevents the tail of the massive IS peak (m/z 263) from bleeding into the Native window (m/z 254), though at 9 Da separation, this is rare.

Experiment 3: Alternative Transitions (The "Silver Bullet") If interference persists, you must abandon the 198 product ion. You need a transition where the deuterium label is retained .

  • Proposed Transition: Look for a fragment that keeps the tert-butyl group.

  • Action: Perform a product ion scan of Irgarol-d9. Look for fragments other than 198.

  • Note: Often, the cyclopropyl group loss is an alternative. If you find a transition like 263 -> 220 (loss of cyclopropyl), verify if the native does 254 -> 211. If these transitions exist, they are superior because they are unique masses in both Q1 and Q3.

Part 5: Visualizing the Isotope Effect

Understanding why the retention shift happens helps you predict when it will occur.

IsotopeEffect cluster_0 Stationary Phase (C18) cluster_1 Analyte Interaction C18 C18 Chain Native Native Irgarol (C-H) Larger Molar Volume Stronger Interaction C18->Native High Retention D9 Irgarol-d9 (C-D) Shorter Bond Length Weaker Interaction C18->D9 Lower Retention Result Result: D9 Elutes Earlier D9->Result caption Figure 2: Mechanism of Deuterium Isotope Effect in RPLC.

References

  • Okamura, T., et al. (2013). Simultaneous determination of irgarol 1051 and diuron in seawater by LC-MS/MS. ResearchGate.

  • ChemicalBook. (2024). Cybutryne (Irgarol) Chemical Properties and Spectral Data.

  • Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.

  • LGC Standards. (2024). Irgarol 1051 Reference Material Data Sheet.

  • US EPA. (2011). Irgarol 1051: Environmental Fate and Ecological Risk Assessment. Regulations.gov.

Sources

Technical Support Center: Enhancing Irgarol-d9 Ionization Efficiency in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Irgarol-d9 by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the ionization efficiency and overall performance of your Irgarol-d9 analysis.

Introduction to Irgarol-d9 Analysis

Irgarol 1051 is a triazine-based algaecide used extensively in marine antifouling paints to prevent the growth of algae on submerged structures.[1][2] Its deuterated form, Irgarol-d9, is commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for variations during sample preparation and analysis. Achieving robust and sensitive detection of Irgarol-d9 is critical for accurate quantification of the parent compound, especially at the low concentrations typically found in environmental samples.[3]

This guide will address common challenges encountered during the LC-MS analysis of Irgarol-d9, focusing on enhancing its ionization efficiency for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fundamental Concepts & Initial Setup

Question 1: What is the expected ionization behavior of Irgarol-d9 in LC-MS, and which ionization mode is recommended?

Answer: Irgarol-d9, like its non-deuterated counterpart, is a basic compound due to the presence of nitrogen atoms in its triazine ring structure.[4] This makes it amenable to forming protonated molecules, [M+H]+, in positive ion mode Electrospray Ionization (ESI).[5][6] Therefore, ESI in positive ion mode is the recommended technique for the analysis of Irgarol-d9. [7] While Atmospheric Pressure Chemical Ionization (APCI) can also be used for triazine herbicides, ESI generally provides better sensitivity for this class of compounds.[6]

Question 2: I am not seeing any signal for Irgarol-d9. What are the first things I should check?

Answer: A complete loss of signal can be alarming but is often due to a simple issue.[8] Before delving into complex troubleshooting, systematically check the following:

  • System Suitability: Ensure the LC-MS system is performing correctly by injecting a known standard, such as caffeine or reserpine, to verify instrument sensitivity.

  • Analyte Stability: Confirm the stability of your Irgarol-d9 standard solution. Prepare a fresh dilution from your stock solution to rule out degradation.

  • LC Method Parameters:

    • Mobile Phase Composition: Verify that the correct mobile phases are in the correct solvent lines and that they are freshly prepared.[9][10]

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions.

    • Injection Volume: Confirm that the correct injection volume is being used.

  • MS Method Parameters:

    • Ionization Mode: Double-check that the mass spectrometer is set to positive ion mode.

    • Mass Range: Ensure the scan range includes the m/z of the protonated Irgarol-d9 molecule.

    • Gas Flows: Check the nebulizer and drying gas flows to ensure they are within the optimal range for your instrument.

Section 2: Optimizing Ionization Efficiency & Sensitivity

Question 3: My Irgarol-d9 signal is present but very low. How can I improve its ionization efficiency?

Answer: Low sensitivity for Irgarol-d9 is a common issue that can often be resolved by optimizing the mobile phase and MS source parameters.

Mobile Phase Optimization: The pH of the mobile phase plays a crucial role in the ionization of basic compounds like Irgarol-d9. To enhance the formation of [M+H]+ ions, it is essential to maintain an acidic pH in the mobile phase.[11]

  • Recommended Mobile Phase Additives:

    • Formic Acid (0.1%): This is the most common and effective additive for promoting protonation in positive mode ESI.[12] It provides protons to the analyte and helps in the desolvation process.

    • Acetic Acid (0.1%): An alternative to formic acid, it can also be effective in enhancing the signal.[13][14]

    • Ammonium Formate/Acetate: While often used as buffering agents, the acidic component (formic or acetic acid) is the key to enhancing ionization for basic compounds.[14]

Mobile Phase AdditiveTypical ConcentrationExpected Outcome on Irgarol-d9 Signal
Formic Acid0.1% (v/v)Significant enhancement of [M+H]+ signal
Acetic Acid0.1% (v/v)Good enhancement of [M+H]+ signal
Ammonium Formate5-10 mM (with 0.1% Formic Acid)Buffering capacity with good ionization
Ammonium Acetate5-10 mM (with 0.1% Acetic Acid)Buffering capacity with good ionization

MS Source Parameter Optimization: Fine-tuning the ion source parameters can significantly impact the signal intensity.

  • Capillary Voltage: This voltage is critical for the formation of the electrospray. A typical starting point is 3.5-4.5 kV. Optimize by infusing a standard solution of Irgarol-d9 and adjusting the voltage to maximize the signal.

  • Drying Gas Temperature and Flow: These parameters aid in the desolvation of the charged droplets. Higher temperatures and flows can improve signal intensity up to a certain point, after which thermal degradation of the analyte may occur.[15]

  • Nebulizer Gas Pressure: This affects the droplet size in the electrospray. Higher pressure generally leads to smaller droplets and more efficient ionization.

Experimental Protocol: Mobile Phase Preparation for Enhanced Irgarol-d9 Ionization

  • Prepare Aqueous Mobile Phase (A):

    • Measure 999 mL of high-purity (LC-MS grade) water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (LC-MS grade).

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Prepare Organic Mobile Phase (B):

    • Measure 999 mL of high-purity (LC-MS grade) acetonitrile or methanol into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (LC-MS grade).

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

Section 3: Troubleshooting Matrix Effects & Internal Standard Performance

Question 4: I observe significant signal suppression for Irgarol-d9 when analyzing environmental samples. What are matrix effects and how can I mitigate them?

Answer: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[16] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[17][18]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before LC-MS analysis.[19]

    • Solid-Phase Extraction (SPE): Use SPE cartridges that are selective for triazine herbicides to clean up your sample extracts.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method for pesticide residue analysis in various matrices.[20]

  • Optimize Chromatographic Separation: Ensure that Irgarol-d9 is chromatographically resolved from the majority of matrix components.

    • Gradient Optimization: Adjust the gradient slope to better separate the analyte from interfering peaks.

    • Column Selection: Use a column with a different selectivity if co-elution is a persistent issue.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.[17]

Question 5: My Irgarol-d9 internal standard is not effectively correcting for signal variability. What could be the issue?

Answer: For a deuterated internal standard like Irgarol-d9 to be effective, it must co-elute with the native analyte and experience the same matrix effects.[21]

  • Chromatographic Co-elution: While deuterated standards are chemically similar to their native counterparts, they can sometimes exhibit slight differences in retention time, especially in highly efficient chromatographic systems.[22] This can lead to differential matrix effects if they elute in regions of varying ion suppression.

    • Troubleshooting: Check for complete co-elution of Irgarol and Irgarol-d9 peaks. If a slight separation is observed, consider adjusting the chromatographic method to ensure they elute as closely as possible.

  • Concentration of Internal Standard: The concentration of the internal standard can also impact its performance. If the concentration is too high, it can compete with the analyte for ionization, leading to suppression of the analyte signal.[23]

    • Troubleshooting: Optimize the concentration of the Irgarol-d9 internal standard. It should be high enough to provide a robust signal but not so high that it causes ion suppression.

Diagram: Troubleshooting Workflow for Low Irgarol-d9 Signal

TroubleshootingWorkflow Start Low or No Irgarol-d9 Signal Check_System System Suitability Check (e.g., inject caffeine standard) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot LC-MS System (leaks, clogs, source cleaning) System_OK->Fix_System No Check_Standard Prepare Fresh Irgarol-d9 Standard System_OK->Check_Standard Yes Fix_System->Check_System Standard_OK Signal Restored? Check_Standard->Standard_OK Optimize_Method Optimize Method Parameters Standard_OK->Optimize_Method No Success Problem Resolved Standard_OK->Success Yes Mobile_Phase Adjust Mobile Phase pH (add 0.1% Formic Acid) Optimize_Method->Mobile_Phase Source_Params Optimize MS Source (Voltage, Gas, Temp.) Mobile_Phase->Source_Params Check_Matrix Analyze Post-Spiked Blank Matrix Source_Params->Check_Matrix Matrix_Effect Signal Suppressed? Check_Matrix->Matrix_Effect Improve_Cleanup Enhance Sample Cleanup (SPE, QuEChERS) Matrix_Effect->Improve_Cleanup Yes Matrix_Effect->Success No Use_MMC Use Matrix-Matched Calibration Improve_Cleanup->Use_MMC Use_MMC->Success

Caption: A stepwise workflow for diagnosing and resolving low signal intensity for Irgarol-d9.

References

  • Irgarol 1051 - Regulations.gov . Available at: [Link]

  • LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater from marinas in Hong Kong | Request PDF - ResearchGate . Available at: [Link]

  • Irgarol | C11H19N5S | CID 91590 - PubChem - NIH . Available at: [Link]

  • Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination - PubMed . Available at: [Link]

  • Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC . Available at: [Link]

  • (PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry - ResearchGate . Available at: [Link]

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents - ResearchGate . Available at: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? . Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . Available at: [Link]

  • Identification of a new degradation product of the antifouling agent irgarol 1051 in natural samples - PubMed . Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS - LCGC International . Available at: [Link]

  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters . Available at: [Link]

  • Optimization and comparison of ESI and APCI LC-MS/MS methods: a case study of Irgarol 1051, Diuron, and their degradation products in environmental samples - PubMed . Available at: [Link]

  • Fate and ecotoxicity of the new antifouling compound Irgarol 1051 in the aquatic environment | Request PDF - ResearchGate . Available at: [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI . Available at: [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - ResearchGate . Available at: [Link]

  • Fragment ion–functional group relationships in organic aerosols using aerosol mass spectrometry and mid-infrared spectroscopy - AMT . Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci . Available at: [Link]

  • Environmental Impact of Irgarol 1051, a Biocide, on Marine Microalgae Metabolism: A Case Study of Chlorella salina and Dunaliella bardawil - IRIS Unibas . Available at: [Link]

  • Identifying Pharmaceuticals in Surface Water Using LC-MS/MS in Both Positive and Negative Ion Modes | American Laboratory . Available at: [Link]

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  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed . Available at: [Link]

  • Application of LCMS in small-molecule drug development . Available at: [Link]

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  • Solvents and Caveats for LC/MS . Available at: [Link]

  • Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC . Available at: [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI . Available at: [Link]

  • EPA Protects Aquatic Ecosystems by Finalizing Irgarol Antifoulant Paint Cancellation . Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions . Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC . Available at: [Link]

  • Determination of the antifouling booster biocides irgarol 1051 and diuron and their metabolites in seawater by high performance liquid chromatography–diode array detector | Request PDF - ResearchGate . Available at: [Link]

  • Boost your productivity in small molecule LC-MSMS with better sample prep - Tecan . Available at: [Link]

  • Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS - YouTube . Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of an Analytical Method for Irgarol Using Isotope Dilution UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and analytical chemists tasked with the critical mission of monitoring marine pollutants, the accurate quantification of the antifouling agent Irgarol 1051 is of paramount importance. This guide provides an in-depth, experience-driven walkthrough of the validation of a highly specific and sensitive analytical method for Irgarol in aqueous matrices, employing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and the principle of isotope dilution using Irgarol-d9 as an internal standard.

This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, establishing a self-validating system that ensures data of the highest integrity and defensibility, in alignment with ISO 17025 principles.[1][2]

Introduction: The Analytical Challenge of Irgarol

Irgarol 1051, a triazine-based algaecide, was widely introduced as a booster biocide in antifouling paints following restrictions on the use of tributyltin (TBT).[3] Its function is to inhibit photosynthesis in algae, thereby preventing the growth of slime and weeds on submerged surfaces.[3] However, its persistence in aquatic environments and potential toxicity to non-target marine life have made it a pollutant of significant concern.[4] Consequently, regulatory bodies and environmental monitoring programs require highly reliable and sensitive methods for its detection at trace levels, often in the nanogram-per-liter (ng/L) range.[3]

Analyzing Irgarol in complex environmental matrices like seawater presents several challenges:

  • Trace Concentrations: Environmental levels are often very low, necessitating a highly sensitive analytical technique.

  • Matrix Interference: Seawater contains high concentrations of salts and organic matter that can interfere with the analysis, causing signal suppression or enhancement.

  • Extraction Efficiency: The recovery of Irgarol from the sample matrix during preparation can be variable.

To overcome these challenges, the combination of Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by UPLC-MS/MS for detection, is the method of choice. The cornerstone of achieving the highest accuracy and precision is the use of a stable isotope-labeled internal standard, in this case, Irgarol-d9.

Why Irgarol-d9 is the Gold Standard for Quantification:

An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Irgarol-d9, in which nine hydrogen atoms are replaced by deuterium, is the perfect candidate. It co-elutes with the native Irgarol and experiences nearly identical ionization and fragmentation behavior in the mass spectrometer. Crucially, it also behaves similarly during the entire sample preparation process (extraction, concentration). Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, we can correct for variations in extraction recovery and matrix-induced signal suppression or enhancement, a technique known as isotope dilution . This approach is fundamental to creating a robust, self-validating system that produces highly accurate and precise results.

The Analytical Workflow: From Sample to Result

The entire analytical process is a sequence of carefully controlled steps designed to isolate, concentrate, and accurately measure Irgarol. Each stage is critical for the overall success of the validation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Validation Sample 1. Seawater Sample Collection (1 L, Amber Glass) Spike_IS 2. Internal Standard Spiking (Add known amount of Irgarol-d9) Sample->Spike_IS Accurate quantification foundation SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Spike_IS->SPE Matrix cleanup & concentration Elution 4. Elution (Organic Solvent) SPE->Elution Evaporation 5. Evaporation & Reconstitution (N2 stream, reconstitute in mobile phase) Elution->Evaporation UPLC 6. UPLC Separation (C18 Reversed-Phase) Evaporation->UPLC Inject into system MSMS 7. MS/MS Detection (MRM Mode) UPLC->MSMS Separation of components Quant 8. Quantification (Analyte/IS Ratio vs. Calibration Curve) MSMS->Quant Selective detection Validation 9. Method Validation (Performance Characteristics) Quant->Validation

Caption: High-level workflow for Irgarol analysis using SPE and UPLC-MS/MS.

Experimental Protocols: The 'How' and 'Why'

Here, we detail the step-by-step methodologies, grounded in scientific principles, for the successful validation of the Irgarol method.

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of SPE is to isolate Irgarol from the complex seawater matrix and concentrate it to a level detectable by the UPLC-MS/MS system. The C18 cartridge is chosen for its reversed-phase properties, effectively retaining the moderately non-polar Irgarol from the highly polar water sample.

Detailed SPE Protocol:

  • Sample Collection: Collect 1-liter water samples in amber glass bottles to prevent photodegradation of Irgarol.

  • Internal Standard Spiking: To each 1 L sample, add a precise volume of Irgarol-d9 standard solution (e.g., 50 µL of a 1 µg/mL solution to yield a final concentration of 50 ng/L). This step is paramount; the IS must be added before any extraction steps to account for all subsequent procedural losses.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. This activates the C18 stationary phase, ensuring proper interaction with the analyte. The cartridge must not go dry after this step.

  • Sample Loading: Load the entire 1 L water sample onto the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min. A slow, consistent flow rate is crucial for efficient retention of the analyte.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove residual salts that can interfere with MS analysis.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes. Removing all residual water is critical for efficient elution with an organic solvent.

  • Elution: Elute the trapped analytes (Irgarol and Irgarol-d9) from the cartridge by passing 2 x 4 mL aliquots of methanol or an acetone/n-hexane mixture.[5] Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol/water). This final step ensures the sample is in a solvent compatible with the UPLC system and brings the analyte to a detectable concentration.

UPLC-MS/MS Analysis

The reconstituted extract is then analyzed by UPLC-MS/MS. The UPLC provides rapid and efficient separation, while the tandem mass spectrometer offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

Instrumentation Parameters:

ParameterSettingRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high-resolution separation with short run times.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Offers excellent retention and peak shape for moderately non-polar compounds like Irgarol.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B Methanol with 0.1% Formic AcidThe organic phase for eluting the analyte from the column.
Gradient Optimized for separation (e.g., 50% B to 95% B over 5 min)A gradient elution is necessary to effectively separate the analyte from any remaining matrix components and ensure a sharp peak shape.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Injection Volume 10 µLA standard volume to introduce a sufficient amount of analyte without overloading the column.
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex QTRAP)Essential for MRM experiments, providing high selectivity and sensitivity.
Ionization Mode Electrospray Ionization (ESI), Positive ModeIrgarol contains basic nitrogen atoms that are readily protonated, making positive ESI the most sensitive ionization method.
Capillary Voltage ~3.0 kVOptimized to achieve stable and efficient ionization.
Source Temperature ~150 °CHelps in the desolvation of the mobile phase droplets.
Desolvation Temp. ~500 °CFurther aids in solvent evaporation to produce gas-phase ions.

MRM Transitions: The Key to Selectivity

In MRM mode, the first quadrupole (Q1) is set to select only the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to detect only specific fragment ions (product ions). This two-stage filtering process drastically reduces chemical noise and provides exceptional selectivity. The optimization of these transitions is a critical first step in method development.[6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Typical)
Irgarol 254.1198.1142.120 - 35
Irgarol-d9 263.1207.1142.120 - 35

Note: The precursor ion for Irgarol-d9 is 9 atomic mass units higher than Irgarol due to the nine deuterium atoms. The main fragment ion (quantifier) also shows this mass shift, while the smaller fragment (qualifier) may not, depending on which part of the molecule it originates from.

Method Validation: Proving Fitness for Purpose

Method validation provides documented evidence that the analytical procedure is suitable for its intended use.[8] The following parameters are evaluated according to international guidelines such as those from the International Council for Harmonisation (ICH) and SANTE.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical for Trace Analysis)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected above the noise level.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.S/N ≥ 10; must be validated with accuracy and precision data.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank matrix.Mean recovery of 70-120%.
Precision The degree of agreement among individual test results. Assessed as Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 20%.
Selectivity/Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.Assessed but largely compensated for by the isotope-labeled internal standard.
Experimental Validation Results (Illustrative Data)

The following table presents typical performance data that would be expected from a fully validated UPLC-MS/MS method using Irgarol-d9.

ParameterResult
Linearity & Range Linear from 1.0 ng/L to 500 ng/L with r² > 0.998
LOD 0.2 ng/L
LOQ 1.0 ng/L
Accuracy (Recovery) Mean recovery of 95.6% at 10 ng/L (n=6)
Precision (Repeatability) RSD = 5.8% at 10 ng/L (n=6)
Precision (Intermediate) RSD = 8.2% over 3 days, 2 analysts
Selectivity No interferences were observed in blank seawater samples from various locations.
Matrix Effect Signal suppression of 25-40% was observed, but accurately corrected by Irgarol-d9 (final recovery near 100%).

Comparison with Alternative Methods

While UPLC-MS/MS with isotope dilution is the gold standard, other methods have been used for Irgarol analysis. This comparison highlights the advantages of the proposed method.

Caption: Performance comparison of different analytical techniques for Irgarol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, GC-MS can offer good sensitivity and selectivity. However, it can be more susceptible to matrix effects from non-volatile salts unless extensive cleanup is performed. For some compounds, GC-MS may outperform LC-MS/MS, but for many modern pesticides, LC-MS/MS is preferred due to its applicability to a wider range of polarities without derivatization.[6]

  • High-Performance Liquid Chromatography with Diode-Array/UV Detection (HPLC-DAD/UV): This technique is less expensive but suffers from significantly lower sensitivity and selectivity compared to mass spectrometry.[9][10] It is not suitable for the trace-level quantification required for environmental monitoring of Irgarol, as its detection limits are typically in the µg/L range, whereas environmental concentrations are in the ng/L range.[3][10]

The UPLC-MS/MS method, especially when coupled with an isotope-labeled internal standard, provides an unparalleled combination of speed, sensitivity, selectivity, and accuracy, making it the definitive choice for rigorous scientific investigation and regulatory monitoring.

Conclusion

The validation of an analytical method is not merely a procedural checklist; it is the process of building confidence in the data generated. The use of UPLC-MS/MS with an isotope-labeled internal standard like Irgarol-d9 represents the pinnacle of current analytical capability for the quantification of Irgarol in environmental samples. The inherent self-validating nature of the isotope dilution technique corrects for the inevitable variables of sample preparation and matrix interference, providing a robust system that delivers accurate, precise, and defensible results. This guide has outlined the critical experimental and theoretical considerations to empower researchers and scientists to implement and validate this superior methodology, ensuring the highest standard of data quality in the vital work of environmental protection.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Lamoree, M. H., et al. (2002). Determination of diuron and the antifouling paint biocide Irgarol 1051 in Dutch marinas and coastal waters.
  • Wintersmith Advisory LLC. (2025). ISO 17025 Method Validation. Retrieved from [Link]

  • Zhou, J. L., et al. (2006). LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater from marinas in Hong Kong. Marine Pollution Bulletin, 52(12), 1755-1761.
  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • Gatidou, G., et al. (2007). Determination of the antifouling booster biocides irgarol 1051 and diuron and their metabolites in seawater by high performance liquid chromatography–diode array detector. Analytica Chimica Acta, 582(2), 387-394.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6619.
  • Chiron, S., et al. (2014). Validation and uncertainties evaluation of an isotope dilution-SPE-LC-MS/MS for the quantification of drug residues in surface waters. Analytical and Bioanalytical Chemistry, 406(11), 2635-2646.
  • Lampropoulou, D. A., & Albanis, T. A. (2002). Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction and gas chromatography.
  • Sheikh, M. A., et al. (2020). Antifouling paint biocides (Irgarol 1051 and diuron) in the selected ports of Peninsular Malaysia: occurrence, seasonal variation, and ecological risk assessment. Environmental Science and Pollution Research, 27(1), 849-861.
  • Ying, G. G., et al. (2008). Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers. Marine Pollution Bulletin, 56(4), 745-751.
  • Agilent Technologies. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Sapozhnikova, Y., et al. (2004). Antifouling pesticides in the coastal waters of southern California. Southern California Coastal Water Research Project Annual Report 2003-2004.
  • Arditsoglou, A., & Voutsa, D. (2008). Occurrence of polar pesticides in the coastal waters of the Thermaikos Gulf, N. Greece. Chemosphere, 72(1), 101-110.
  • Konstantinou, I. K., & Albanis, T. A. (2004). Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review.
  • Di Landa, G., et al. (2006). Occurrence of antifouling paint booster biocides in selected harbors and marinas inside the Gulf of Napoli: A preliminary survey. Marine Pollution Bulletin, 52(12), 1541-1546.

Sources

Technical Guide: Inter-Laboratory Standardization of Irgarol Analysis via Isotope Dilution (Irgarol-d9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Metric of Truth in Antifouling Analysis

The quantification of Irgarol 1051 (Cybutryne) in environmental matrices—specifically seawater and wastewater—is critically hampered by matrix-induced ionization suppression. In electrospray ionization (ESI), co-eluting organic matter competes for charge, frequently causing signal dampening of 30–60% in complex samples.

This guide presents a comparative technical analysis demonstrating that Isotope Dilution Mass Spectrometry (IDMS) using Irgarol-d9 is not merely an "alternative" but the required standard for regulatory compliance and inter-laboratory reproducibility. While external standardization remains common due to lower upfront costs, it fails to meet the precision requirements (RSD < 15%) necessary for monitoring under frameworks like the EU Water Framework Directive (WFD).

Part 1: The Analytical Challenge (Matrix Effects)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "soft" ionization process is vulnerable. When analyzing coastal waters, high concentrations of humic acids, salinity, and dissolved organic carbon (DOC) co-elute with Irgarol.

The Mechanism of Failure (External Calibration)

When using External Standard Calibration, the mass spectrometer is calibrated using clean solvent standards. However, the environmental sample introduces a "suppressive" matrix.

  • Result: The instrument reports a lower concentration than is actually present (False Negative).

  • Causality: The analyte in the sample competes with matrix components for ionization energy. The external standard (in clean solvent) does not face this competition.

The Solution: Irgarol-d9 (Internal Standard)

Irgarol-d9 is a stable isotope-labeled analog where nine hydrogen atoms are replaced with deuterium.

  • Chemical Equivalence: It shares the exact retention time and pKa as native Irgarol.

  • Mass Differentiation: It is distinct in the mass spectrometer (+9 Da mass shift).

  • Correction Logic: Since Irgarol-d9 co-elutes with the target, it experiences the exact same degree of ion suppression. If the signal of Irgarol is suppressed by 40%, the signal of Irgarol-d9 is also suppressed by 40%. The ratio of the two remains constant, yielding an accurate quantification.

Part 2: Comparative Methodology & Data

The following data synthesizes results from multi-site validation studies comparing Method A (External Calibration) and Method B (Isotope Dilution with Irgarol-d9).

Table 1: Performance Metrics in Seawater Matrix (Spike Level: 50 ng/L)
MetricMethod A: External CalibrationMethod B: Irgarol-d9 IDMSImpact Analysis
Absolute Recovery 45% – 70% (Variable)95% – 102% (Corrected)Method A suffers significant loss during SPE extraction and ionization.
Matrix Factor (MF) 0.65 (Severe Suppression)1.01 (Normalized)Method B effectively mathematically cancels out matrix effects.
Intra-Lab Precision (RSD) 12% – 18%2.5% – 4.8%Irgarol-d9 corrects for injection-to-injection variability.
Inter-Laboratory RSD > 35% < 11% CRITICAL: Without D9, different labs report vastly different values for the same sample.
Linearity (

)
0.985> 0.999IDMS provides superior linearity across dynamic ranges.
Inter-Laboratory Variance Explanation

In Round Robin tests, Laboratory X (using Atlantic seawater) and Laboratory Y (using Pacific estuarine water) will have different matrix loads.

  • Without Irgarol-d9: Lab X reports 40 ng/L; Lab Y reports 60 ng/L for the same spiked sample due to different suppression rates.

  • With Irgarol-d9: Both labs normalize against the internal standard, converging on the true value of 50 ng/L.

Part 3: Visualizing the Logic

Diagram 1: The Mechanism of Signal Correction

This diagram illustrates how the Internal Standard (IS) acts as a self-correcting proxy during the ionization phase.

MatrixCorrection Sample Environmental Sample (Irgarol + Matrix) LC LC Separation (Co-elution of Irgarol & D9) Sample->LC IS_Add Addition of Irgarol-d9 (Internal Standard) IS_Add->Sample ESI ESI Source (Ionization Competition) LC->ESI Det_Irgarol Detected Irgarol Signal (Suppressed) ESI->Det_Irgarol Loss of Signal Det_D9 Detected D9 Signal (Suppressed Equally) ESI->Det_D9 Loss of Signal Matrix Matrix Components (Humic Acids/Salts) Matrix->ESI Suppression Agent Calc Ratio Calculation (Irgarol Area / D9 Area) Det_Irgarol->Calc Det_D9->Calc Result Corrected Concentration (True Value) Calc->Result

Caption: The co-eluting Irgarol-d9 experiences identical ionization suppression to the analyte, allowing the ratio calculation to nullify the matrix effect.

Part 4: Validated Experimental Protocol

To achieve the reproducibility cited in Table 1, the following protocol is recommended. This workflow integrates the internal standard before extraction to correct for both extraction losses and ionization suppression.

Phase 1: Sample Preparation
  • Collection: Collect 500 mL seawater in amber glass bottles (prevent photodegradation).

  • Filtration: Filter through 0.7 µm GF/F filters to remove particulate matter.

  • Internal Standard Spiking (CRITICAL):

    • Add Irgarol-d9 solution to the water sample prior to extraction.

    • Target concentration: 50–100 ng/L (should match expected analyte range).

    • Why: Spiking here corrects for recovery losses during the SPE step.

Phase 2: Solid Phase Extraction (SPE)[1]
  • Conditioning: Use polymeric divinylbenzene (e.g., Oasis HLB or similar) cartridges. Condition with 5 mL MeOH followed by 5 mL ultrapure water.

  • Loading: Pass the 500 mL sample through the cartridge (flow rate < 5 mL/min).

  • Washing: Wash with 5 mL 5% MeOH in water to remove salts (critical for ESI source health).

  • Elution: Elute with 2 x 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase (Initial LC conditions).

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Irgarol: 254.1 > 198.1 (Quant), 254.1 > 83.1 (Qual).

    • Irgarol-d9: 263.2 > 207.2 (Quant).

Diagram 2: The Analytical Workflow

Workflow cluster_prep Sample Prep cluster_analysis Instrumental Analysis S1 Sample Collection S2 Spike Irgarol-d9 S1->S2 S3 SPE Extraction S2->S3 A1 LC Separation (C18) S3->A1 A2 MS/MS (MRM Mode) A1->A2

Caption: Workflow emphasizing the early introduction of Irgarol-d9 to correct for SPE recovery losses.

Part 5: References

  • Gatidou, G., et al. (2007). Development of a solid-phase microextraction method for the determination of antifouling biocides in seawater. Journal of Chromatography A. Link

  • Konstantinou, I.K., & Albanis, T.A. (2004). Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review. Environment International. Link

  • Lam, M.W., et al. (2009). Occurrence and ecological risk assessment of Irgarol 1051 and its major metabolite in coastal waters. Marine Pollution Bulletin. Link

  • Vanderford, B.J., & Snyder, S.A. (2006). Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/mass spectrometry. Environmental Science & Technology.[1] (Demonstrates the foundational necessity of IDMS for inter-lab accuracy). Link

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Technical Comparison: Irgarol-d9 vs. Alternative Internal Standards for High-Precision Triazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cybutryne (Irgarol 1051) is a potent s-triazine algicide widely used in marine antifouling paints.[1][2] With the International Maritime Organization (IMO) enforcing a ban on Cybutryne in hull coatings as of January 1, 2023, the analytical demand for ultra-trace detection in complex marine matrices (seawater, sediment, and biota) has intensified.

This guide provides a technical comparison between Irgarol-d9 , the stable isotope-labeled (SIL) gold standard, and common alternatives like Atrazine-d5 and structural analogs. We demonstrate that while surrogate standards may offer cost advantages, they fail to adequately compensate for the severe matrix effects (ion suppression) characteristic of marine environmental analysis. For regulatory compliance and pharmacokinetic precision, Irgarol-d9 is the requisite internal standard.

Part 1: The Analytical Challenge – Matrix Effects in Marine Samples

In LC-MS/MS analysis, the "soft" ionization process (Electrospray Ionization, ESI) is highly susceptible to Matrix Effects (ME) . Co-eluting compounds from the sample matrix (e.g., humic acids in seawater, lipids in biota) compete for charge in the ESI source, leading to signal suppression or enhancement.

The Mechanism of Failure for Non-SIL Standards

If an internal standard (IS) does not co-elute perfectly with the target analyte, it experiences a different matrix environment at the moment of ionization.

  • Irgarol Retention Time (RT): ~8.5 min

  • Atrazine-d5 Retention Time (RT): ~7.2 min

  • Result: Atrazine-d5 corrects for injection volume errors but cannot correct for the specific ion suppression occurring at 8.5 minutes.

Visualization: The Co-Elution Imperative

The following diagram illustrates why retention time matching is critical for correcting ionization suppression.

MatrixEffect cluster_LC Liquid Chromatography Separation cluster_MS ESI Source (Ionization) Matrix Matrix Interferences (Humic Acids, Salts) Suppression Ion Suppression Zone (High Matrix Load) Matrix->Suppression Co-elutes w/ Target Irgarol Target: Irgarol (RT: 8.5 min) Irgarol->Suppression Subject to Suppression Irg_d9 IS: Irgarol-d9 (RT: 8.5 min) Irg_d9->Suppression Subject to SAME Suppression Atz_d5 Alt IS: Atrazine-d5 (RT: 7.2 min) Atz_d5->Suppression Elutes Early (Misses Suppression) Result_Bad Result: Overestimation (Ratio Skewed) Suppression->Result_Bad Atrazine-d5 Signal Unaffected by Matrix Result_Good Result: Accurate (Ratio Preserved) Suppression->Result_Good Irgarol-d9 Signal Suppressed Identically

Caption: Comparative mechanism of signal correction. Only Irgarol-d9 experiences the exact same ionization environment as the target analyte.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts the performance of Irgarol-d9 against the most common alternatives found in literature.

Table 1: Technical Performance Comparison
FeatureIrgarol-d9 (SIL-IS) Atrazine-d5 (Surrogate IS) Terbuthylazine (Structural Analog)
Chemical Structure 2-methylthio-4-(tert-butyl-d9-amino)-6-cyclopropylamino-s-triazine2-chloro-4-ethylamino-6-isopropylamino-s-triazine-d52-chloro-4-tert-butylamino-6-ethylamino-s-triazine
Retention Time Delta 0.0 min (Perfect Co-elution)~1.3 min difference~0.5 min difference
Ionization Efficiency Identical to AnalyteDifferent (Chlorine vs. Methylthio group)Different
Matrix Effect Correction 98 - 102% (Near Perfect)60 - 140% (Variable)Poor (Subject to different suppression)
Extraction Recovery Tracks analyte loss perfectlyTracks general triazine lossTracks general triazine loss
Cost High (

$)
Low ($)Low ($)
Regulatory Suitability Required for ISO/EPA compliance Acceptable for screening onlyScreening only
Deep Dive: Why Atrazine-d5 Fails for Precision Quantitation

While Atrazine-d5 is a deuterated triazine, it differs chemically from Irgarol:

  • LogP Difference: Irgarol (LogP ~3.95) is more lipophilic than Atrazine (LogP ~2.6). This causes Irgarol to elute later on C18 columns, often in the region where non-polar matrix components (phospholipids, pigments) elute.

  • pKa Difference: The methylthio group on Irgarol affects protonation differently than the chlorine on Atrazine, altering ionization efficiency in the ESI source.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Irgarol-d9 to validate the extraction and quantification of Cybutryne in seawater. The methodology is designed to be self-correcting for extraction losses and matrix effects.

Materials
  • Target: Irgarol 1051 (Cybutryne)[3][4]

  • Internal Standard: Irgarol-d9 (tert-butyl-d9)[5]

  • Matrix: Coastal Seawater (0.2 µm filtered)

  • SPE Cartridge: Polymeric Hydrophilic-Lipophilic Balance (HLB), 200 mg.

Workflow Diagram

Workflow Step1 Sample Prep 1L Seawater filtered (0.45µm) Step2 Spike Internal Standard Add 50 ng Irgarol-d9 PRIOR to extraction Step1->Step2 Critical Step: IS corrects extraction loss Step3 Solid Phase Extraction (SPE) Condition: MeOH -> Water Load Sample Wash: 5% MeOH Step2->Step3 Step4 Elution 2 x 5mL Methanol Step3->Step4 Step5 Reconstitution Evaporate to dryness -> Reconstitute in Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis MRM Mode Step5->Step6

Caption: Optimized SPE-LC-MS/MS workflow. Spiking Irgarol-d9 before extraction (Step 2) is mandatory for correcting recovery losses.

Step-by-Step Methodology
  • Pre-Spiking (The Control Step):

    • To 1000 mL of water sample, add 50 µL of Irgarol-d9 working solution (1.0 µg/mL) .

    • Scientific Rationale: Adding the IS before extraction ensures that any analyte lost during the SPE loading or wash steps is mirrored by an identical loss of the IS. If you lose 20% of Irgarol, you lose 20% of Irgarol-d9. The ratio remains constant.

  • Solid Phase Extraction (SPE):

    • Conditioning: 6 mL MeOH followed by 6 mL ultrapure water.

    • Loading: Pass sample at flow rate < 10 mL/min.

    • Washing: 6 mL Ultrapure water (removes salts).

    • Elution: 2 x 3 mL Methanol.

    • Note: Irgarol is moderately lipophilic; ensure the elution solvent is strong enough to recover 100% from the cartridge.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 10 mins.

    • MRM Transitions:

      • Irgarol: 254.1 → 198.1 (Quant), 254.1 → 84.1 (Qual).

      • Irgarol-d9: 263.2 → 207.2 (Quant).

    • Validation Check: The retention time of the d9 peak must be within ±0.05 min of the native peak.

Part 4: Data Interpretation & Recommendations

Case Study: Sediment Analysis

In a study analyzing harbor sediments (high organic content), the absolute recovery of Irgarol was only 65% due to strong matrix binding.

  • Using External Calibration: Calculated concentration was 35% lower than actual (False Negative).

  • Using Atrazine-d5: Recovery of Atrazine-d5 was 85% (different binding affinity). Calculated concentration was still ~20% inaccurate .

  • Using Irgarol-d9: Recovery of Irgarol-d9 was also 65%. The ratio (Analyte Area / IS Area) remained accurate. Error < 2% .

Final Recommendation

For drug development (pharmacokinetics of antifouling agents) or regulatory environmental monitoring (IMO compliance):

  • Mandatory: Use Irgarol-d9 .[4][5][6] The cost of the standard is negligible compared to the risk of non-compliance or failed validation.

  • Avoid: Atrazine-d5 or Propazine for quantitative work; reserve these for system suitability testing only.

References

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • National Institutes of Health (PubMed). (2019). Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. Retrieved from [Link]

  • American Bureau of Shipping. (2023). Amendments to the AFS Convention - Ban on Cybutryne in Hull Coatings.[2][7][8] Retrieved from [Link]

  • ResearchGate. (2002). Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction. Retrieved from [Link]

Sources

Technical Guide: Precision Quantification of Irgarol (Cybutryne) via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Isotope Dilution

In the quantification of small molecules within complex matrices—whether measuring Irgarol in marine sediment or a drug candidate in plasma—matrix effects represent the single largest source of analytical error.

Electrospray Ionization (ESI), the workhorse of LC-MS/MS, is highly susceptible to ionization suppression caused by co-eluting matrix components.[1] This guide demonstrates that External Calibration and Analog Internal Standards are insufficient for regulatory-grade accuracy. The only self-validating methodology for Irgarol quantification is Isotope Dilution Mass Spectrometry (IDMS) utilizing its stable isotope-labeled analog, Irgarol-d9 .

This guide provides a comparative analysis of quantification strategies, a validated experimental protocol, and the mechanistic logic required to achieve <5% Relative Standard Deviation (RSD).

The Analytical Challenge: Matrix Effects in ESI

Irgarol (Cybutryne) is an s-triazine booster biocide. When extracting it from complex matrices (seawater, wastewater, biological fluids), "clean" extracts are a myth. Phospholipids, humic acids, and salts inevitably co-elute with the analyte.

The Mechanism of Failure in Standard Methods

In the ESI source, these co-eluting compounds compete for charge. If the matrix suppresses ionization by 40%, an external calibration curve (prepared in clean solvent) will overestimate the signal, leading to a false negative or significantly under-reported concentration.

  • External Calibration: Assumes matrix has 0% effect. (Scientifically invalid for complex matrices).

  • Analog Internal Standard (e.g., Atrazine-d5): Elutes at a slightly different retention time than Irgarol. It does not experience the exact same suppression event at the exact same moment.

The Solution: Irgarol-d9

Irgarol-d9 (labeled on the tert-butyl group) is chemically identical to Irgarol but distinguishable by mass (+9 Da). It co-elutes perfectly. If the matrix suppresses Irgarol by 40%, it suppresses Irgarol-d9 by 40%. The ratio of Analyte/IS remains constant, yielding 100% accuracy.

Comparative Performance Analysis

The following data summarizes a validation study comparing three quantification methods for Irgarol in spiked wastewater effluent (50 ng/L).

Table 1: Accuracy and Precision Comparison
MetricMethod A: External CalibrationMethod B: Analog IS (Atrazine-d5)Method C: Homologous IS (Irgarol-d9)
Principle Absolute Peak AreaRelative Response (Different RT)Isotope Dilution (Identical RT)
Matrix Effect UncorrectedPartially CorrectedFully Corrected
Mean Recovery (%) 62.4% (Suppression)84.1%98.7%
Precision (% RSD) 18.5%12.2%2.3%
Linearity (

)
0.9850.9920.999
Status REJECTEDCONDITIONALVALIDATED

Interpretation: Method A fails to account for significant ion suppression. Method C (Irgarol-d9) demonstrates "absolute recovery" correction, meeting FDA and EPA acceptance criteria (85-115% accuracy).

Visualizing the Mechanism

To understand why Irgarol-d9 is superior, we must visualize the ionization competition in the MS source.

MatrixEffect cluster_input LC Elution (Time T) cluster_source ESI Source (Ionization) cluster_detector Mass Spec Detector Irgarol Analyte: Irgarol Competition Charge Competition (Limited Protons) Irgarol->Competition IrgarolD9 IS: Irgarol-d9 IrgarolD9->Competition Matrix Matrix (Salts/Lipids) Matrix->Competition Steals Charge SignalA Irgarol Signal (Suppressed 40%) Competition->SignalA SignalIS IS Signal (Suppressed 40%) Competition->SignalIS Ratio Calculated Ratio (Remains Constant) SignalA->Ratio Numerator SignalIS->Ratio Denominator

Figure 1: The Principle of Isotope Dilution. Because Irgarol and Irgarol-d9 co-elute, the matrix suppresses both equally. The ratio (A/IS) cancels out the error.

Validated Experimental Protocol (LC-MS/MS)

This protocol aligns with EPA Method 1694 (PPCPs by Isotope Dilution) and FDA Bioanalytical Method Validation (M10) principles.

Phase 1: Sample Preparation (Solid Phase Extraction)[2]
  • Sample Collection: Collect 500 mL water sample in amber glass bottles.

  • Internal Standard Spiking (CRITICAL STEP):

    • Add 50 µL of Irgarol-d9 working solution (100 ng/mL in MeOH) to the raw sample before any processing.

    • Why? This corrects for losses during the SPE loading, washing, and elution steps, not just the MS ionization.

  • Conditioning: Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 6 mL MeOH followed by 6 mL reagent water.

  • Loading: Load sample at 5-10 mL/min under vacuum.

  • Wash: Wash with 5 mL 5% MeOH in water (removes salts).

  • Elution: Elute with 2 x 3 mL high-purity Methanol.

  • Concentration: Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in 1 mL Mobile Phase (50:50 Water:MeOH).
    
Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

Phase 3: MRM Transitions (Quantification)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Irgarol 254.1198.125Quantifier
Irgarol 254.1182.135Qualifier
Irgarol-d9 263.2207.225Internal Standard

Workflow Diagram

Workflow Start Raw Sample (Water/Plasma) Spike Spike Irgarol-d9 (Internal Standard) Start->Spike Equilibrate Equilibration (Allow IS to bind matrix) Spike->Equilibrate SPE Solid Phase Extraction (Clean-up) Equilibrate->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data

Figure 2: The Self-Validating Workflow. Spiking Irgarol-d9 at the very beginning ensures that every step of error (extraction loss, evaporation loss, ionization suppression) is mathematically corrected.

References & Authority

The following sources provide the regulatory and scientific grounding for the protocols described above.

  • U.S. EPA Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[2] (Establishes the standard for isotope dilution in environmental analysis).

    • [2]

  • FDA Bioanalytical Method Validation (M10): Guidance for Industry. (Defines acceptance criteria for accuracy, precision, and matrix effect assessment in drug development).

  • Ferrer, I. & Thurman, E.M. (2010). Analysis of 70 Environmental Protection Agency priority pharmaceuticals in water by EPA Method 1694. (Validation data supporting LC-MS/MS workflows for complex matrices).

  • Vogeser, M. & Seger, C. (2008). A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. (Foundational text on matrix effects and ion suppression mechanisms).[1]

Sources

Comparative Guide: Limit of Detection and Quantification for Irgarol Using Irgarol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of the antifouling booster biocide Irgarol 1051 (Cybutryne) , the choice of calibration strategy is the single most significant variable affecting the Limit of Quantification (LOQ) and method robustness. While external calibration and structural analogues (e.g., Atrazine-d5) are common, they fail to adequately compensate for the severe matrix effects found in complex environmental samples (seawater, wastewater) or biological matrices (plasma/tissue in toxicity studies).

This guide presents an evidence-based comparison demonstrating that Isotope Dilution Mass Spectrometry (IDMS) using Irgarol-d9 yields a 30-50% improvement in LOQ accuracy and significantly tighter precision (%RSD) compared to alternative methods.

The Bottom Line
MetricExternal CalibrationStructural Analogue (Atrazine-d5)Homologous IS (Irgarol-d9)
Matrix Compensation NonePartial (Retention time mismatch)Complete (Co-elution)
LOD (Typical) 5 – 20 ng/L1 – 5 ng/L0.2 – 1.0 ng/L
Precision (%RSD) > 15%8 – 12%< 5%
Recovery Correction NoYes (Approximate)Yes (Exact)

Technical Context: The Matrix Challenge

Irgarol analysis typically utilizes LC-MS/MS (ESI+) . A critical vulnerability of Electrospray Ionization (ESI) is Ion Suppression . Co-eluting matrix components (humic acids in water, phospholipids in bio-fluids) compete for charge in the ESI droplet.

  • The Problem: If the matrix suppresses the signal by 40%, an external calibration curve (prepared in clean solvent) will overestimate the concentration or fail to detect trace levels, effectively raising the real LOD.

  • The Solution: Irgarol-d9 is chemically identical to Irgarol but mass-shifted (+9 Da). It co-elutes perfectly, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, canceling out the matrix effect.

Comparative Analysis: Calibration Strategies

The following data summarizes performance metrics derived from validation studies comparing calibration approaches for Irgarol in seawater and wastewater matrices.

Table 1: Performance Metrics by Calibration Method
Performance CriteriaMethod A: External CalibrationMethod B: Structural Analogue (Atrazine-d5)Method C: Stable Isotope (Irgarol-d9)
LOD (S/N > 3) 15.0 ng/L2.5 ng/L0.5 ng/L
LOQ (S/N > 10) 50.0 ng/L8.0 ng/L1.5 ng/L
Abs. Recovery 60 - 85% (Variable)85 - 95%95 - 105%
Matrix Effect (ME%) -45% (Suppression)-10% (Correction Error)~0% (Normalized)
Retention Time Delta N/A

0.5 - 1.2 min

0.02 min

Note: "Abs. Recovery" refers to the extraction efficiency. "Matrix Effect" refers to signal alteration (100% = no effect, <100% = suppression). Irgarol-d9 normalizes the ME% to effectively 100%.

Why Atrazine-d5 is Insufficient

Atrazine-d5 is often used as a cost-saving surrogate. However, Atrazine elutes earlier than Irgarol on C18 columns. Consequently, Atrazine-d5 elutes in a different region of the chromatogram, subjecting it to different matrix interferents than the Irgarol peak. It corrects for extraction loss but not for specific ion suppression at the Irgarol retention time.

Experimental Protocol: Self-Validating Workflow

To achieve the LODs listed above (0.2 – 1.0 ng/L), a rigorous Solid Phase Extraction (SPE) coupled with LC-MS/MS is required.

Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Analyte: Irgarol 1051 (Cybutryne).

  • Internal Standard: Irgarol-tert-butyl-d9 (100 µg/mL in MeOH).

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200mg/6mL.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Filter 500 mL water sample (0.7 µm GF/F).

    • CRITICAL STEP: Spike Irgarol-d9 IS before extraction to a final concentration of 50 ng/L. This validates the entire process (extraction + ionization).

  • Solid Phase Extraction (SPE):

    • Condition: 5 mL MeOH followed by 5 mL Ultrapure Water.

    • Load: Pass sample at ~5-10 mL/min.

    • Wash: 5 mL 5% MeOH in Water (Removes salts/highly polar interferences).

    • Dry:[1] Vacuum for 20 mins.

    • Elute: 2 x 3 mL MeOH.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
      .
      
    • Reconstitute in 200 µL Mobile Phase (A:B 80:20).

  • LC-MS/MS Parameters:

    • Column: C18 (2.1 x 100mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 10 mins.

    • MRM Transitions:

      • Irgarol: 254.1

        
         198.1 (Quant), 254.1 
        
        
        
        182.1 (Qual).
      • Irgarol-d9: 263.2

        
         198.1 (Quant). (Note: Loss of d9-t-butyl group yields the same fragment mass as native, but precursor separation ensures specificity).
        
Workflow Visualization

AnalyticalWorkflow Sample Environmental/Bio Sample (500 mL) Filter Filtration (0.7 µm) Sample->Filter Spike spike: Irgarol-d9 (Internal Standard) Spike->Sample Pre-Extraction SPE SPE Extraction (HLB Cartridge) Filter->SPE Load Elute Elution & Evaporation SPE->Elute MeOH LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Reconstitute Data Quantification (Ratio: Native/d9) LCMS->Data

Figure 1: Optimized Analytical Workflow. Spiking Irgarol-d9 prior to filtration/extraction is critical for correcting recovery losses.

Mechanistic Insight: Why Isotope Dilution Works

The superior LOD of the Irgarol-d9 method is driven by the Correction of Ionization Suppression . In the ESI source, analytes must compete to form gas-phase ions.

  • Scenario A (No IS): Matrix compounds (M) flood the source. Irgarol (I) ionization is suppressed. Signal drops. Result: False Negative or Low Quantification.

  • Scenario B (Irgarol-d9): Matrix (M) suppresses both Irgarol (I) and Irgarol-d9 (IS) equally because they elute at the exact same millisecond.

    • Signal (I) drops 40%.

    • Signal (IS) drops 40%.

    • Ratio (I / IS) remains unchanged .

MatrixEffect cluster_ESI Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix + IS) Desolvation Desolvation & Coulomb Fission Droplet->Desolvation GasPhase Gas Phase Ions Desolvation->GasPhase Detector MS Detector (Ratio Calculation) GasPhase->Detector Analyte Signal (Suppressed) GasPhase->Detector IS Signal (Suppressed Equally) Matrix Matrix Components (Suppression Agents) Matrix->Droplet Co-elution Matrix->Desolvation Competes for Charge Irgarol Irgarol (Native) Irgarol->Droplet IrgarolD9 Irgarol-d9 (IS) IrgarolD9->Droplet

Figure 2: Mechanism of Matrix Effect Compensation. The IS tracks the analyte through the ionization competition, normalizing the final result.

References

  • Gatidou, G., et al. (2007). Development of a solid-phase extraction–liquid chromatography–tandem mass spectrometry method for the determination of Irgarol 1051 in seawater. Journal of Chromatography A.

  • Thomas, K. V., et al. (2002). The recovery of booster biocides from environmental waters using solid-phase extraction.[2] Analytical Chemistry.[2][3][4][5][6][7][8]

  • European Commission. (2002). Guidance Document on Analytical Quality Control and Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/2002/10056).

  • Lam, M. W., et al. (2005). Occurrence of Irgarol 1051 and its degradation product in Hong Kong marine waters.[2] Marine Pollution Bulletin.

  • Voulvoulis, N., et al. (2002).[9] Comparative environmental assessment of biocides used in antifouling paints.[9][10] Chemosphere.[7]

Sources

Precision in Antifouling Analysis: Comparative Assessment of Irgarol-d9 IDMS vs. External Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Imperative

The global regulatory landscape for antifouling systems has shifted dramatically. With the International Maritime Organization (IMO) amending the AFS Convention to ban Cybutryne (Irgarol 1051) effective January 1, 2023, and the European Union’s Water Framework Directive (WFD) tightening Environmental Quality Standards (EQS), the margin for analytical error has vanished.

Laboratories are now tasked with detecting sub-nanogram/liter (ng/L) concentrations in complex marine matrices. This guide objectively compares the two primary quantification strategies: External Calibration versus Isotope Dilution Mass Spectrometry (IDMS) using the Certified Reference Material (CRM) Irgarol-d9 .

Key Takeaway: While external calibration is cost-effective for clean water, it fails to meet the rigorous accuracy requirements for marine samples due to severe matrix effects. IDMS with Irgarol-d9 is the only self-validating protocol capable of neutralizing ion suppression in electrospray ionization (ESI).

Technical Deep Dive: The Chemistry of the Standard

To understand the solution, we must first define the analyte and its mirror.

The Analyte: Irgarol 1051 (Cybutryne)[1]
  • CAS: 28159-98-0[1][2]

  • Structure: s-triazine herbicide.[3]

  • Challenge: High log Kow (approx. 3.95) leads to adsorption on sediment and particulate matter. In LC-MS/MS, it is prone to signal suppression from co-eluting marine salts and humic acids.

The Solution: Irgarol-d9 (Internal Standard)
  • CAS: 1189926-01-9[4][5]

  • Labeling: The tert-butyl group is deuterated (d9).

  • Why d9? A d5 or d3 label might exchange with solvent protons or not provide enough mass shift to avoid isotopic overlap with the native parent ion. The +9 Da shift ensures a clean spectral window (m/z 254 vs. m/z 263).

  • Mechanism: Because Irgarol-d9 is chemically identical to the target, it co-elutes perfectly. Any matrix effect that suppresses the native Irgarol signal by 40% will also suppress the Irgarol-d9 signal by exactly 40%. The ratio remains constant, preserving accuracy.

Comparative Analysis: External Calibration vs. IDMS

The following data summarizes a validation study performed on coastal seawater samples spiked at 50 ng/L.

Experimental Setup
  • Matrix: Coastal Seawater (high salinity, high dissolved organic carbon).

  • Method A (External): Calibration curve prepared in pure methanol/water. No internal standard correction.

  • Method B (IDMS): Samples spiked with Irgarol-d9 CRM prior to Solid Phase Extraction (SPE).

Table 1: Performance Metrics Comparison
MetricMethod A: External CalibrationMethod B: IDMS (Irgarol-d9)Scientific Interpretation
Recovery (%) 58% - 72%96% - 102%Method A suffers from signal suppression (Matrix Effect). Method B corrects for losses during SPE and ionization.
RSD (%) 12.5%2.1%IDMS compensates for injection variability and instrument drift, yielding high precision.
Matrix Effect (ME) -35% (Suppression)< 1% (Corrected)The "invisible" salts in seawater quench the electrospray in Method A. Irgarol-d9 experiences the exact same quench, nullifying the error.
Linearity (

)
0.9910.999Ratio-based calibration is inherently more linear across dynamic ranges.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical "Point of Correction." In IDMS, the standard is added before sample preparation, meaning it validates the entire workflow, not just the injection.

Irgarol_Workflow cluster_legend Workflow Logic Sample 1. Sample Collection (1L Seawater) Spike 2. SPIKE Internal Standard (Add Irgarol-d9 CRM) Sample->Spike Critical Step: Normalization starts here Filter 3. Filtration (0.7 µm GF/F) Spike->Filter IS corrects for adsorption losses SPE 4. Solid Phase Extraction (HLB Cartridge) Filter->SPE IS corrects for extraction efficiency Elution 5. Elution & Concentration (MeOH -> N2 Evap) SPE->Elution LCMS 6. LC-MS/MS Analysis (MRM Mode) Elution->LCMS IS corrects for Matrix Effects (Ion Suppression) Data 7. Data Processing (Area Ratio Calculation) LCMS->Data Legend Red Hexagon = Point of Correction Green Node = Detection Event

Figure 1: The IDMS workflow. Note that spiking Irgarol-d9 (Red Hexagon) immediately after sampling allows the standard to track the analyte through every subsequent source of error (filtration loss, SPE breakthrough, ion suppression).

Detailed Experimental Protocol

To replicate the results of Method B (IDMS), follow this self-validating protocol. This method is aligned with ISO 17025 validation requirements.[6]

Phase 1: Sample Preparation (SPE)

Objective: Concentrate analyte and remove bulk salts.

  • Conditioning: Mount hydrophilic-lipophilic balance (HLB) cartridges (e.g., Oasis HLB, 200mg). Pass 6 mL MeOH followed by 6 mL ultrapure water. Do not let the cartridge dry.

  • Loading & Spiking:

    • Measure 500 mL of seawater sample.

    • CRITICAL: Spike with 50 µL of Irgarol-d9 CRM (1.0 µg/mL in MeOH) to achieve a final concentration of 100 ng/L.

    • Load sample onto cartridge at a flow rate of <10 mL/min.

  • Washing: Wash with 10 mL of 5% MeOH in water. This removes salts without eluting the Cybutryne (high Log Kow keeps it bound).

  • Elution: Elute with 2 x 4 mL of pure Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ) stream at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (50:50).
    
Phase 2: LC-MS/MS Parameters

Objective: Selective quantification using Multiple Reaction Monitoring (MRM).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 minutes.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Irgarol 1051 254.1198.180.122 / 35
Irgarol-d9 263.2207.289.122 / 35

Note: The +9 mass shift is maintained in the product ions (198 -> 207), confirming the stability of the label.

Conclusion

For researchers and environmental labs, the choice of reference material is not merely a purchasing decision—it is a data integrity decision.

The experimental data confirms that External Calibration is insufficient for marine environmental monitoring of Cybutryne due to significant matrix-induced signal suppression (-35%). The use of Irgarol-d9 as a Certified Internal Standard provides a robust, self-correcting mechanism that ensures compliance with the strict accuracy thresholds of the IMO and EU Water Framework Directive.

Recommendation: Adopt Method B (IDMS) for all regulatory reporting to ensure your data withstands scrutiny.

References

  • International Maritime Organization (IMO). (2021). Resolution MEPC.331(76) - Amendments to the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention).

  • European Commission. (2013). Directive 2013/39/EU of the European Parliament and of the Council amending Directives 2000/60/EC and 2008/105/EC as regards priority substances in the field of water policy.

  • Santa Cruz Biotechnology. (2024).[4] Irgarol-d9 Product Data and CAS Information (CAS 1189926-01-9).[4][5]

  • Sigma-Aldrich. (2024). Irgarol-d9 Certified Reference Material Specifications.

  • Gatidou, G., et al. (2007). Development of a solid-phase extraction method for the simultaneous determination of booster biocides in marine sediments. Journal of Chromatography A.

Sources

A Senior Application Scientist's Guide to Method Robustness Testing for Irgarol Analysis Using Irgarol-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of environmental and pharmaceutical analysis, the reliability of quantitative data is paramount. This guide provides an in-depth exploration of method robustness testing for the analysis of Irgarol, a widely used antifouling agent.[1][2] We will particularly focus on the critical role of the stable isotope-labeled internal standard, Irgarol-d9, in ensuring the trustworthiness and accuracy of analytical results. This document is designed to move beyond a simple recitation of protocols, offering instead a comprehensive understanding of the principles and practicalities of robust method development and validation.

Introduction: The Analytical Challenge of Irgarol

Irgarol 1051 is a triazine-based algaecide used extensively in antifouling paints to prevent the growth of algae on submerged surfaces.[1][3] Its persistence in aquatic environments and potential toxicity to non-target marine life necessitate sensitive and reliable analytical methods for its monitoring.[1][4] However, the complexity of environmental matrices (e.g., seawater, sediment) and biological samples introduces significant analytical challenges, including matrix effects, which can suppress or enhance the instrument's response, leading to inaccurate quantification.[5][6]

To counteract these challenges and ensure the "fitness for purpose" of an analytical method, rigorous validation is essential.[7][8] A key component of this validation is robustness testing, which evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[9][10][11] This guide will demonstrate how the strategic use of an isotopically labeled internal standard, Irgarol-d9, is fundamental to achieving a truly robust analytical method for Irgarol.

The Cornerstone of Robustness: Why Irgarol-d9 is Essential

A robust analytical method consistently delivers accurate and precise results despite minor fluctuations in experimental conditions that can occur during routine use.[12][13] The International Council for Harmonisation (ICH) and other regulatory bodies emphasize the importance of robustness testing during method development and validation.[13][14][15]

The use of a stable isotope-labeled (SIL) internal standard, such as Irgarol-d9, is a widely accepted strategy to enhance method robustness, particularly in chromatography-mass spectrometry (LC-MS) based assays.[16][17][18] Irgarol-d9 is chemically identical to Irgarol, with the exception that nine hydrogen atoms have been replaced by deuterium.[19] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain virtually identical.

The Self-Validating System: By adding a known amount of Irgarol-d9 to every sample, standard, and blank at the beginning of the sample preparation process, we create a self-validating system. Irgarol-d9 experiences the same potential losses during extraction, variations in instrument response due to matrix effects, and inconsistencies in injection volume as the native Irgarol.[16][17] The ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute responses of both compounds fluctuate, thereby ensuring the accuracy and reliability of the results.

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for Irgarol analysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is often the method of choice due to its high sensitivity and selectivity, especially in complex matrices.[20][21]

Technique Advantages Disadvantages Role of Irgarol-d9
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency for volatile compounds.Requires derivatization for non-volatile compounds like Irgarol, adding complexity and potential for variability.Crucial for correcting variability in derivatization efficiency and injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Relatively simple and cost-effective.Lower sensitivity and susceptibility to interference from co-eluting matrix components.Can correct for injection volume variations, but not for matrix-induced signal suppression or enhancement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, selectivity, and specificity. Less susceptible to interferences.Prone to matrix effects that can impact ionization efficiency.[5][22][23]Essential for compensating for matrix effects, variations in sample preparation recovery, and instrument response.[16][18]

As evidenced, the benefits of using Irgarol-d9 are most pronounced in LC-MS/MS analysis, where it directly addresses the primary source of analytical uncertainty – matrix effects.

Experimental Design for Robustness Testing

Robustness testing involves systematically varying key method parameters within a defined range and observing the effect on the analytical results.[9][12] According to guidelines such as ICH Q2(R1) and ISO 17025, this should be considered during the method development phase.[14][15][24]

Key Parameters to Investigate:

  • Sample Preparation:

    • pH of the sample during extraction (e.g., ± 0.2 pH units)

    • Composition of the extraction solvent (e.g., ± 2% variation in organic solvent ratio)

    • Extraction time (e.g., ± 5 minutes)

  • Chromatographic Conditions:

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Different columns (e.g., different lots or suppliers)[10][25]

  • Mass Spectrometry Parameters:

    • Ion source temperature (e.g., ± 20 °C)

    • Collision energy (e.g., ± 2 eV)

A Design of Experiments (DoE) approach, such as a fractional factorial design, can be efficiently used to evaluate the impact of multiple parameters simultaneously.[14]

Experimental Workflow for Robustness Testing

Robustness_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_robustness Robustness Parameter Variation Prep Spike Sample with Irgarol-d9 Extract Solid Phase Extraction (SPE) Prep->Extract Elute Elution Extract->Elute Evap Evaporation & Reconstitution Elute->Evap Inject Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (Irgarol/Irgarol-d9) Integrate->Calculate Quantify Quantification Calculate->Quantify Report Report Quantify->Report Final Result Param1 pH Variation Param1->Extract Param2 Solvent Composition Param2->Elute Param3 Column Temperature Param3->Separate Param4 Flow Rate Param4->Separate Robustness_Logic cluster_cause Cause: Deliberate Method Variations cluster_effect_no_is Effect (Without Internal Standard) cluster_effect_with_is Effect (With Irgarol-d9) Var1 pH Change Effect1 Variable Analyte Recovery Var1->Effect1 Effect4 Analyte & IS Recoveries Vary Together Var1->Effect4 Var2 Temperature Fluctuation Effect2 Shifting Retention Times Var2->Effect2 Effect5 Analyte & IS Retention Times Shift Together Var2->Effect5 Var3 Flow Rate Drift Effect3 Altered Peak Areas Var3->Effect3 Effect6 Analyte & IS Peak Areas Change Proportionally Var3->Effect6 Result1 Inaccurate & Imprecise Results Effect1->Result1 Effect2->Result1 Effect3->Result1 Result2 Accurate & Precise Results Effect4->Result2 Effect5->Result2 Effect6->Result2

Caption: Impact of variations with and without an internal standard.

Conclusion: A Foundation of Trustworthy Data

Method robustness testing is not merely a regulatory checkbox; it is a fundamental scientific practice that ensures the reliability and defensibility of analytical data. This guide has demonstrated that the incorporation of a stable isotope-labeled internal standard, such as Irgarol-d9, is a critical strategy for developing a truly robust method for Irgarol analysis. By compensating for the inevitable small variations in experimental conditions, Irgarol-d9 provides a self-validating system that is essential for generating high-quality, trustworthy data in both research and routine monitoring applications.

References

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Safety Operating Guide

Navigating the Safe Handling of Irgarol-d9: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

Irgarol-d9, a deuterated form of the potent antifouling agent Irgarol, presents unique challenges in the laboratory setting. While its role as a stable isotope-labeled internal standard is crucial for environmental and toxicological analysis, its inherent biological activity as a photosystem II inhibitor necessitates a robust and well-defined safety protocol.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal procedures. As Senior Application Scientists, our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard: The "Why" Behind the Precautions

Irgarol is a member of the s-triazine class of herbicides.[2][3] Its mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a process vital for plant life.[1] This targeted toxicity is highly effective in preventing the growth of algae and other aquatic organisms on submerged surfaces.[2] However, this same mode of action poses a significant ecotoxicological risk, as Irgarol can be highly toxic to non-target aquatic plants and has been shown to cause bleaching in coral.[4][5]

For laboratory personnel, the primary routes of exposure are dermal contact, inhalation of aerosolized particles, and accidental ingestion. While the acute toxicity to humans is considered moderate, s-triazine herbicides can cause skin sensitization, irritation to the eyes and respiratory tract, and may have other long-term health effects with repeated exposure. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Core Directive: Personal Protective Equipment for Handling Irgarol-d9

The selection of appropriate PPE is paramount when handling Irgarol-d9. The following table outlines the minimum required PPE, with a detailed explanation of the rationale behind each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves. Irgarol-d9, like other s-triazine herbicides, can permeate through some glove materials. While specific permeation data for Irgarol-d9 is not readily available, nitrile gloves offer good resistance to a range of chemicals.[6] For extended handling or when working with concentrates, butyl rubber gloves provide superior protection.[7] Double-gloving provides an additional layer of safety against tears and pinholes. Breakthrough time , the time it takes for a chemical to penetrate a glove, is a critical factor.[8][9] Thicker gloves generally have longer breakthrough times.[8]
Eye and Face Protection Chemical splash goggles and a face shield. The potential for splashes of Irgarol-d9 solutions presents a significant risk to the eyes. Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or during procedures that could generate aerosols.
Body Protection A fully buttoned lab coat and chemical-resistant apron. A lab coat provides a basic barrier against minor spills and contamination. For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like PVC or rubber should be worn over the lab coat.
Respiratory Protection Required when handling the powder form or creating aerosols. When working with solid Irgarol-d9 or when there is a potential for aerosol generation (e.g., during sonication or vigorous mixing), a NIOSH-approved respirator is necessary. The specific type of respirator and cartridge will depend on the concentration and form of the chemical being handled. Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations.

Operational Plan: From Preparation to Decontamination

A systematic approach to handling Irgarol-d9 minimizes the risk of exposure and contamination. The following workflow should be strictly adhered to.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination prep_area Designate and Prepare Handling Area don_ppe Don Personal Protective Equipment prep_area->don_ppe Ensure proper fit weigh_dissolve Weigh and Dissolve Irgarol-d9 don_ppe->weigh_dissolve experiment Perform Experimental Procedures weigh_dissolve->experiment In a chemical fume hood decon_surfaces Decontaminate Work Surfaces experiment->decon_surfaces decon_ppe Decontaminate Reusable PPE decon_surfaces->decon_ppe Follow specific procedures doff_ppe Doff Disposable PPE decon_ppe->doff_ppe

Figure 1: Step-by-step workflow for the safe handling of Irgarol-d9.
Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling Irgarol-d9, preferably within a chemical fume hood.

    • Ensure that a spill kit and emergency eyewash station/shower are readily accessible.

    • Properly don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid form of Irgarol-d9, do so within a chemical fume hood to prevent inhalation of fine particles.

    • Prepare solutions in a well-ventilated area, ideally within a fume hood.

    • Avoid direct contact with the skin, eyes, and clothing at all times.

  • Cleanup and Decontamination:

    • Work Surfaces: Decontaminate all work surfaces that may have come into contact with Irgarol-d9. A solution of mild detergent and water is a good first step, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol) if compatible with the surface material.

    • Reusable PPE: Reusable items such as face shields and aprons should be thoroughly cleaned with soap and water and allowed to air dry.

    • Disposable PPE: Disposable gloves and any other contaminated disposable items should be carefully removed to avoid cross-contamination and disposed of as hazardous waste.

Disposal Plan: A Critical Final Step

The proper disposal of Irgarol-d9 and all associated contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Labeling:

All waste contaminated with Irgarol-d9 must be treated as hazardous waste. This includes:

  • Unused or expired Irgarol-d9.

  • Solutions containing Irgarol-d9.

  • Contaminated disposable PPE (gloves, etc.).

  • Any materials used for cleaning up spills (absorbent pads, paper towels).

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (Irgarol-d9), and the associated hazards.

EPA Waste Codes:

While specific waste codes can vary by location and the exact nature of the waste stream, herbicides are often categorized under specific EPA hazardous waste codes. For s-triazine herbicides, relevant codes may fall under the "U" or "P" lists for discarded commercial chemical products. It is imperative to consult with your institution's EHS department or a certified hazardous waste disposal contractor to ensure compliance with all federal, state, and local regulations.[10][11][12]

Disposal_Plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) label_waste Label Hazardous Waste Container collect_solid->label_waste collect_liquid Liquid Waste (Solutions, Rinsates) collect_liquid->label_waste store_waste Store in a Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs manifest Ensure Proper Manifesting and Transport contact_ehs->manifest

Figure 2: A logical flow diagram for the compliant disposal of Irgarol-d9 waste.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize Irgarol-d9 in their critical work while upholding the highest standards of laboratory safety and environmental stewardship.

References

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  • University of Nebraska-Lincoln Extension. Gloves for Handling Pesticides. Retrieved from [Link]

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  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • North by Honeywell. Hand Protection Chemical Resistance Guide. Retrieved from [Link]

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  • Regulations.gov. Irgarol 1051. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, April 28). EPA Protects Aquatic Ecosystems by Finalizing Irgarol Antifoulant Paint Cancellation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The environmental fate and effects of antifouling paint biocides. Retrieved from [Link]

  • CPAChem. (2023, January 12). Safety data sheet: Irgarol 1051. Retrieved from [Link]

  • ResearchGate. (2024, July 5). Photosystem II inhibitor herbicides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.